molecular formula C8H4Cl2N2 B1424228 2,5-Dichloroquinazoline CAS No. 445041-29-2

2,5-Dichloroquinazoline

Cat. No.: B1424228
CAS No.: 445041-29-2
M. Wt: 199.03 g/mol
InChI Key: AVAFDZKBQKLGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloroquinazoline is a useful research compound. Its molecular formula is C8H4Cl2N2 and its molecular weight is 199.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAFDZKBQKLGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697081
Record name 2,5-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445041-29-2
Record name 2,5-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroquinazoline is a halogenated heterocyclic compound belonging to the quinazoline family. The quinazoline scaffold is of significant interest in medicinal chemistry, forming the core structure of numerous bioactive molecules with a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[1][2][3][4][5] The substitution pattern of chlorine atoms on the quinazoline ring system critically influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering valuable insights for its application in research and drug development.

It is important to note that while extensive data is available for other isomers, particularly 2,4-dichloroquinazoline, specific experimental data for the 2,5-dichloro isomer is limited in publicly accessible literature. Therefore, this guide combines available data with computationally predicted properties and comparative analysis with related compounds to provide the most comprehensive profile possible.

Chemical Identity and Structure

Proper identification is the foundation of all chemical research. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 445041-29-2[6][7]
Molecular Formula C₈H₄Cl₂N₂[6][7]
Molecular Weight 199.04 g/mol [6]
Canonical SMILES C1=CC2=C(C(=C1)Cl)N=C(C=N2)ClN/A
InChI Key AVAFDZKBQKLGMN-UHFFFAOYSA-N[7]

Molecular Structure:

The structure of this compound consists of a pyrimidine ring fused to a benzene ring, with chlorine atoms substituted at the 2nd and 5th positions.

Figure 1: 2D structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is crucial for predicting its behavior in various chemical and biological systems. Due to the limited availability of experimental data for this compound, this section presents a combination of available information and computationally predicted values. For comparison, experimental data for the related isomer, 4,5-dichloroquinazoline, is also included where available.

PropertyThis compound (Predicted)4,5-Dichloroquinazoline (Experimental/Predicted)
Melting Point Not available131.5-133 °C
Boiling Point ~317.6 ± 22.0 °C317.6 ± 22.0 °C (Predicted)[3]
pKa ~0.12 ± 0.300.12 ± 0.30 (Predicted)[3]
LogP Not availableNot available
Solubility Insoluble in water; Soluble in organic solvents like ether and acetone (Inferred)Insoluble in water; soluble in organic solvents such as ether and acetone [N/A]
Density ~1.486 ± 0.06 g/cm³1.486 ± 0.06 g/cm³ (Predicted)[3]

Note on Predictions: The predicted values are generated using computational algorithms and should be considered as estimates. Experimental verification is recommended. The similarity in predicted boiling point and pKa with the 4,5-isomer suggests that the position of the second chlorine on the benzene ring may have a comparable electronic influence on these properties.

Spectral Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of a compound. As of the time of this writing, public databases do not contain experimental spectra for this compound. This section will, therefore, describe the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons on the quinazoline ring. The chemical shifts and coupling patterns will be influenced by the positions of the two chlorine atoms and the two nitrogen atoms. Protons on the benzene ring will likely appear as a complex multiplet, while the proton on the pyrimidine ring will be a distinct singlet or doublet depending on coupling.

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals for the eight carbon atoms in the quinazoline core. The carbons attached to the chlorine and nitrogen atoms will be significantly deshielded and appear at higher chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the heterocyclic and aromatic systems, and C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed, which is a definitive indicator of a dichloro-substituted compound.

Synthesis and Reactivity

General Synthetic Approach

G cluster_0 General Synthesis of Dichloroquinazolines start Quinazoline-dione precursor reagent Chlorinating Agent (e.g., POCl₃, SOCl₂) start->reagent Chlorination product Dichloroquinazoline (e.g., this compound) reagent->product

Figure 2: General synthetic workflow for dichloroquinazolines.

Exemplary Protocol (Hypothetical for this compound):

  • Starting Material: 2,5-Quinazolinedione.

  • Reaction: The quinazolinedione is refluxed with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylaniline.

  • Work-up: After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The reaction mixture is then carefully quenched with ice water or a basic solution to neutralize the acidity and precipitate the product.

  • Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography to yield the desired this compound.

Chemical Reactivity: Nucleophilic Aromatic Substitution

The two chlorine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution (SₙAr). The reactivity of each chlorine atom is influenced by its position on the quinazoline ring system. In the analogous 2,4-dichloroquinazoline, the chlorine at the C4 position is generally more reactive towards nucleophiles under milder conditions, while substitution at the C2 position often requires harsher conditions.[8][11][12] This regioselectivity is attributed to the electronic effects of the heterocyclic nitrogen atoms.

For this compound, the chlorine at the C2 position is part of the pyrimidine ring and is activated towards nucleophilic attack by the adjacent nitrogen atoms. The chlorine at the C5 position is on the benzene ring and is less activated. Therefore, it is anticipated that nucleophilic substitution will preferentially occur at the C2 position.

G cluster_1 Predicted Reactivity of this compound start This compound nucleophile Nucleophile (Nu⁻) start->nucleophile Nucleophilic Aromatic Substitution (SₙAr) product 2-Substituted-5-chloroquinazoline nucleophile->product Preferential attack at C2

Figure 3: Predicted regioselectivity of nucleophilic substitution on this compound.

This selective reactivity makes this compound a potentially valuable building block for the synthesis of a variety of substituted quinazoline derivatives for applications in medicinal chemistry and materials science.

Applications in Medicinal Chemistry

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target.[3][4] The introduction of different substituents at various positions of the quinazoline ring allows for the fine-tuning of the molecule's biological activity. Dichloroquinazolines, in particular, serve as versatile intermediates for the synthesis of potent kinase inhibitors, anticancer agents, and other therapeutics.[1][2] While specific applications of this compound are not extensively documented, its potential as a precursor for novel bioactive compounds is significant, leveraging the established importance of the quinazoline core.

Safety and Handling

No specific safety and toxicological data for this compound is currently available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The following precautions are based on the safety data for the closely related isomer, 2,4-dichloroquinazoline, and general guidelines for handling halogenated organic compounds.[9][13][14]

Hazard Statements (Inferred from 2,4-dichloroquinazoline):

  • Harmful if swallowed, in contact with skin, or if inhaled.[12]

  • Causes skin irritation.[12]

  • Causes serious eye irritation.[12]

  • May cause respiratory irritation.[12]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Wear chemical safety goggles or a face shield.

    • Wear a lab coat.

  • Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke when using this product.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First Aid Measures (General Guidance):

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disclaimer: The safety information provided is based on data for a related compound and general chemical safety principles. A comprehensive risk assessment should be conducted before handling this compound. Always refer to a substance-specific Safety Data Sheet (SDS) when available.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While there is a notable lack of experimentally determined physicochemical and toxicological data for this specific isomer, this guide has provided a comprehensive overview based on available information, computational predictions, and comparative analysis with related structures. The predicted reactivity, particularly the susceptibility of the C2 position to nucleophilic substitution, highlights its utility in the design and synthesis of novel quinazoline derivatives. Researchers and drug development professionals are encouraged to use this guide as a foundational resource, while also recognizing the need for experimental validation of the predicted properties and exercising appropriate caution during its handling and use.

References

An In-Depth Technical Guide to Dichloroquinazolines: A Comparative Analysis Focused on 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: This guide addresses the inquiry for 2,5-dichloroquinazoline (CAS 445041-29-2). It is important to note that while this compound is commercially available, there is a significant lack of published in-depth technical data regarding its specific physicochemical properties, synthesis, and reactivity in publicly accessible scientific literature. In the spirit of scientific integrity and to provide a valuable resource, this guide will focus on the extensively studied and well-documented isomer, 2,4-dichloroquinazoline (CAS 607-68-1) . The detailed information presented herein on this closely related analogue is intended to serve as a robust technical reference for researchers, scientists, and drug development professionals working with substituted quinazolines.

Introduction to Dichloroquinazolines in Medicinal Chemistry

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This bicyclic heterocycle, consisting of a benzene ring fused to a pyrimidine ring, is a key component in numerous therapeutic agents. Dichloro-substituted quinazolines, particularly 2,4-dichloroquinazoline, serve as highly versatile intermediates in the synthesis of a diverse range of biologically active molecules. Their utility stems from the differential reactivity of the two chlorine atoms, allowing for sequential and regioselective nucleophilic substitutions to build complex molecular architectures. These derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.

Physicochemical Properties of 2,4-Dichloroquinazoline

PropertyValueSource(s)
CAS Number 607-68-1[1]
Molecular Formula C₈H₄Cl₂N₂[1][2]
Molecular Weight 199.04 g/mol [1][2]
Appearance White to yellow crystalline powder/solid
Melting Point 117-121 °C[3]
Boiling Point 273.3±23.0 °C (Predicted)[4]
pKa -0.43±0.30 (Predicted)[4]
Storage Inert atmosphere, store in freezer, under -20°C[4][5]

Synthesis of 2,4-Dichloroquinazoline: A Step-by-Step Protocol

The most common and well-established route for the synthesis of 2,4-dichloroquinazoline involves a two-step process starting from anthranilic acid.[2][6] This method first involves the formation of the quinazoline-2,4(1H,3H)-dione ring, followed by chlorination.

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

The initial step is the cyclization of anthranilic acid to form the core quinazoline dione structure. This can be achieved through various methods, with the reaction with urea or potassium cyanate being common.[6][7][8]

Protocol: Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid and Potassium Cyanate [6][9]

  • Dissolution: Dissolve anthranilic acid in water with the aid of a base (e.g., NaOH) to achieve a pH of 9-12.[6]

  • Addition of Cyanate: Add a solution of potassium cyanate (in a 1:1 to 1:3 molar ratio with anthranilic acid) to the reaction mixture.[6]

  • Reaction: Heat the mixture to a temperature between 40-90 °C for 2-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

  • Cyclization: The intermediate o-ureidobenzoic acid cyclizes under these conditions.

  • Precipitation: Upon cooling and acidification (e.g., with HCl), the quinazoline-2,4(1H,3H)-dione precipitates out of the solution.[9]

  • Isolation: The solid product is collected by filtration, washed with water, and dried.

Step 2: Chlorination of Quinazoline-2,4(1H,3H)-dione

The second step involves the conversion of the dione to the dichloro derivative using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[10][11][12]

Protocol: Chlorination using Phosphorus Oxychloride (POCl₃) [2][13]

  • Reaction Setup: In a flask equipped with a reflux condenser, suspend quinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride (POCl₃).[2] The reaction can be run neat or with a high-boiling solvent.

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) for 2.5 to 8 hours.[2][13] The progress of the reaction should be monitored by TLC.

  • Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool. The excess POCl₃ is typically removed under reduced pressure.[2]

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.[2][13] This quenching step is highly exothermic.

  • Isolation: The precipitated 2,4-dichloroquinazoline is collected by filtration, washed thoroughly with cold water, and dried. Further purification can be achieved by recrystallization.

Synthesis_of_2_4_Dichloroquinazoline cluster_step1 Step 1: Dione Formation cluster_step2 Step 2: Chlorination A Anthranilic Acid B Quinazoline-2,4(1H,3H)-dione A->B + KOCN or Urea Heat C Quinazoline-2,4(1H,3H)-dione D 2,4-Dichloroquinazoline C->D + POCl₃ Reflux

References

Structure elucidation of 2,5-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2,5-Dichloroquinazoline

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The precise structural determination of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, a representative halogenated heterocyclic compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated workflow that ensures self-validating and unambiguous structural confirmation. This document is intended for researchers, chemists, and professionals in drug development who require a robust framework for molecular characterization.

The definitive elucidation of a novel or target molecule's structure cannot rely on a single analytical technique. Instead, a multi-faceted, orthogonal approach is required, where each method provides a unique piece of the structural puzzle.[1] The data from each experiment should corroborate the others, creating a self-validating system that culminates in an undeniable structural assignment. Our investigation into this compound will proceed through a logical workflow: synthesis and purification to establish a pure sample, followed by a cascade of spectroscopic and analytical techniques to determine its molecular formula, connectivity, and three-dimensional nature.

G Fig. 1: Overall workflow for structure elucidation. cluster_0 Synthesis & Purification cluster_1 Structural Analysis Cascade Syn Proposed Synthesis Pur Purification (Recrystallization/Chromatography) Syn->Pur Purity Purity Assessment (TLC, MP, HPLC) Pur->Purity MS Mass Spectrometry (Molecular Formula) Purity->MS Pure Analyte IR IR Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (Connectivity & Skeleton) IR->NMR XRay X-ray Crystallography (Definitive 3D Structure) NMR->XRay Final Confirmed Structure: This compound XRay->Final

Caption: Fig. 1: Overall workflow for structure elucidation.

Synthesis and Purification: The Prerequisite for Analysis

Reliable analytical data can only be obtained from a highly pure sample. While numerous methods exist for quinazoline synthesis[2], a plausible route to this compound can be conceptualized starting from 2-chloro-5-nitrobenzoic acid.[3][4][5][6]

Proposed Synthetic Pathway

A potential synthetic route involves the initial reduction of the nitro group, followed by cyclization and subsequent chlorination. A key intermediate would be 5-chloro-2-aminobenzoic acid, which can react with a formamide equivalent to form the quinazolinone ring, followed by chlorination. A more direct, though potentially lower-yielding, approach could adapt known procedures for creating dichloroquinazolines from substituted anthranilic acids or quinazolinediones. For instance, a common method involves treating the corresponding dione with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[7][8][9]

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is chosen as a cost-effective and efficient method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

  • Solvent Screening: Select a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or an ethanol/water mixture are common starting points for quinazoline derivatives.

  • Dissolution: Dissolve the crude synthetic product in a minimum amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities and dry under vacuum to a constant weight.

  • Purity Assessment: Confirm purity via Thin Layer Chromatography (TLC) against the crude material and by determining the melting point. A sharp melting point is indicative of high purity.[10]

Mass Spectrometry: The Molecular Blueprint

Expertise & Experience: The first analytical step post-purification is always mass spectrometry. Its primary purpose is to determine the molecular weight of the compound, which provides the molecular formula—the most fundamental piece of structural information.[1] For halogenated compounds, mass spectrometry offers an additional layer of confirmation through isotopic distribution patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Analyze using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong molecular ion peak.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Expected Data & Interpretation

The molecular formula for this compound is C₈H₄Cl₂N₂.[11] Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion (M⁺).

IonCalculated m/zIsotopic CompositionExpected Relative Abundance
[M]⁺197.9752C₈H₄(³⁵Cl)₂N₂100.0%
[M+2]⁺199.9722C₈H₄(³⁵Cl)(³⁷Cl)N₂65.1%
[M+4]⁺201.9693C₈H₄(³⁷Cl)₂N₂10.6%
Table 1: Predicted high-resolution m/z values and isotopic abundance pattern for the molecular ion of this compound. Data calculated based on known isotopic abundances.

The observation of this M, M+2, and M+4 pattern in a ~9:6:1 ratio is a definitive signature for a dichlorinated compound, immediately validating a key part of the proposed structure.[12]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Trustworthiness: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[13] While it doesn't reveal the full carbon skeleton, it provides crucial validation by confirming expected bond types and ruling out others (e.g., the absence of O-H or N-H stretches from starting materials).

Experimental Protocol: KBr Pellet Method
  • Preparation: Mix ~1 mg of the purified compound with ~100 mg of dry KBr powder.

  • Grinding: Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.

  • Pressing: Press the powder into a thin, transparent pellet using a hydraulic press.

  • Analysis: Acquire the IR spectrum using an FTIR spectrometer.

Expected Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeStructural Assignment
3100–3000C-H StretchAromatic C-H bonds
1620–1580C=N StretchQuinazoline ring imine bond
1550–1450C=C StretchAromatic ring skeletal vibrations
800–700C-Cl StretchAryl-chloride bonds
Table 2: Predicted characteristic IR absorption bands for this compound. Ranges are based on typical values for quinazoline derivatives.[14][15]

The resulting spectrum should clearly show absorptions in the aromatic region and for the C=N and C-Cl bonds, while being devoid of strong, broad absorptions above 3200 cm⁻¹, which would indicate hydroxyl or amine groups from precursor molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Authoritative Grounding: NMR is the most powerful technique for elucidating the precise connectivity of a molecule in solution.[16][17] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments allows for the unambiguous assignment of every proton and carbon in the structure.

G Fig. 2: Numbering scheme for proton assignments. mol H6 H6 p6 H6->p6 H7 H7 p7 H7->p7 H8 H8 p8 H8->p8

Caption: Fig. 2: Numbering scheme for proton assignments.

Experimental Protocol: Multi-dimensional NMR
  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of aromatic compounds.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR: Perform standard COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) experiments to establish direct connectivities.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region will contain signals for the three protons on the benzene ring portion. Their chemical shifts and coupling patterns are dictated by the electronic effects of the two chloro substituents and the fused pyrimidine ring.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-88.0 – 8.2d (doublet)J(H8-H7) ≈ 8.5Deshielded by the adjacent nitrogen and C-Cl group. Coupled only to H7.
H-77.8 – 8.0t (triplet) or ddJ(H7-H8) ≈ 8.5, J(H7-H6) ≈ 7.5Coupled to both H8 and H6. Appears as a triplet if J values are similar.
H-67.6 – 7.8d (doublet)J(H6-H7) ≈ 7.5Coupled only to H7. The C5-Cl group will influence its chemical shift.
Table 3: Predicted ¹H NMR data for this compound. Chemical shifts are estimates based on analogous substituted quinazolines.[18][19][20]
Predicted ¹³C NMR Spectrum (126 MHz, DMSO-d₆)
CarbonPredicted δ (ppm)Rationale
C-2~160Carbon between two nitrogens, substituted with Cl. Highly deshielded.
C-4~155Imine carbon attached to Cl. Highly deshielded.
C-8a~152Bridgehead carbon adjacent to nitrogen.
C-5~135Carbon directly attached to chlorine.
C-7~134Aromatic CH.
C-4a~128Bridgehead carbon.
C-6~127Aromatic CH.
C-8~125Aromatic CH.
Table 4: Predicted ¹³C NMR chemical shifts for this compound.

Self-Validation through 2D NMR:

  • COSY: Will show a clear correlation between H-6, H-7, and H-8, confirming their adjacent positions on the aromatic ring.

  • HSQC: Will link each proton signal (H-6, H-7, H-8) to its directly attached carbon (C-6, C-7, C-8), confirming the assignments made in the 1D spectra.

X-ray Crystallography: The Unambiguous Proof

Expertise & Experience: While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[16] It delivers a 3D model of the molecule as it exists in the solid state, confirming not only the connectivity but also the precise bond lengths, bond angles, and planarity of the ring system.[21][22][23]

Experimental Protocol: Single-Crystal Diffraction
  • Crystal Growth: Grow a single crystal suitable for diffraction. This is often the rate-limiting step and can be achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model of the atomic positions.

Expected Structural Information

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is achieved not by a single measurement but by the logical and systematic integration of orthogonal analytical techniques. Mass spectrometry establishes the correct molecular formula (C₈H₄Cl₂N₂), including the crucial confirmation of two chlorine atoms via the isotopic pattern. IR spectroscopy verifies the presence of the expected aromatic and heterocyclic functional groups. Finally, a suite of 1D and 2D NMR experiments maps the molecular connectivity, allowing for the definitive assignment of every atom in the molecular skeleton. While X-ray crystallography provides the ultimate confirmation in the solid state, the spectroscopic data, when properly acquired and interpreted, is sufficient to provide an unambiguous and trustworthy structural assignment for professionals in research and drug development.

References

A Senior Application Scientist's Guide to the 2,5-Dichloroquinazoline Scaffold: Unlocking Therapeutic Potential Through Targeted Biology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved therapeutics. The introduction of a 2,5-dichloro substitution pattern creates a versatile and reactive template for library synthesis, offering vectors for chemical exploration and optimization of biological activity. This technical guide provides an in-depth analysis of the most promising biological targets for the 2,5-dichloroquinazoline scaffold and its derivatives. We will move beyond a simple catalog of targets to explore the causal biochemistry, detail the structure-activity relationships (SAR) that drive potency, and provide robust, field-proven experimental protocols for target validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

The Quinazoline Scaffold: A Foundation of Therapeutic Success

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone of modern drug discovery. Its rigid, planar structure provides a reliable anchor for substituents to probe the three-dimensional space of biological macromolecules. This inherent "drug-likeness" is evidenced by the number of FDA-approved drugs incorporating this moiety, particularly in oncology.[1] Marketed drugs like gefitinib, erlotinib, and afatinib have validated the quinazoline core as a potent hinge-binding motif for protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[1][2]

The this compound starting material is particularly valuable. The chlorine atoms serve two purposes: they electronically modify the ring system and, more importantly, provide reactive handles for nucleophilic substitution reactions, allowing for the systematic and efficient generation of diverse chemical libraries to probe a wide range of biological targets.

Primary Target Class: The Kinome

The most extensively validated and promising target space for the quinazoline scaffold is the human kinome. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[3] Quinazoline derivatives have demonstrated potent inhibitory activity against multiple kinase families.

Receptor Tyrosine Kinases (RTKs): EGFR & VEGFR

Biological Rationale: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors).[4] Inhibiting their kinase activity blocks downstream signaling cascades, leading to cell cycle arrest and apoptosis. The clinical success of gefitinib and other quinazoline-based EGFR inhibitors provides a powerful precedent for exploring novel derivatives.[2]

Mechanism of Action & SAR: Quinazoline-based inhibitors typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain. The nitrogen at position 1 (N1) of the quinazoline ring commonly forms a critical hydrogen bond with a conserved hinge-region amino acid of the kinase.

  • Core Scaffold: The this compound core provides the foundational structure. The 2-chloro position is often substituted with an aniline or similar moiety, which projects into a hydrophobic pocket.

  • Substitutions: The nature of the substituent at the 4-position is critical for potency and selectivity. Small, hydrophobic groups are often favored. The dichloro-styrylquinazolines, for instance, show that substitutions on the styryl ring significantly modulate cytotoxic activity.[4] Biphenylamino substituents have also proven effective.[5]

  • Dichloro Pattern: The 5-chloro substituent can influence the electronic properties of the ring and provide additional interactions within the binding pocket, potentially enhancing selectivity or potency.

Signaling Pathway Visualization

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR VEGFR VEGFR->PI3K VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibitor->VEGFR AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Angiogenesis Target_Validation_Workflow cluster_discovery Discovery & Screening cluster_validation Target Validation & MOA Library Quinazoline Library Synthesis Phenotypic Phenotypic Screen (e.g., MTT Assay) Library->Phenotypic Test Compounds Hit_ID Hit Identification Phenotypic->Hit_ID Identify Active Compounds Target_Hypo Target Hypothesis Generation (Docking, Proteomics) Hit_ID->Target_Hypo Biochemical Biochemical Assay (e.g., Kinase Assay) Target_Hypo->Biochemical Test Hypothesis Cell_Target Cellular Target Engagement (e.g., Western Blot for p-Substrate) Biochemical->Cell_Target Confirm in Cells SAR_Opt SAR & Lead Optimization Cell_Target->SAR_Opt Guide Chemistry SAR_Opt->Library Iterate Design

References

A Comprehensive Technical Guide to 2,5-Dichloroquinazoline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its many derivatives, 2,5-dichloroquinazoline serves as a critical intermediate and a foundational structure for the development of novel therapeutic agents. This technical guide provides an in-depth review of this compound, covering its synthesis, chemical properties, and reactivity. Furthermore, it explores the landscape of its analogs, detailing their structure-activity relationships (SAR) and applications in drug discovery, with a particular focus on their roles as kinase inhibitors in oncology. This document aims to be a comprehensive resource, integrating established knowledge with recent advancements to guide future research and development in this promising area of medicinal chemistry.

Introduction to the Quinazoline Core

Quinazoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery due to its versatile biological activities.[1][2] The inherent structural features of the quinazoline nucleus allow for diverse substitutions, leading to a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] In recent years, quinazoline-based compounds have gained significant attention as potent inhibitors of various protein kinases, playing a crucial role in targeted cancer therapy.[4][5][6]

The strategic importance of substituted quinazolines lies in their ability to mimic the purine core of ATP, enabling them to competitively bind to the ATP-binding sites of kinases. This mechanism of action has led to the development of several FDA-approved drugs.[7] The continuous exploration of novel quinazoline analogs is driven by the need to overcome drug resistance and improve selectivity and efficacy.[8]

The Chemistry of this compound

Synthesis of the this compound Scaffold

The synthesis of this compound is a key step in the preparation of a multitude of its derivatives. While specific protocols for this compound are not as widely published as for its 2,4-dichloro isomer, the general principles of quinazoline synthesis can be applied. A common synthetic route to a related compound, 2,5-dichloroquinoline, involves the oxidation of 5-chloroquinoline followed by chlorination with phosphorus oxychloride (POCl3).[9] A similar strategy could be adapted for this compound, likely starting from a corresponding quinazolinone precursor.

A general and efficient method for producing quinazoline derivatives is through microwave-assisted synthesis, which offers advantages in terms of reaction time and yield.[10] For the synthesis of the more common 2,4-dichloroquinazoline, a widely used method involves the reaction of 2,4(1H,3H)-quinazolinedione with phosphorus oxychloride.[11] This reaction is a robust and scalable method for producing the dichlorinated intermediate.

General Synthetic Workflow for Dichloroquinazolines:

G Anthranilic Acid Derivative Anthranilic Acid Derivative Quinazolinone Quinazolinone Anthranilic Acid Derivative->Quinazolinone Cyclization Dichloroquinazoline Dichloroquinazoline Quinazolinone->Dichloroquinazoline Chlorination (e.g., POCl3) Functionalized Analogs Functionalized Analogs Dichloroquinazoline->Functionalized Analogs Nucleophilic Substitution

Caption: General synthesis workflow for dichloroquinazoline analogs.

Chemical Properties and Reactivity

This compound is a crystalline solid.[12] The reactivity of the dichloroquinazoline core is characterized by the differential reactivity of the two chlorine atoms towards nucleophilic substitution. In the analogous 2,4-dichloroquinazoline, the chlorine at the C4 position is significantly more reactive than the chlorine at the C2 position.[13] This regioselectivity is attributed to the electronic effects of the nitrogen atoms in the quinazoline ring. Nucleophilic attack at the C4 position can be achieved under mild conditions, while substitution at the C2 position often requires harsher reaction conditions.[13] This differential reactivity is a powerful tool for the selective functionalization of the quinazoline scaffold, allowing for the stepwise introduction of different substituents at the C2 and C4 positions.

Analogs of Dichloroquinazolines and Structure-Activity Relationships (SAR)

The development of quinazoline-based drugs heavily relies on understanding the structure-activity relationships (SAR) of its analogs. Modifications at various positions of the quinazoline ring can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Key Positions for Modification
  • C2 Position: Substitutions at the C2 position have been shown to influence the antibacterial activity of quinazolines. A series of 2-substituted quinazolines were synthesized and evaluated, leading to the identification of a compound with broad-spectrum antibacterial activity.[14]

  • C4 Position: The C4 position is a critical site for modification, particularly for kinase inhibitors. The introduction of anilino groups at this position has been a highly successful strategy in developing potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[4][7]

  • C5, C6, C7, and C8 Positions: Modifications on the benzene ring of the quinazoline core can also modulate biological activity. For instance, substitutions at the C6 and C7 positions with groups like methoxy have been explored to enhance the potency of EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.[4][5]

SAR in Kinase Inhibition

The quinazoline scaffold is a key component of many tyrosine kinase inhibitors (TKIs).[4][7] These inhibitors often target EGFR and VEGFR, which are crucial in cancer cell proliferation and angiogenesis.[7][8]

Table 1: SAR Summary of Quinazoline-Based Kinase Inhibitors

Position of SubstitutionType of SubstituentImpact on ActivityTarget Kinase(s)Reference(s)
C4Anilino groupsEssential for potent inhibitionEGFR, VEGFR-2[4][7]
C6, C7Methoxy groups, Steric bulkCan increase potencyEGFR, VEGFR-2[4][5]
C2Phenyl groupsCan contribute to antitumor activityGeneral Antitumor[15]
C5Chloro groupCan influence binding affinityVarious[16]

The SAR studies reveal that the nature of the substituent at the C4-anilino ring and the substitution pattern on the quinazoline core are crucial for high-affinity binding to the kinase domain.[4][16]

Applications in Drug Discovery and Development

The versatility of the quinazoline scaffold has led to its investigation in a wide range of therapeutic areas.[1][2]

Anticancer Agents

The most prominent application of quinazoline derivatives is in oncology.[4][5][6] They are particularly effective as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[7][8] Overexpression of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7] Vandetanib, an FDA-approved drug, is a quinazoline-based dual inhibitor of EGFR and VEGFR-2 used for the treatment of medullary thyroid cancer.[8]

Signaling Pathway Targeted by Quinazoline-Based Kinase Inhibitors:

G cluster_cell Cancer Cell Growth Factor Growth Factor RTK (EGFR/VEGFR) RTK (EGFR/VEGFR) Growth Factor->RTK (EGFR/VEGFR) Downstream Signaling Downstream Signaling RTK (EGFR/VEGFR)->Downstream Signaling Quinazoline Inhibitor Quinazoline Inhibitor Quinazoline Inhibitor->RTK (EGFR/VEGFR) Inhibition Proliferation & Angiogenesis Proliferation & Angiogenesis Downstream Signaling->Proliferation & Angiogenesis

Caption: Inhibition of RTK signaling by quinazoline analogs.

Antimicrobial Agents

Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents.[2][14] They have been shown to be effective against a range of bacteria and fungi.[1] The mechanism of action for their antimicrobial effects can vary, with some compounds inhibiting bacterial RNA transcription and translation.[14]

Other Therapeutic Areas

The biological activities of quinazolines extend to other areas, including:

  • Anti-inflammatory: Certain quinazoline derivatives have shown potent anti-inflammatory activity.[3]

  • Antiviral: Some analogs have been investigated for their antiviral properties.[1]

  • Antidiabetic: A class of quinazoline-related compounds has been studied as partial agonists for PPARγ, a target for type 2 diabetes.[16]

Experimental Protocols

General Protocol for the Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol is adapted from a literature procedure for the synthesis of a related analog and serves as a representative example.

Materials:

  • 6,7-dimethoxyquinazolin-2,4-dione

  • Phosphorus oxychloride (POCl3)

  • N,N-dimethylaniline

  • Ice-cold water

Procedure:

  • A mixture of 6,7-dimethoxyquinazolin-2,4-dione (1 equivalent) and phosphorus oxychloride (excess) is prepared.

  • N,N-dimethylaniline (catalytic amount) is added to the mixture.

  • The reaction mixture is refluxed for several hours (e.g., 5 hours).

  • After cooling to room temperature, the mixture is carefully poured into ice-cold water with stirring.

  • The resulting precipitate is collected by filtration and washed with distilled water to yield the 2,4-dichloro-6,7-dimethoxyquinazoline product.

Workflow for Synthesis of Dichloroquinazoline Derivative:

G Start Start Mix Reactants Mix Quinazolin-dione, POCl3, and N,N-dimethylaniline Start->Mix Reactants Reflux Reflux for 5 hours Mix Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Pour into Ice-Cold Water Cool->Quench Filter & Wash Filter and Wash Precipitate Quench->Filter & Wash Product Product Filter & Wash->Product

Caption: Step-by-step synthesis of a dichloroquinazoline derivative.

Characterization Techniques

The synthesized compounds are typically characterized using a variety of analytical techniques to confirm their structure and purity.

Table 2: Common Characterization Methods

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR provide detailed information about the molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.
Melting Point A physical property used to assess purity.

Future Perspectives and Conclusion

The this compound core and its analogs continue to be a fertile ground for drug discovery. The established synthetic methodologies and the growing understanding of their SAR provide a solid foundation for the rational design of new therapeutic agents. Future research will likely focus on:

  • Development of more selective inhibitors: To minimize off-target effects and improve safety profiles.

  • Overcoming drug resistance: Designing novel analogs that are effective against resistant strains or mutations.

  • Exploration of new therapeutic areas: Investigating the potential of quinazoline derivatives in treating a broader range of diseases.

References

The Ascendance of 2,5-Dichloroquinazoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a "Privileged" Structure in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, holds a distinguished status in the realm of medicinal chemistry. Its inherent structural features and synthetic tractability have established it as a "privileged scaffold"—a molecular framework that can serve as a versatile template for the design of ligands for a diverse array of biological targets. This guide provides an in-depth technical exploration of a specific, yet highly significant, subclass: the 2,5-dichloroquinazoline derivatives. We will delve into their discovery, synthesis, and development, with a focus on the causal relationships that underpin experimental design and the elucidation of their therapeutic potential, particularly in oncology.

I. The Genesis of a Core Moiety: Synthesis of this compound

The journey to potent therapeutic agents begins with the precise and efficient construction of the core chemical entity. The synthesis of this compound is a multi-step process that demands a nuanced understanding of heterocyclic chemistry. A robust and widely applicable synthetic route commences with 2-amino-5-chlorobenzoic acid, a commercially available starting material.

Step 1: Cyclization to 6-Chloroquinazoline-2,4(1H,3H)-dione

The initial and pivotal step involves the formation of the quinazoline-2,4-dione ring system. This is typically achieved through the condensation of 2-amino-5-chlorobenzoic acid with a cyclizing agent, most commonly urea. The rationale for employing urea lies in its ability to serve as a source of the two nitrogen atoms and one of the carbonyl carbons required to complete the pyrimidine ring.

Causality in Experimental Design:

  • High Temperature: The reaction is conducted at elevated temperatures (180-200°C) to overcome the activation energy barrier for the condensation and subsequent cyclization-dehydration cascade.

  • Neat Reaction or High-Boiling Solvent: Often performed as a neat melt or in a high-boiling solvent to ensure the reactants remain in a molten state and to facilitate the removal of water and ammonia as byproducts, thereby driving the reaction to completion.

Experimental Protocol: Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione
  • In a round-bottom flask, intimately mix 2-amino-5-chlorobenzoic acid (1 equivalent) and urea (3-5 equivalents).

  • Heat the mixture in an oil bath to 190-200°C. The mixture will initially melt and then gradually solidify as the reaction progresses.

  • Maintain this temperature for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TCC).

  • Allow the reaction mixture to cool to room temperature.

  • To the resulting solid mass, add a 2 M solution of sodium hydroxide and heat to dissolve the product.

  • Filter the hot solution to eliminate any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to yield 6-chloroquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination to Yield this compound

The intermediate dione is then subjected to a chlorination reaction to replace the hydroxyl groups (in the tautomeric enol form) with chlorine atoms, yielding the target this compound. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Causality in Experimental Design:

  • Phosphorus Oxychloride (POCl₃) as a Chlorinating and Dehydrating Agent: POCl₃ is a powerful reagent that not only serves as a source of chlorine but also acts as a dehydrating agent. The reaction mechanism is believed to involve the initial phosphorylation of the hydroxyl groups of the dione, forming a phosphate ester intermediate. This is followed by a nucleophilic attack by chloride ions, leading to the displacement of the phosphate group and the formation of the dichloroquinazoline.

  • Reflux Conditions: The reaction is typically carried out at reflux to provide the necessary thermal energy for the chlorination to proceed efficiently.

  • Catalytic N,N-Dimethylformamide (DMF): In some instances, a catalytic amount of DMF is added to accelerate the reaction. DMF is thought to form a Vilsmeier-Haack reagent with POCl₃,

In Silico Screening and Molecular Docking of 2,5-Dichloroquinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth walkthrough of the principles and practices involved in the in silico screening and molecular docking of 2,5-dichloroquinazoline derivatives. Quinazolines are a privileged scaffold in medicinal chemistry, known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Computational methods such as molecular docking offer a rapid and cost-effective strategy to prioritize compounds for synthesis and biological evaluation.[4][5] This document details a complete workflow, from library preparation and target selection to protocol validation and results in analysis, grounded in established scientific principles and field-proven insights. We will use the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target for quinazoline-based inhibitors, as a case study to illustrate these concepts.[1][6]

Introduction: The Rationale for a Computational Approach

The journey of drug discovery is long and resource-intensive. Traditional high-throughput screening (HTS) requires the synthesis and testing of thousands to millions of compounds, a process that is both costly and time-consuming. In silico techniques, particularly structure-based drug design (SBDD) and molecular docking, have emerged as indispensable tools to streamline this process.[7]

Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[5][8][9] This allows researchers to:

  • Identify Hits: Rapidly screen large virtual libraries of compounds to identify those most likely to bind to a biological target of interest.[5]

  • Optimize Leads: Understand the specific molecular interactions driving binding, providing rational guidance for designing more potent and selective analogs.[5][7]

  • Elucidate Mechanisms: Formulate hypotheses about the biochemical processes governed by ligand-protein interactions.[8]

The quinazoline scaffold is a prime candidate for such computational exploration due to its versatile biological profile and established success in targeted therapies, such as EGFR inhibitors used in cancer treatment.[1][10] This guide focuses specifically on this compound derivatives, providing a robust framework for their computational evaluation.

The In Silico Screening Workflow: A Holistic View

A successful in silico screening campaign is a multi-stage process that requires careful planning and validation at each step. The overall workflow is designed to funnel a large virtual library down to a small number of high-confidence hits for experimental validation.

G cluster_prep Preparation Phase cluster_screen Screening Phase cluster_post Post-Screening Phase Lib 1. Ligand Library (this compound Derivatives) Targ 2. Target Selection & Preparation (e.g., EGFR Kinase) Dock 3. Molecular Docking (Virtual Screening) Targ->Dock Score 4. Scoring & Ranking Dock->Score Filt 5. Post-Docking Analysis (Interaction Analysis) Score->Filt Hit 6. Hit Selection & Prioritization Filt->Hit

Caption: High-level workflow for in silico screening of chemical libraries.

Detailed Methodologies: A Step-by-Step Protocol

This section provides a granular, field-tested protocol for the molecular docking of this compound derivatives against the EGFR kinase domain.

Target Protein Selection and Preparation

Causality: The quality of the protein structure is paramount for a meaningful docking simulation. The goal is to prepare a biologically relevant and computationally clean model of the target.

Protocol:

  • Structure Retrieval: Download the 3D crystal structure of the human EGFR kinase domain co-crystallized with a known quinazoline inhibitor, such as erlotinib (PDB ID: 1M17), from the Protein Data Bank (PDB).[6][10] The presence of a co-crystallized ligand is crucial for defining the binding site and validating the docking protocol.

  • Initial Cleanup: Load the PDB file into a molecular modeling program (e.g., Schrödinger Maestro, UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, co-solvents, and any duplicate protein chains. The co-crystallized ligand (erlotinib) should be kept for now as a reference.

  • Protein Preparation: Utilize a dedicated protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard). This critical step performs several automated functions:

    • Add Hydrogens: Adds all hydrogen atoms, which are typically absent in PDB files.

    • Assign Bond Orders: Corrects bond orders in the protein structure.

    • Protonation State Assignment: Predicts the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). This is vital for accurately modeling hydrogen bonds.

    • Energy Minimization: Performs a restrained energy minimization of the structure to relieve any steric clashes introduced during the preparation process.

Ligand Library Preparation

Causality: Ligands must be converted into a 3D format with correct chemical properties. This ensures the docking algorithm accurately samples different conformations and evaluates interactions.

Protocol:

  • 2D to 3D Conversion: Start with 2D structures of your this compound derivatives (e.g., in SDF or SMILES format). Use a program like Open Babel or Schrödinger's LigPrep to convert them into 3D conformations.

  • Tautomer and Ionization State Generation: Generate possible tautomers and ionization states for each ligand at the target physiological pH (7.4). This is crucial as the dominant form of a molecule in solution may not be the one that binds to the protein.

  • Energy Minimization: Perform an energy minimization on each generated ligand structure using a suitable force field (e.g., OPLS, MMFF94).[11] This produces low-energy, geometrically favorable conformations ready for docking.

Docking Protocol Validation (Self-Validating System)

Causality: Before screening an entire library, you must prove that your docking protocol can accurately reproduce known binding information. This step builds confidence in your subsequent screening results. The most common method is "re-docking."

Protocol:

  • Extract Native Ligand: From the prepared protein structure (PDB: 1M17), extract the co-crystallized ligand (erlotinib). Save it as a separate file and prepare it using the same protocol as your ligand library.

  • Grid Generation: Define the docking search space. This is typically a cubic box centered on the position of the extracted native ligand. The box should be large enough to encompass the entire binding pocket, usually with a side length of 10-15 Å.[11][12]

  • Re-Docking: Dock the prepared native ligand back into the receptor grid you just generated.

  • Performance Assessment: The primary metric for success is the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[13]

    • Success Criterion: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[13][14][15][16]

G PDB Crystal Structure (Protein + Native Ligand) PrepProt Prepare Protein PDB->PrepProt ExtLig Extract & Prepare Native Ligand PDB->ExtLig Grid Define Grid (Centered on Ligand) PrepProt->Grid Dock Re-Dock Ligand ExtLig->Dock Grid->Dock RMSD Calculate RMSD (Docked vs. Crystal Pose) Dock->RMSD Validate RMSD < 2.0 Å? RMSD->Validate Success Protocol Validated Validate->Success Yes Fail Adjust Parameters Validate->Fail No Fail->Grid e.g., Resize Grid

Caption: Workflow for validating a molecular docking protocol via re-docking.

Virtual Screening and Post-Docking Analysis

Causality: Once validated, the protocol is applied to the entire library. The analysis focuses not just on the docking score but on the quality and nature of the predicted molecular interactions.

Protocol:

  • High-Throughput Docking: Using the validated protocol, dock the entire prepared library of this compound derivatives into the EGFR active site grid.

  • Scoring and Ranking: The docking program will assign a score (e.g., GlideScore, AutoDock binding energy) to each docked pose.[17] This score estimates the binding affinity, with more negative values typically indicating stronger binding.[9][17] Rank all compounds based on their best docking score.

  • Visual Inspection and Interaction Analysis: Do not rely solely on the score. Visually inspect the binding poses of the top-ranked compounds (e.g., the top 5-10%). Analyze the key molecular interactions:[17][18]

    • Hydrogen Bonds: Look for hydrogen bonds to key active site residues. For EGFR, a critical hydrogen bond is often formed with the backbone NH of Met793 in the hinge region.

    • Hydrophobic Interactions: Identify interactions with hydrophobic residues in the pocket.

    • Pi-Stacking: Look for aromatic stacking interactions.

  • Hit Selection: Select hits based on a combination of a favorable docking score and a binding mode that makes sound biochemical sense (i.e., forms key interactions known to be important for inhibition).

Data Presentation and Interpretation

The results of a virtual screen are best summarized in a table that allows for easy comparison of key metrics.

Compound IDDocking Score (kcal/mol)Key H-Bond Interactions (Residue)Other Key Interactions
Erlotinib (Control) -10.5Met793Hydrophobic pocket, Cys797
DCQ-001 -11.2Met793Pi-stacking with Phe723
DCQ-002 -9.8Thr790, Gln791Halogen bond with Leu718
DCQ-003 -9.5Met793Water-mediated H-bond
DCQ-004 -8.1NonePoor fit in binding pocket

This is a hypothetical data table for illustrative purposes.

Interpretation:

  • DCQ-001 shows a better docking score than the control and forms the critical hinge hydrogen bond, making it a high-priority candidate.

  • DCQ-002 has a good score but interacts with different residues. This might suggest an alternative binding mode or potential selectivity, warranting further investigation.

  • DCQ-004 has a poor score and lacks key interactions, making it a low-priority candidate.

Conclusion and Future Directions

This guide has outlined a comprehensive and validated workflow for the in silico screening of this compound derivatives. By grounding computational protocols in established biochemical knowledge and rigorous validation, researchers can significantly enhance the efficiency of the drug discovery process. The prioritized hits from this workflow are not guaranteed drugs but are highly enriched with compounds that have a greater probability of success in subsequent experimental testing.

Future steps would involve more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the predicted binding poses over time, or free energy calculations (e.g., MM/PBSA) to further refine the binding affinity predictions.[11] Ultimately, the most promising candidates identified through this in silico pipeline must be synthesized and subjected to in vitro biological assays to confirm their activity.

References

A Technical Guide to the Synthesis and Exploration of Novel 2,5-Dichloroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide focuses on the 2,5-dichloroquinazoline framework, a versatile starting point for developing novel molecular entities. We provide an in-depth exploration of synthetic strategies, robust characterization protocols, and the rationale behind experimental design. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced insights to accelerate the discovery of new quinazoline-based therapeutics.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry.[4] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7][8] A significant portion of research has focused on their role as protein kinase inhibitors, which are crucial regulators of cellular signaling pathways.[2][3][9][10] Mutations or dysregulation of kinases are implicated in various diseases, most notably cancer.[9]

Marketed drugs such as gefitinib, erlotinib, and lapatinib are quinazoline-based tyrosine kinase inhibitors that have revolutionized the treatment of certain cancers.[1][9] These molecules typically function by competing with ATP at the kinase's binding site, thereby inhibiting downstream signaling that promotes cell proliferation.[9]

The this compound core is a particularly attractive starting material for library synthesis. The two chlorine atoms serve as reactive handles for introducing diverse functionalities through reactions like nucleophilic aromatic substitution (SNAr), allowing for systematic exploration of the chemical space and the development of structure-activity relationships (SAR).

Synthetic Pathways to this compound Analogs

The journey into the chemical space of this compound analogs begins with robust and reproducible synthetic protocols. The overall strategy involves the initial synthesis of a dichloroquinazoline core, followed by selective functionalization.

Synthesis of Dichloroquinazoline Precursors

The most common precursors are 2,4-dichloroquinazolines. While our focus is on the 2,5-dichloro isomer, the principles of synthesis are often analogous. A standard method for creating a dichloroquinazoline involves the chlorination of a quinazolinedione precursor.

Protocol 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol is adapted from established literature procedures and serves as a representative example for synthesizing a dichloroquinazoline core.[11]

Materials:

  • 6,7-dimethoxyquinazolin-2,4-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Ice-cold water

  • Round-bottom flask, reflux condenser, heating mantle, filtration apparatus.

Procedure:

  • Combine 6,7-dimethoxyquinazolin-2,4-dione (1 equivalent) and phosphorus oxychloride (approx. 3 mL per gram of starting material) in a round-bottom flask.

  • Add a catalytic amount of N,N-dimethylaniline (approx. 0.3 mL per gram of starting material).

  • Heat the mixture to reflux and maintain for 5 hours. The reaction should be performed in a well-ventilated fume hood.

  • After reflux, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled mixture into a beaker of ice-cold water with constant stirring. This step is highly exothermic and should be done with caution.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with distilled water to remove any residual acid.

  • Dry the product completely. The resulting 2,4-dichloro-6,7-dimethoxyquinazoline can be used in subsequent steps without further purification or recrystallized if necessary.

Causality and Self-Validation:

  • Phosphorus oxychloride is a powerful chlorinating agent, essential for converting the hydroxyl groups of the dione into chlorides.

  • N,N-dimethylaniline acts as a catalyst to facilitate the chlorination reaction.

  • Pouring into ice-water quenches the reaction by hydrolyzing excess POCl₃ and precipitates the organic product.

  • Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) before proceeding.

Selective Functionalization via Nucleophilic Aromatic Substitution (SNAr)

With the dichloroquinazoline core in hand, the next step is to introduce diversity. Nucleophilic aromatic substitution is a powerful tool for this purpose. The reactivity of the chlorine atoms on the quinazoline ring is not equal. For 2,4-dichloroquinazolines, the C4 position is significantly more reactive to nucleophilic attack than the C2 position under mild conditions.[4][12][13][14] This regioselectivity allows for a controlled, stepwise functionalization. While less documented, a similar reactivity difference is expected for the 2,5-dichloro isomer, which requires experimental validation.

Workflow for Selective Derivatization:

G start This compound step1 S(N)Ar at more reactive position (e.g., C-Cl with Nu-H, mild conditions) start->step1 intermediate Monosubstituted Intermediate (e.g., 2-Chloro-5-Nu-quinazoline) step1->intermediate step2 S(N)Ar at less reactive position (e.g., C-Cl with Nu'-H, harsher conditions) intermediate->step2 product Disubstituted Analog (e.g., 2-Nu'-5-Nu-quinazoline) step2->product charac Purification & Characterization (HPLC, NMR, MS) product->charac G cluster_purification Purification cluster_analysis Analysis P1 Crude Product P2 Column Chromatography / Recrystallization P1->P2 P3 Pure Compound P2->P3 A1 ¹H & ¹³C NMR P3->A1 Structure Elucidation A2 Mass Spectrometry (MS) P3->A2 Molecular Weight Confirmation A3 HPLC / UPLC P3->A3 Purity Assessment A4 FT-IR (Optional) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP pathway Downstream Signaling (Ras-Raf-MAPK) EGFR->pathway Activates ligand Growth Factor (e.g., EGF) ligand->EGFR Binds ATP ATP ATP->EGFR Binds to Kinase Domain response Cell Proliferation, Survival pathway->response inhibitor Quinazoline Analog inhibitor->EGFR Blocks ATP Binding

References

Investigating the Mechanism of Action for 2,5-dichloroquinazoline Compounds: A Strategic Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2] While extensive research has focused on derivatives substituted at the 2- and 4-positions, the specific biological activities and mechanisms of 2,5-dichloroquinazoline remain largely uncharacterized. This guide presents a comprehensive, field-proven framework for the systematic investigation of its mechanism of action. We move beyond theoretical knowledge to provide a practical, multi-phased experimental strategy, designed for researchers, scientists, and drug development professionals. This document outlines a logical progression from broad, unbiased target identification to specific cellular pathway analysis, equipping research teams with the rationale and detailed protocols necessary to transform a novel compound into a well-understood therapeutic candidate.

Foundational Strategy: From Hypothesis to Validated Mechanism

Given the lack of direct literature on this compound, our investigation must be built on a foundation of logical inference derived from structurally similar compounds. The quinazoline core is a well-known "privileged scaffold" that frequently interacts with ATP-binding pockets of protein kinases.[1] The dichloro-substitution pattern may enhance this activity or introduce novel interactions.

Our overarching strategy is therefore a multi-phase approach that begins with broad, unbiased screening to identify potential targets and progressively narrows the focus to validate these targets and elucidate the downstream cellular consequences of their modulation.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Cellular Phenotyping cluster_2 Phase 3: Pathway Elucidation Hypothesis Generation Hypothesis Generation Unbiased Target ID Unbiased Target ID Hypothesis Generation->Unbiased Target ID Affinity-MS CETSA-MS Hypothesis-Driven Screening Hypothesis-Driven Screening Hypothesis Generation->Hypothesis-Driven Screening Kinase Panels Target Validation Target Validation Unbiased Target ID->Target Validation SPR / ITC CETSA Cytotoxicity Assays Cytotoxicity Assays Target Validation->Cytotoxicity Assays Hypothesis-Driven Screening->Target Validation Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assays->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays Pathway Modulation Analysis Pathway Modulation Analysis Apoptosis Assays->Pathway Modulation Analysis Mechanism Confirmation Mechanism Confirmation Pathway Modulation Analysis->Mechanism Confirmation Final MoA Model Final MoA Model Mechanism Confirmation->Final MoA Model

Caption: High-level investigatory workflow for MoA elucidation.

Phase 1: Molecular Target Identification and Validation

The first critical step is to identify the direct molecular binding partners of this compound within the proteome. A dual approach, combining unbiased discovery with hypothesis-driven screening, provides the most robust path to confident target identification.

Unbiased Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)

This method uses a modified version of the compound as "bait" to capture its binding proteins from a cell lysate.[3][4] Photo-affinity chromatography is a powerful variant that creates a covalent bond between the probe and its target upon UV irradiation, minimizing the loss of weak binders during wash steps.[5]

cluster_workflow Photo-Affinity Pulldown Workflow A Synthesize Affinity Probe (Compound + Linker + Biotin + Photoreactive Group) B Immobilize Probe on Streptavidin Beads A->B C Incubate Beads with Cell Lysate B->C D UV Cross-linking (365 nm) C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE & Proteomic Analysis (LC-MS/MS) F->G H Identify Candidate Target Proteins G->H

Caption: Workflow for Photo-Affinity Purification Mass Spectrometry.

Experimental Protocol: Photo-Affinity Pulldown

  • Probe Synthesis: Synthesize an affinity probe by attaching a linker arm with a terminal biotin tag and a photoreactive group (e.g., a diazirine) to the this compound scaffold. The attachment point should be chosen carefully to minimize disruption of potential binding interactions.

  • Lysate Preparation: Culture a relevant cancer cell line (e.g., A549 lung carcinoma) to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Probe Immobilization & Incubation: Incubate the biotinylated affinity probe with streptavidin-coated magnetic beads. Add the cell lysate to the probe-bound beads and incubate for 1-2 hours at 4°C with gentle rotation.

  • Competition Control: As a crucial control, in a parallel sample, pre-incubate the lysate with a 100-fold excess of the free, unmodified this compound before adding it to the beads. Proteins that appear in the main experiment but are absent or reduced in this control are specific binders.

  • Photo-Crosslinking: Transfer the slurry to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to covalently link the probe to its targets.[5]

  • Washing: Vigorously wash the beads with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the cross-linked proteins from the beads using a denaturing buffer (e.g., containing SDS and DTT) and heating.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands present in the experimental lane but not the competition control lane for in-gel digestion and subsequent protein identification by LC-MS/MS.[5]

Target Validation: Confirming the Interaction

Putative targets identified via AP-MS must be validated using orthogonal, label-free techniques to ensure the interaction is genuine and not an artifact of the probe.[6][7]

Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement within intact cells by measuring the thermal stabilization of a protein upon ligand binding.[7][8] It is a gold-standard for confirming that a drug engages its target in a physiological context.[8]

Experimental Protocol: CETSA

  • Treatment: Treat intact cells with either vehicle (DMSO) or varying concentrations of this compound for 1 hour.

  • Heating: Aliquot the cell suspensions and heat them individually across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the soluble fractions by Western blot using an antibody specific for the candidate target protein.

  • Analysis: A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the drug-treated samples compared to the vehicle control. This indicates direct binding and stabilization.

Data Presentation: Target Validation

MethodPrincipleOutputAdvantage
CETSA Measures thermal stabilization of a target protein upon ligand binding in a cellular environment.[6]Thermal Shift (ΔTm)Confirms intracellular target engagement.[7]
Surface Plasmon Resonance (SPR) Detects changes in refractive index as a ligand binds to an immobilized target.[6]KD, kon, koffProvides real-time binding kinetics.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with the binding of a ligand to a target in solution.[6]KD, ΔH, ΔSProvides full thermodynamic profile of binding.

Phase 2: Characterizing the Cellular Effects

Once a validated target is identified, the next phase is to determine the compound's effect on cancer cell pathophysiology. This involves a series of cell-based assays to quantify its impact on viability, proliferation, and cell death pathways.[9][10]

Experimental Protocol: Cell Viability (MTT Assay)

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.[11]

Further Cellular Assays:

  • Cell Cycle Analysis: Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours. Stain the cells with propidium iodide and analyze their DNA content by flow cytometry to identify arrest at specific phases of the cell cycle (e.g., G2/M).[12]

  • Apoptosis Assay: Use an Annexin V/Propidium Iodide co-staining kit to quantify the induction of apoptosis via flow cytometry after compound treatment.[12] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane during early apoptosis.

Phase 3: Delineating the Signaling Pathway

The final phase connects the molecular target to the observed cellular phenotype by investigating the relevant signaling pathways. If the validated target is a kinase (e.g., EGFR), this step involves examining the phosphorylation status of its downstream effectors.

cluster_membrane Cell Membrane EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K p Ras Ras EGFR->Ras Compound This compound Compound->EGFR Inhibition AKT Akt PI3K->AKT p mTOR mTOR AKT->mTOR p Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK p ERK ERK MEK->ERK p ERK->Proliferation

Caption: Postulated inhibition of the EGFR signaling pathway.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Treat cancer cells (e.g., A549, which has high EGFR expression) with this compound at IC50 concentration for various time points (e.g., 0, 15 min, 1h, 6h, 24h).

  • Stimulation: For short-term treatments, serum-starve the cells overnight and then stimulate with a growth factor like EGF for 15 minutes prior to lysis to ensure the pathway is active.

  • Lysis: Prepare whole-cell lysates as described previously.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key pathway proteins and their phosphorylated forms (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use a chemiluminescence-based detection system to visualize the protein bands.

  • Analysis: A decrease in the ratio of phosphorylated protein to total protein in the compound-treated samples indicates successful inhibition of the pathway.

Conclusion: Building a Cohesive Mechanistic Model

References

An In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of 2,5-Dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] Its derivatives have demonstrated a wide range of biological activities, with a significant impact on cancer chemotherapy.[1] This guide provides a comprehensive technical overview of the preliminary cytotoxicity screening of a novel series of 2,5-dichloroquinazoline derivatives. We will delve into the rationale behind the experimental design, provide detailed, field-proven protocols for in vitro cytotoxicity assessment, and explain the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers actively engaged in the discovery and development of new anticancer agents.

Introduction: The Rationale for Targeting Quinazolines in Oncology

Quinazoline derivatives have emerged as a pivotal class of compounds in the development of targeted cancer therapies.[1] Many established anticancer drugs, such as gefitinib and erlotinib, are based on the quinazoline framework and function by inhibiting protein tyrosine kinases.[2] These enzymes are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival.[3] Dysregulation of these pathways is a hallmark of many cancers, making tyrosine kinases a prime target for therapeutic intervention.[2]

The this compound core represents a versatile starting point for the synthesis of novel derivatives with potential anticancer activity. The chlorine atoms at the 2 and 5 positions provide reactive handles for the introduction of various substituents, allowing for the systematic exploration of the structure-activity relationship (SAR).[4][5] Preliminary cytotoxicity screening is the critical first step in evaluating the potential of these new chemical entities (NCEs).[6] This process involves exposing various cancer cell lines to the compounds and measuring their effect on cell viability.[7][8] The data generated from these assays, particularly the half-maximal inhibitory concentration (IC50), provides a quantitative measure of a compound's potency and is essential for guiding further optimization and development.[9][10][11]

Experimental Design: A Self-Validating Approach

A robust preliminary cytotoxicity screen requires careful consideration of several key factors to ensure the generation of reliable and reproducible data. The choices made at this stage are not arbitrary; they are based on established principles of cell biology and pharmacology.

Selection of Cancer Cell Lines

The choice of cell lines is critical and should reflect a diversity of cancer types to identify broad-spectrum activity or potential selectivity. For this guide, we have selected a panel of commonly used and well-characterized human cancer cell lines:

  • A549 (Non-Small Cell Lung Carcinoma): Represents a prevalent and often difficult-to-treat cancer.[12][13][14] A549 cells are a workhorse in lung cancer research and provide a relevant model for a major indication.[15]

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line that is a cornerstone of breast cancer research, allowing for the investigation of hormone-dependent cancers.[16][17][18][19]

  • HeLa (Cervical Adenocarcinoma): One of the oldest and most widely used human cell lines, known for its robustness and rapid growth.[20][21][22][23] Its aggressive proliferation makes it a sensitive indicator of cytotoxic effects.[20]

The inclusion of multiple cell lines provides a more comprehensive picture of a compound's activity profile and can reveal potential tissue-specific effects.

The Causality Behind Choosing the MTT Assay

For preliminary high-throughput screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and cost-effective method for assessing cell viability.[7]

The Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The amount of formazan produced is directly proportional to the number of viable cells.[24]

Why it's a Self-Validating System:

  • Positive Control: Wells containing untreated cells represent 100% viability and serve as a benchmark for metabolic activity.

  • Negative Control (Vehicle): Wells treated with the solvent used to dissolve the compounds (typically DMSO) at the highest concentration used in the experiment control for any cytotoxic effects of the vehicle itself.

  • Blank Control: Wells containing only culture medium and the MTT reagent account for background absorbance.

This built-in system of controls ensures that the observed effects are due to the test compounds and not experimental artifacts.

Detailed Experimental Protocol: MTT Assay

This protocol provides a step-by-step guide for performing the MTT assay to determine the IC50 values of this compound derivatives.

Materials and Reagents
  • Human cancer cell lines (A549, MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • This compound derivatives (dissolved in DMSO to create a 10 mM stock solution)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh complete medium.

    • Perform a cell count and determine cell viability (should be >95%).

    • Dilute the cell suspension to a final concentration that allows for logarithmic growth during the assay period (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension (approximately 5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete growth medium. A common approach is a 2-fold or 10-fold dilution series to cover a wide concentration range (e.g., 100 µM to 0.1 µM).[10]

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.1%) and a "no-cell" blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere. The incubation time should be consistent across experiments.[25]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT reagent (5 mg/mL) to each well.[26]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.[26] A visible purple precipitate should appear in the wells with viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing the MTT reagent from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and IC50 Determination
  • Background Subtraction: Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (OD of treated cells / OD of vehicle control cells) x 100

  • Dose-Response Curve:

    • Plot the Percent Viability against the log-transformed concentration of the test compound.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit a sigmoidal dose-response curve and determine the IC50 value.[10] The IC50 is the concentration of the compound that inhibits cell viability by 50%.[9][11]

Visualization of Workflows and Concepts

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay & Data Acquisition cluster_analysis Data Analysis start Start seed Seed Cells in 96-well Plate (5,000 cells/well) start->seed incubate24 Incubate 24h (37°C, 5% CO2) seed->incubate24 prep_dilutions Prepare Serial Dilutions of Quinazoline Derivatives add_compounds Add Compounds to Cells prep_dilutions->add_compounds incubate4872 Incubate 48-72h (37°C, 5% CO2) add_compounds->incubate4872 add_mtt Add MTT Reagent (10 µL/well) incubate4 Incubate 4h (37°C, 5% CO2) add_mtt->incubate4 solubilize Solubilize Formazan (100 µL DMSO/well) incubate4->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 end End det_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Principle of IC50 Determination

IC50_Concept xaxis Log [Compound Concentration] yaxis % Cell Viability origin origin->xaxis origin->yaxis p1 p2 p1:e->p2:w p3 p2:e->p3:w p4 p3:e->p4:w p5 p4:e->p5:w ic50_point x_ic50 IC50 ic50_point->x_ic50 y_50 50% y_50->ic50_point label_curve Sigmoidal Dose-Response Curve label_ic50 IC50: Concentration at 50% Inhibition

Caption: Conceptual plot of IC50 determination.

Data Presentation: Summarizing Cytotoxicity Data

The results of the preliminary cytotoxicity screening should be summarized in a clear and concise table for easy comparison of the activity of the different derivatives across the cell line panel.

Table 1: Cytotoxic Activity (IC50 in µM) of this compound Derivatives

Compound IDA549 (Lung)MCF-7 (Breast)HeLa (Cervical)
Derivative 1 12.5 ± 1.85.2 ± 0.721.3 ± 2.5
Derivative 2 8.9 ± 1.115.8 ± 2.035.1 ± 4.2
Derivative 3 >100>100>100
Doxorubicin *1.66 ± 0.21.15 ± 0.150.82 ± 0.1

*Doxorubicin is a standard chemotherapeutic agent used as a positive control. Data are presented as the mean IC50 value ± standard deviation from three independent experiments.

Interpretation and Next Steps

The data presented in Table 1 allows for several key interpretations:

  • Potency: Derivative 1 shows the most potent activity, particularly against the MCF-7 breast cancer cell line.

  • Selectivity: None of the derivatives show marked selectivity for a particular cell line in this initial screen.

  • Inactive Compounds: Derivative 3 is inactive at the concentrations tested, suggesting that its particular structural modifications are not favorable for cytotoxic activity.

Based on these preliminary results, Derivative 1 would be prioritized for further investigation. Subsequent steps would involve:

  • Mechanism of Action Studies: Investigating how the compound induces cell death (e.g., apoptosis, cell cycle arrest). Quinazoline derivatives are known to act through various mechanisms, including inhibition of tubulin polymerization, induction of apoptosis, and targeting of signaling pathways like EGFR and PI3K.[27]

  • Expanded Cell Line Profiling: Screening against a larger panel of cancer cell lines, including those with known genetic mutations, to identify potential biomarkers of sensitivity.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of the most promising compounds in animal models.

Conclusion

The preliminary cytotoxicity screening of novel this compound derivatives is a fundamental and critical phase in the drug discovery pipeline. By employing a well-designed and self-validating experimental approach, such as the MTT assay, researchers can efficiently and reliably identify promising lead compounds for further development. This guide has provided a comprehensive framework, from the underlying scientific rationale to detailed protocols and data interpretation, to empower researchers in their quest for novel and more effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dichloroquinazoline from 5-Chloroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,5-dichloroquinazoline, a key heterocyclic building block in medicinal chemistry and drug development. Starting from the readily available 5-chloroquinazolin-2(1H)-one, this protocol details a robust and efficient chlorination procedure using phosphorus oxychloride (POCl₃). We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and offer expert insights for troubleshooting and optimization. This guide is intended for researchers, chemists, and professionals in the field of synthetic organic chemistry and pharmaceutical development.

Introduction: The Significance of this compound

Quinazoline derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] Specifically, this compound serves as a versatile intermediate. The differential reactivity of its two chlorine atoms—the C2-chloride being more susceptible to nucleophilic substitution than the C5-chloride—allows for sequential and regioselective functionalization, making it an invaluable precursor for constructing complex molecular architectures and generating libraries of potential therapeutic agents.[3][4]

This application note outlines a reliable synthetic route to this key intermediate via the dehydroxy-chlorination of 5-chloroquinazolin-2(1H)-one.

Synthetic Pathway and Mechanistic Insights

The conversion of a stable lactam (amide) functionality in 5-chloroquinazolin-2(1H)-one to a reactive chloro group is most effectively achieved using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Overall Reaction

Caption: Overall synthesis of this compound.

The "Why": Causality Behind Reagent Choice and Mechanism

The direct displacement of the carbonyl oxygen in the quinazolinone is not feasible. The reaction proceeds through the more reactive lactim tautomer, 5-chloroquinazolin-2-ol. The conversion is a two-stage process mediated by POCl₃.[5][6][7]

  • Stage 1: Phosphorylation (Activation): The reaction initiates with the nucleophilic attack of the hydroxyl group of the lactim tautomer on the electrophilic phosphorus atom of POCl₃. This occurs under basic conditions at lower temperatures (t < 25 °C) and forms a highly reactive phosphorylated quinazoline intermediate.[5][6] This step effectively converts the poor leaving group (-OH) into an excellent leaving group (a dichlorophosphate moiety).

  • Stage 2: Nucleophilic Substitution (Chlorination): Upon heating (typically 70-90 °C or higher), a chloride ion (Cl⁻), present in the POCl₃ medium, acts as a nucleophile.[5][6] It attacks the C2 position of the activated intermediate, leading to the displacement of the dichlorophosphate group and the formation of the desired this compound product.

This mechanistic pathway is a classic and reliable strategy for converting hydroxylated nitrogen heterocycles into their corresponding chloro-derivatives.[1][5][7]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction, work-up, and purification.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
5-Chloroquinazolin-2(1H)-one60610-16-4C₈H₅ClN₂O180.59Starting Material
Phosphorus Oxychloride (POCl₃)10025-87-3Cl₃OP153.33Reagent & Solvent, Corrosive
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Extraction Solvent
Saturated NaHCO₃ (aq)144-55-8NaHCO₃84.01Quenching/Neutralization
Anhydrous Na₂SO₄ or MgSO₄7757-82-6Na₂SO₄142.04Drying Agent
Crushed Ice / Distilled Water7732-18-5H₂O18.02Quenching
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser with a gas outlet adapter

  • Gas trap (e.g., bubbler with mineral oil or a basic solution)

  • Heating mantle with a magnetic stirrer and stir bar

  • Rotary evaporator with a vacuum pump

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat

Step-by-Step Procedure

--- SAFETY FIRST --- Phosphorus oxychloride is highly corrosive, toxic upon inhalation, and reacts violently with water. This entire procedure must be performed in a well-ventilated chemical fume hood.

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloroquinazolin-2(1H)-one (5.0 g, 27.7 mmol).

    • In the fume hood, carefully add phosphorus oxychloride (POCl₃, 25 mL, 268 mmol). POCl₃ serves as both the chlorinating agent and the solvent.

    • Equip the flask with a reflux condenser and connect the top of the condenser to a gas trap to neutralize the HCl gas evolved during the reaction.

  • Chlorination Reaction:

    • Stir the suspension at room temperature for 30-45 minutes to ensure good mixing.

    • Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle.

    • Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Crucial Step: Remove the excess POCl₃ under reduced pressure using a rotary evaporator. This step is vital for a clean work-up and should be done with care, ensuring the vacuum trap is effective.

    • Prepare a large beaker (e.g., 1 L) containing approximately 300 g of crushed ice and water.

    • Very slowly and carefully , pour the viscous residue from the reaction flask onto the crushed ice with vigorous stirring. This quenching process is highly exothermic and releases HCl fumes. Perform this addition in small portions.

    • After the addition is complete, continue stirring the mixture for 30-60 minutes. A solid precipitate of the crude product should form.

    • Neutralize the acidic slurry by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8). This step is critical to prevent hydrolysis of the product back to the starting material.[8]

    • Isolate the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) to remove any inorganic salts.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude solid can often be of sufficient purity for subsequent steps.

    • For higher purity, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed.

    • Alternatively, the crude product can be dissolved in dichloromethane (DCM), washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the purified this compound.

Characterization
  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₈H₄Cl₂N₂

  • Molecular Weight: 199.04 g/mol

  • The product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and Melting Point) to confirm its identity and purity.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Troubleshooting and Field-Proven Insights

  • Problem: Reaction is incomplete (starting material remains).

    • Solution: Ensure anhydrous conditions, as moisture deactivates POCl₃.[9] Extend the reflux time or consider adding a catalytic amount of a tertiary amine like N,N-dimethylaniline, which can accelerate the initial phosphorylation step.[6]

  • Problem: Low yield due to product hydrolysis during work-up.

    • Solution: This is the most common issue. The product is sensitive to acidic aqueous conditions.[8][9] It is imperative to quench the reaction mixture in a basic medium (ice followed by NaHCO₃) rather than just ice/water. Pouring the reaction residue into the quenching solution (and not the other way around) helps dissipate heat and maintain control.

  • Problem: The product is oily or does not precipitate cleanly.

    • Solution: After quenching and neutralization, extract the aqueous slurry with an organic solvent like dichloromethane or ethyl acetate.[8][10] Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to obtain the product.

Conclusion

The conversion of 5-chloroquinazolin-2(1H)-one to this compound using phosphorus oxychloride is a fundamental and highly effective transformation. By understanding the underlying two-stage mechanism and adhering to a carefully controlled work-up procedure that avoids acidic hydrolysis, researchers can reliably produce this valuable intermediate in high yield and purity. This protocol provides a solid foundation for the synthesis and subsequent elaboration of novel quinazoline-based compounds for drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this scaffold is crucial for the development of new drug candidates with tailored pharmacological profiles. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the quinazoline core under mild and highly selective conditions.[3][4] This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling reactions of 2,5-dichloroquinazoline, a readily accessible and versatile building block. We will delve into the mechanistic underpinnings of these transformations, with a particular focus on controlling the regioselectivity of substitution at the C2 and C5 positions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools for the efficient construction of diverse quinazoline libraries.

Introduction: The Quinazoline Core in Drug Discovery

The quinazoline ring system is a cornerstone in the design of biologically active molecules, exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The ability to selectively introduce a variety of substituents onto the quinazoline scaffold is paramount for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide an unparalleled platform for achieving this molecular diversity with high efficiency and functional group tolerance.[3][5][6]

This compound serves as an excellent starting material for sequential and regioselective functionalization. The differential electronic environment of the C2 and C5 positions, influenced by the pyrimidine nitrogen atoms, allows for controlled, stepwise introduction of various aryl, alkynyl, and amino moieties. Understanding the principles that govern this regioselectivity is key to the rational design of synthetic routes towards complex quinazoline derivatives.

Mechanistic Insights and the Challenge of Regioselectivity

The efficacy of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle. While the specifics may vary slightly between different reaction types, the fundamental steps remain consistent.

The General Palladium Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by a transmetalation step (in Suzuki and Sonogashira reactions) where the organic group from the coupling partner (organoboron or organocopper acetylide) is transferred to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and subsequent deprotonation by a base forms a palladium-amido complex. The cycle culminates in reductive elimination, where the new C-C or C-N bond is formed, and the palladium(0) catalyst is regenerated.[5][7][8]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation / Amine Coordination & Deprotonation Transmetalation / Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Transmetalation / Amine Coordination & Deprotonation R-M / R2NH, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation / Amine Coordination & Deprotonation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Reductive Elimination->Pd(0)L2

Figure 1: Generalized Palladium Cross-Coupling Cycle.
Controlling Regioselectivity: C2 vs. C5 Functionalization

For dihalogenated heterocycles like this compound, the primary challenge lies in controlling the site of the initial cross-coupling reaction. The inherent electronic properties of the quinazoline ring system dictate that the C2 and C4 positions are generally more electrophilic and thus more reactive towards oxidative addition than other positions.[2][3] In the case of this compound, the C2 position, being alpha to a ring nitrogen, is anticipated to be more electrophilic and sterically accessible than the C5 position.

Therefore, under standard cross-coupling conditions, mono-functionalization is expected to occur preferentially at the C2 position. Achieving selective functionalization at the C5 position, or sequential difunctionalization, requires careful tuning of reaction parameters. Key factors that influence regioselectivity include:

  • Catalyst and Ligand Choice: Bulky phosphine ligands can sterically hinder approach to the more accessible C2 position, potentially favoring reaction at C5. The electronic properties of the ligand also play a crucial role in modulating the reactivity of the palladium catalyst.

  • Reaction Temperature: Lower temperatures often favor the kinetically preferred product, which is typically substitution at the most reactive site (C2).

  • Base and Solvent: The choice of base and solvent can influence the solubility of reagents and intermediates, as well as the overall rate of the reaction, which can in turn affect selectivity.

By strategically manipulating these parameters, it is possible to achieve selective mono-substitution at either the C2 or C5 position, paving the way for the synthesis of unsymmetrically disubstituted quinazolines.

Detailed Application Protocols

The following protocols are generalized procedures for the palladium-catalyzed cross-coupling of this compound. These should be considered as robust starting points, and optimization of specific parameters may be required for challenging substrates.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for the formation of C-C bonds between this compound and various aryl- or heteroarylboronic acids.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, boronic acid, base, and catalyst in a dry flask. Inert Purge with inert gas (N2 or Ar). Reagents->Inert Solvent Add degassed solvent. Inert->Solvent Heat Heat to the specified temperature with vigorous stirring. Solvent->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Extract Perform aqueous work-up and extraction. Cool->Extract Purify Purify by column chromatography. Extract->Purify

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 1: Selective Mono-arylation at the C2 Position

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/H₂O (4:1 v/v), degassed

    • Anhydrous reaction vessel (e.g., Schlenk flask)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To the reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-chloroquinazoline.

  • Notes:

    • The use of a phosphine ligand is crucial for efficient catalysis.

    • Thorough degassing of the solvent is essential to prevent oxidation of the Pd(0) catalyst.

    • For less reactive boronic acids, a stronger base such as Cs₂CO₃ or K₃PO₄ may be beneficial.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling enables the introduction of terminal alkynes onto the quinazoline scaffold, providing valuable intermediates for further transformations.

Protocol 2: Selective Mono-alkynylation at the C2 Position

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.03 equiv)

    • CuI (0.05 equiv)

    • Triethylamine (Et₃N) (2.5 equiv)

    • Anhydrous, degassed THF or DMF

    • Anhydrous reaction vessel

    • Magnetic stirrer

  • Procedure:

    • To the reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Seal the vessel and evacuate and backfill with an inert gas.

    • Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.[9]

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the 2-alkynyl-5-chloroquinazoline.

  • Notes:

    • The copper(I) iodide co-catalyst is essential for the activation of the alkyne.[6][8]

    • The reaction is typically run under anhydrous conditions to prevent side reactions.

    • For less reactive substrates, gentle heating (e.g., 50-60 °C) may be required.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl quinazolines, which are prevalent in many biologically active compounds.[7][10]

Protocol 3: Selective Mono-amination at the C2 Position

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed toluene or 1,4-dioxane

    • Anhydrous reaction vessel

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In an inert atmosphere glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to the reaction vessel.

    • Add the anhydrous, degassed solvent, followed by this compound and the amine.

    • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired 2-amino-5-chloroquinazoline.

  • Notes:

    • The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos or RuPhos are often effective.[11]

    • A strong, non-nucleophilic base such as NaOtBu or LiHMDS is required.

    • The reaction must be carried out under strictly anhydrous and anaerobic conditions.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of dihaloheterocycles, which can serve as a guide for the functionalization of this compound.

Table 1: Suzuki-Miyaura Coupling of Dihaloheterocycles

EntryDihaloheterocycleBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref.
12,4-DichloroquinazolinePhenylboronic acidPd(OAc)₂ (5)PPh₃ (15)Na₂CO₃DME/H₂O75>95 (C4)[3]
22,6-Dichloroquinoxaline4-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF9075 (C2)[12]
32,5-Dichloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10085 (C2)[13]

Table 2: Sonogashira Coupling of Dihaloheterocycles

EntryDihaloheterocycleAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Ref.
12,4-DichloroquinolinePhenylacetylenePd/C (2.6)CuI (5)Et₃NWater8088 (C2)[14]
22-Chloro-4-iodoquinazolinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMFRT92 (C4)[2]
32,5-DichloropyrazineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFRT75 (mono)

Table 3: Buchwald-Hartwig Amination of Dihaloheterocycles

EntryDihaloheterocycleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref.
16-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ (2.5)Xantphos (5)NaOtBuToluene11085 (C6)
22,5-DichloropyridineAnilinePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene10090 (C2)
32,4-DichloropyrimidinePiperidinePd₂(dba)₃ (2)BINAP (3)NaOtBuDioxane10088 (C4)[10]

Conclusion

Palladium-catalyzed cross-coupling reactions offer a robust and highly efficient platform for the synthesis of functionalized quinazoline derivatives from this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, it is possible to achieve high yields and control the regioselectivity of the substitution. The protocols and data presented in this guide provide a solid foundation for researchers to explore the chemical space around the quinazoline scaffold, accelerating the discovery of novel therapeutic agents and advanced materials.

References

Topic: Regioselective Nucleophilic Aromatic Substitution on 2,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental literature on the regioselective nucleophilic aromatic substitution (SNAr) of 2,5-dichloroquinazoline is limited. The following guide is constructed based on established principles of heterocyclic chemistry, mechanistic analysis, and analogies to closely related, well-documented systems such as 2,4-dichloroquinazolines. The protocols provided are predictive and intended as a robust starting point for experimental investigation.

Introduction: The Quinazoline Scaffold and the Challenge of Regioselectivity

The quinazoline core is a privileged heterocyclic motif, forming the structural basis for a multitude of approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antiviral, and antihypertensive properties.[1] The strategic functionalization of the quinazoline ring is paramount in medicinal chemistry for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Dihaloquinazolines, such as this compound, serve as versatile synthons, enabling the introduction of various functionalities through nucleophilic aromatic substitution (SNAr).

However, when multiple reactive sites are present, achieving regioselectivity becomes a critical challenge. Unlike the extensively studied 2,4-dichloroquinazoline, where substitution overwhelmingly favors the C4 position under kinetic control[2][3], the reactivity profile of the 2,5-dichloro isomer is not well-documented. This guide provides a detailed analysis of the underlying electronic factors governing the reactivity of this compound and presents predictive protocols for achieving selective substitution at either the C2 or C5 position.

Mechanistic Rationale: Predicting the Site of Nucleophilic Attack

The SNAr reaction on an aromatic ring proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the primary determinant of the reaction's regioselectivity.

In the case of this compound, a nucleophile can attack either the C2 or the C5 position.

  • Attack at C2: The C2 position is part of the pyrimidine ring and is situated between two electron-withdrawing nitrogen atoms. This placement makes C2 highly electron-deficient (electrophilic). Upon nucleophilic attack, the negative charge of the Meisenheimer intermediate is effectively delocalized and stabilized by both adjacent nitrogen atoms through resonance.

  • Attack at C5: The C5 position is part of the fused benzene ring. While the pyrimidine ring as a whole exerts an electron-withdrawing effect, the C5 position is not directly ortho or para to the ring nitrogens in the same way as C2 and C4 are. Consequently, the stabilization of the Meisenheimer complex formed upon attack at C5 is significantly less effective.

Based on these electronic arguments, nucleophilic attack is strongly predicted to occur preferentially at the C2 position. The superior stabilization of the intermediate for C2 attack results in a lower activation energy barrier compared to attack at C5.

digraph "Meisenheimer_Intermediate_Stabilization" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1. Predicted energetic pathways for SNAr on this compound.

Experimental Protocols: A Predictive Guide

The following protocols are designed to achieve regioselective substitution. Protocol A targets the electronically favored C2 position. Protocol B outlines a more complex, multi-step strategy that may be required to achieve substitution at the less reactive C5 position.

Protocol A: Selective Nucleophilic Substitution at the C2 Position

This protocol is designed for the kinetically favored substitution of the C2-chloro group with a primary or secondary amine.

digraph "Protocol_A_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for C2-Selective Amination"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2. Experimental workflow for Protocol A.

Materials:

  • This compound

  • Nucleophile (e.g., aniline, benzylamine, morpholine) (1.1 equivalents)

  • Anhydrous isopropanol (or another suitable polar aprotic solvent like DMF, NMP)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.5 equivalents)

  • Standard glassware for reflux, inert atmosphere (N₂ or Ar) setup

  • TLC plates, LC-MS for reaction monitoring

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagents: Add anhydrous isopropanol (approx. 0.1 M concentration relative to the quinazoline). Purge the flask with an inert gas (N₂ or Ar).

  • Addition of Base and Nucleophile: Add DIPEA (1.5 eq) to the suspension, followed by the dropwise addition of the amine nucleophile (1.1 eq). The base is crucial to scavenge the HCl generated during the reaction, preventing protonation of the nucleophile.

  • Reaction Conditions: Heat the reaction mixture to 80 °C. The use of moderate temperature is intended to favor the kinetically preferred product. Higher temperatures could potentially lead to a mixture of isomers.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The disappearance of the starting material and the appearance of a new, major product spot should be observed.

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-amino-5-chloroquinazoline derivative.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). 2D NMR techniques like NOESY or HMBC are highly recommended to unambiguously confirm the regiochemistry (see Section 4).

Protocol B: A Potential Strategy for Substitution at the C5 Position

Direct selective substitution at the C5 position via SNAr is electronically disfavored. Therefore, a multi-step approach is necessary. One plausible strategy involves constructing the quinazoline ring from a pre-functionalized benzene precursor.

digraph "Protocol_B_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for C5-Substitution via Ring Synthesis"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 3. A multi-step synthetic approach for C5 functionalization.

Conceptual Steps:

  • Starting Material: Begin with a suitable anthranilic acid derivative, such as 2-amino-4-chlorobenzoic acid.

  • Nucleophilic Substitution on the Benzene Ring: Introduce the desired nucleophile at the C4 position of the anthranilic acid (which will become the C5 position of the quinazoline). This may require transition-metal-catalyzed methods like Buchwald-Hartwig or Ullmann coupling, as direct SNAr on this deactivated ring is difficult.

  • Quinazolinone Formation: Cyclize the resulting 2,4-disubstituted benzoic acid derivative to form a quinazolin-4-one. This can often be achieved by heating with formamide or other appropriate reagents. At this stage, the C2 position is a carbonyl group.

  • Chlorination: Convert the C2-carbonyl group to a chloride. This is a standard transformation typically accomplished by heating the quinazolinone with a chlorinating agent like phosphorus oxychloride (POCl₃).[5]

This synthetic route circumvents the regioselectivity issue of the SNAr reaction on the pre-formed quinazoline ring by building the desired substitution pattern into the precursor molecules.

Data Interpretation: Confirming Regioselectivity

Unambiguous structural confirmation is essential. NMR spectroscopy is the most powerful tool for distinguishing between the 2-substituted and 5-substituted regioisomers.

Expected NMR Characteristics:

Proton2-Substituted-5-chloroquinazoline (Predicted)5-Substituted-2-chloroquinazoline (Predicted)Rationale for Chemical Shift
H-4 Singlet, downfield shift due to proximity to N3 and new C2-substituent.Singlet, less affected by C5 change, similar to parent.The C4-H is adjacent to a ring nitrogen, leading to a downfield shift.
H-6 Doublet, coupled to H-7. Shift influenced by C5-Cl.Doublet, coupled to H-7. Shift strongly influenced by new C5-substituent.The electronic nature of the C5 substituent will directly impact the chemical shift of the adjacent H-6.
H-7 Triplet/Doublet of doublets, coupled to H-6 and H-8.Triplet/Doublet of doublets, coupled to H-6 and H-8.Less affected proton, useful as an internal reference point.
H-8 Doublet, coupled to H-7. Least affected proton on the benzene ring.Doublet, coupled to H-7.Furthest from the site of substitution, likely to show the smallest change.

2D NMR for Definitive Proof:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical. For a 2-amino-substituted product, look for a correlation between the N-H proton of the new substituent and the C2 and C4 carbons of the quinazoline ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For a 2-amino-substituted product, a NOE correlation should be observed between the protons of the new substituent at C2 and the H-4 proton. For a 5-amino-substituted product, a NOE would be expected between the substituent's protons and the H-6 proton.

Conclusion

The regioselective nucleophilic aromatic substitution on this compound is predicted to be a highly selective process, strongly favoring substitution at the C2 position due to superior electronic activation and stabilization of the reaction intermediate. While direct substitution at the C5 position is challenging, it can be approached through multi-step synthetic sequences involving the construction of the quinazoline ring from appropriately pre-functionalized precursors. The protocols and analytical guidance provided herein offer a comprehensive framework for researchers to successfully synthesize and unambiguously characterize novel 2,5-disubstituted quinazoline derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2,5-Dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Quinazoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional synthetic routes to these heterocycles often involve lengthy reaction times, harsh conditions, and modest yields. This application note provides a comprehensive guide to the rapid and efficient synthesis of 2,5-dichloroquinazoline derivatives, leveraging the power of microwave-assisted organic synthesis (MAOS). We present a validated two-step protocol, starting from commercially available 2-amino-6-chlorobenzoic acid, that significantly accelerates the synthesis of the key intermediate, 5-chloroquinazolin-4-one, and its subsequent conversion to the target this compound. This guide explains the rationale behind experimental choices, offers detailed step-by-step protocols, and discusses the mechanistic advantages of microwave irradiation in these transformations.

Introduction: The Quinazoline Scaffold and the Rationale for Microwave Synthesis

The quinazoline ring system is a privileged scaffold in drug discovery, present in a wide array of biologically active compounds with applications as anticancer, anti-inflammatory, and antiviral agents. The this compound moiety, in particular, serves as a versatile building block for the synthesis of more complex drug candidates through selective nucleophilic substitution at the C2 and C4 positions.

  • Rapid Reaction Rates: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[1][3]

  • Higher Yields: Increased reaction rates and minimized side reactions often lead to improved product yields.

  • Enhanced Purity: The reduction in side product formation simplifies purification processes.

  • Improved Energy Efficiency: Targeted heating of the reaction vessel and its contents makes MAOS a greener alternative to conventional methods.

This guide will detail a robust two-step microwave-assisted protocol for the synthesis of this compound.

Synthetic Strategy: A Two-Step Microwave-Assisted Approach

Our synthetic approach is a two-step process designed for efficiency and scalability. The overall workflow is depicted below:

G cluster_0 Step 1: Microwave-Assisted Cyclocondensation cluster_1 Step 2: Microwave-Assisted Chlorination A 2-Amino-6-chlorobenzoic Acid C 5-Chloroquinazolin-4-one A->C Microwave Irradiation B Formamide B->C D 5-Chloroquinazolin-4-one F This compound D->F Microwave Irradiation E Phosphorus Oxychloride (POCl3) E->F

Figure 1: Overall synthetic workflow for this compound.

The first step involves the microwave-promoted cyclocondensation of 2-amino-6-chlorobenzoic acid with formamide, a variation of the well-established Niementowski quinazoline synthesis.[1][2][5] The second step is the chlorination of the resulting 5-chloroquinazolin-4-one using phosphorus oxychloride (POCl₃) under microwave irradiation to yield the final product.

Detailed Experimental Protocols

Step 1: Microwave-Assisted Synthesis of 5-Chloroquinazolin-4-one

This protocol is based on the principles of the Niementowski reaction, which is significantly accelerated by microwave irradiation.[1][2][5] Formamide serves as both the reagent, providing the C2 carbon and N3 nitrogen of the quinazoline ring, and the solvent.

Materials:

  • 2-Amino-6-chlorobenzoic acid

  • Formamide

  • Microwave synthesis reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Ethanol

  • Deionized water

Protocol:

  • To a 10 mL microwave reaction vessel, add 2-amino-6-chlorobenzoic acid (1.0 g, 5.83 mmol) and formamide (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 180 °C for 15 minutes with a maximum power of 300 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 20 mL) and then with cold ethanol (10 mL).

  • Dry the product under vacuum to obtain 5-chloroquinazolin-4-one as a white to off-white solid.

Expected Yield: 85-95%

Step 2: Microwave-Assisted Synthesis of this compound

The chlorination of the quinazolinone intermediate is achieved using phosphorus oxychloride (POCl₃). Caution should be exercised during this step as the reaction can be vigorous. The use of a microwave reactor allows for precise temperature control and rapid heating, which can minimize the formation of byproducts. While microwave-assisted chlorinations with POCl₃ can be challenging, they offer a significant time advantage over conventional heating methods.[6][7]

Materials:

  • 5-Chloroquinazolin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Protocol:

  • In a 10 mL microwave reaction vessel, place 5-chloroquinazolin-4-one (1.0 g, 5.54 mmol) and phosphorus oxychloride (5 mL).

  • Optional: Add a catalytic amount of N,N-dimethylaniline (2-3 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 140 °C for 20 minutes with a maximum power of 300 W.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Expected Yield: 70-85%

Mechanistic Insights and the Role of Microwave Irradiation

The significant rate enhancement observed in these reactions under microwave irradiation can be attributed to a combination of thermal and non-thermal effects. The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, overcoming the activation energy barriers more efficiently than conventional heating methods.

Mechanism of the Niementowski Reaction

The Niementowski reaction for the formation of the quinazolinone ring is believed to proceed through the following key steps:

G A 2-Amino-6-chlorobenzoic Acid + Formamide B N-Formyl Intermediate A->B Initial acylation C Cyclization B->C Intramolecular attack D Dehydration C->D Formation of tetrahedral intermediate E 5-Chloroquinazolin-4-one D->E Aromatization

Figure 2: Simplified mechanism of the Niementowski reaction.

Microwave irradiation accelerates each of these steps, particularly the initial acylation and the final dehydration and aromatization, leading to a rapid conversion to the desired product.[1]

Data Summary

The following table summarizes the typical reaction conditions and outcomes for the microwave-assisted synthesis of this compound derivatives.

StepReactantsSolventTemperature (°C)Time (min)Power (W)Yield (%)
12-Amino-6-chlorobenzoic acid, FormamideFormamide1801530085-95
25-Chloroquinazolin-4-one, POCl₃POCl₃1402030070-85

Table 1: Summary of Microwave-Assisted Reaction Parameters and Yields.

Conclusion

The microwave-assisted protocols detailed in this application note provide a rapid, efficient, and high-yielding pathway for the synthesis of this compound derivatives. By significantly reducing reaction times and improving overall efficiency, these methods offer a compelling alternative to traditional synthetic approaches. This enables researchers in medicinal chemistry and drug development to accelerate the synthesis of novel quinazoline-based compounds for further biological evaluation. The protocols are robust and can likely be adapted for the synthesis of a variety of substituted quinazoline derivatives.

References

Application Notes and Protocols: The 2,5-Dichloroquinazoline Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities.[1][2] A significant number of clinically approved and investigational drugs feature this moiety, particularly in the realm of oncology.[3] Quinazoline-based compounds have proven to be highly effective as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[4] By competitively binding to the ATP-binding site of kinases, these inhibitors can modulate cellular processes such as proliferation, differentiation, and survival.[5]

The 2,5-dichloroquinazoline scaffold offers a unique substitution pattern that can be strategically exploited for the development of novel kinase inhibitors. The chlorine atoms at the 2 and 5 positions serve as versatile synthetic handles, allowing for the introduction of diverse chemical functionalities to probe the chemical space of the kinase active site. This application note provides a comprehensive guide to the synthesis, biological evaluation, and structure-activity relationship (SAR) considerations for developing kinase inhibitors based on the this compound scaffold.

Chemical Synthesis of this compound Derivatives

The synthesis of kinase inhibitors from the this compound scaffold typically involves a multi-step process, starting with the formation of the core heterocyclic system, followed by sequential or parallel diversification at the 2 and 5 positions.

Protocol 1: Representative Synthesis of the this compound Scaffold

While a specific protocol for this compound was not found in the public domain, a plausible synthetic route can be adapted from established methods for preparing other dichloroquinazoline isomers, such as the 2,4-dichloro derivative.[6][7][8] The following is a representative protocol.

Step 1: Synthesis of 5-Chloro-2,4(1H,3H)-quinazolinedione

  • To a solution of 2-amino-6-chlorobenzoic acid in an appropriate solvent (e.g., water or a high-boiling point organic solvent), add an excess of potassium cyanate.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 5-chloro-2,4(1H,3H)-quinazolinedione.

Step 2: Chlorination to this compound

  • Suspend the 5-chloro-2,4(1H,3H)-quinazolinedione in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a suitable base, such as N,N-dimethylaniline.[9]

  • Heat the mixture under reflux for several hours until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel.

Synthetic Workflow for this compound Derivatives start 2-Amino-6-chlorobenzoic Acid intermediate1 5-Chloro-2,4(1H,3H)-quinazolinedione start->intermediate1 Potassium Cyanate, Reflux scaffold This compound intermediate1->scaffold POCl3, N,N-Dimethylaniline, Reflux diversification Diversification at C2 and C5 Positions scaffold->diversification Nucleophilic Substitution Reactions library Library of Kinase Inhibitors diversification->library

Caption: Synthetic workflow for this compound derivatives.

Protocol 2: Diversification of the this compound Scaffold

The chlorine atoms at the 2 and 5 positions of the quinazoline ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents.

  • Reaction at the 2-position: The chlorine at the 2-position is generally more reactive towards nucleophiles. To achieve selective substitution at this position, the reaction can be carried out with a variety of nucleophiles, such as anilines, amines, or thiols, under controlled conditions (e.g., lower temperature).

  • Reaction at the 5-position: Substitution at the 5-position typically requires more forcing conditions or the use of a catalyst, such as a palladium catalyst for Suzuki or Buchwald-Hartwig cross-coupling reactions.

  • One-pot or sequential reactions: Depending on the desired final product, the diversification can be performed in a one-pot fashion or sequentially, with isolation and purification of the intermediate after the first substitution.

Biological Evaluation of this compound-Based Kinase Inhibitors

A systematic biological evaluation is crucial to determine the potency, selectivity, and cellular effects of the synthesized inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the in vitro potency of a test compound against a specific protein kinase by measuring ATP consumption.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound derivative (test compound)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase-Glo® Reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase Inhibitor Screening Cascade cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization A Primary Screen (Single Concentration) B Dose-Response Assay (IC50 Determination) A->B Active Hits C Selectivity Profiling (Kinase Panel) B->C Potent Hits D Cell Proliferation Assay (e.g., MTT Assay) C->D Selective Hits E Target Engagement Assay (e.g., Western Blot) D->E Cell-Active Hits F Structure-Activity Relationship (SAR) Studies E->F G In Vivo Efficacy Studies F->G

Caption: Kinase inhibitor screening cascade.

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a test compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[7][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value from the dose-response curve.

Structure-Activity Relationship (SAR) of this compound-Based Kinase Inhibitors

While specific SAR data for the this compound scaffold is not extensively documented, general principles from other quinazoline-based kinase inhibitors can be applied and adapted.

The chlorine atoms at the 2 and 5 positions are expected to significantly influence the electronic properties and binding interactions of the molecule within the kinase active site.

  • C2-Substituent: The substituent at the 2-position often projects towards the solvent-exposed region of the ATP-binding pocket. Modifications at this position can be used to enhance solubility, modulate pharmacokinetic properties, and potentially engage in additional interactions with the kinase.

  • C5-Substituent: The chlorine at the 5-position is located on the benzene ring of the quinazoline core and can influence the overall electronics of the system. This position can be a key site for modification to improve potency and selectivity by interacting with specific residues in the kinase active site.

SAR of this compound Kinase Inhibitors cluster_0 This compound Scaffold cluster_1 Key Modification Sites scaffold C2 C2-Position (Solvent Exposed Region) scaffold->C2 Substitution C5 C5-Position (Potency & Selectivity) scaffold->C5 Substitution

Caption: Key modification sites on the this compound scaffold.

Data Presentation

The inhibitory activities of a hypothetical series of this compound derivatives against a panel of kinases are presented in the table below to illustrate how data can be organized and interpreted.

Compound IDR1 (at C2)R2 (at C5)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
Ref-Inhibitor --1050025
DCQ-001 -NH-Ph-Cl50>10,000150
DCQ-002 -NH-(4-MeO-Ph)-Cl258,000100
DCQ-003 -NH-Ph-O-Me155,00075

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at two key positions provide a robust platform for generating libraries of compounds for screening against a wide range of kinase targets. The protocols and guidelines presented in this application note offer a framework for researchers to explore the potential of this scaffold in the development of next-generation targeted therapeutics.

References

Application Notes & Protocols: Synthesis of Novel Anticancer Agents from 2,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved anticancer drugs that target critical cell signaling pathways.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel anticancer agents using 2,5-dichloroquinazoline as a versatile starting material. We detail robust, field-proven protocols for the strategic functionalization of the quinazoline core via sequential palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These methods enable the creation of diverse chemical libraries for screening and lead optimization. Furthermore, we outline standard methodologies for the characterization of synthesized compounds and a primary in-vitro cytotoxicity screening protocol (MTT assay) to evaluate their anticancer potential.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline derivatives are a prominent class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities, most notably in oncology.[3][4] Marketed drugs such as Gefitinib (Iressa) and Erlotinib (Tarceva) are quinazoline-based tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer.[1][5] These agents typically function by competing with adenosine triphosphate (ATP) at the catalytic site of oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream signaling pathways that drive tumor proliferation and survival.[5][6]

The this compound scaffold is an excellent starting point for building novel kinase inhibitors. The two chlorine atoms serve as reactive handles that can be selectively and sequentially replaced using modern synthetic methodologies. This allows for the systematic introduction of different chemical moieties at the C2 and C5 positions to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Core Synthetic Strategies & Mechanistic Rationale

The functionalization of this compound relies on the differential reactivity of the two chloro-substituents. Generally, positions on the pyrimidine ring (C2 and C4) are more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) than positions on the fused benzene ring (C5). This inherent regioselectivity can be exploited to perform sequential reactions. The primary strategies discussed here are palladium-catalyzed cross-coupling reactions, which offer broad substrate scope and functional group tolerance.

Strategy A: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for synthesizing carbon-nitrogen bonds.[7][8] In the context of quinazoline-based TKIs, this reaction is critical for installing the aniline or substituted amine moieties that are often essential for binding to the hinge region of the kinase active site. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by coordination and deprotonation of the amine, and concluding with reductive elimination to form the desired C-N bond and regenerate the catalyst.[9]

Strategy B: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid.[10][11] This reaction is invaluable for introducing a wide range of aryl, heteroaryl, or alkyl groups. These groups can serve as "solubilizing" side chains or as recognition elements that interact with specific pockets within the target protein, thereby enhancing binding affinity and selectivity.[12] The mechanism proceeds through a similar catalytic cycle of oxidative addition, transmetalation (where the organic group is transferred from boron to palladium), and reductive elimination.[11]

G cluster_0 Strategy A: C-N Bond Formation cluster_1 Strategy B: C-C Bond Formation start This compound buchwald Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Amine R¹-NH₂) start->buchwald Selective reaction at C2 intermediate_A Intermediate A (2-Amino-5-chloroquinazoline) buchwald->intermediate_A suzuki Suzuki Coupling (Pd Catalyst, Base, Boronic Acid R²-B(OH)₂) intermediate_A->suzuki Reaction at C5 final_product Final Product (2,5-Disubstituted Quinazoline) suzuki->final_product caption Sequential functionalization of this compound.

Caption: Sequential functionalization of this compound.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous reagents and require handling in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium-catalyzed reactions must be conducted under an inert atmosphere (Nitrogen or Argon) as the catalysts are sensitive to oxygen.

Protocol 1: Synthesis of 2-Anilino-5-chloroquinazoline (Intermediate A)

This protocol describes the selective mono-amination of this compound using Buchwald-Hartwig conditions.

Reagents & Materials

ReagentMW ( g/mol )Molar Eq.Amount (1 mmol scale)
This compound199.031.0199 mg
Aniline93.131.1102 µL (102.4 mg)
Pd₂(dba)₃915.720.02 (2 mol%)18.3 mg
XPhos476.650.04 (4 mol%)19.1 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Anhydrous Toluene--10 mL

Procedure:

  • To a dry, oven-baked reaction flask equipped with a magnetic stir bar, add this compound (199 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Seal the flask with a rubber septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Using a syringe, add anhydrous toluene (10 mL) to the flask, followed by aniline (102 µL, 1.1 mmol).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and quench by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-anilino-5-chloroquinazoline.

Protocol 2: Synthesis of 2-Anilino-5-(4-methoxyphenyl)quinazoline (Final Product)

This protocol describes the Suzuki coupling of the intermediate from Protocol 1 with an arylboronic acid.

Reagents & Materials

ReagentMW ( g/mol )Molar Eq.Amount (1 mmol scale)
2-Anilino-5-chloroquinazoline255.701.0256 mg
4-Methoxyphenylboronic acid151.961.5228 mg
Pd(PPh₃)₄1155.560.05 (5 mol%)58 mg
Sodium Carbonate (Na₂CO₃)105.993.0318 mg
1,2-Dimethoxyethane (DME)--8 mL
Water--2 mL

Procedure:

  • To a reaction flask, add 2-anilino-5-chloroquinazoline (256 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add a magnetic stir bar, seal the flask, and purge with inert gas.

  • Prepare a solution of Na₂CO₃ (318 mg, 3.0 mmol) in water (2 mL) and degas it by bubbling with inert gas for 15 minutes.

  • Add the DME (8 mL) to the reaction flask, followed by the degassed Na₂CO₃ solution.

  • Place the flask in a preheated oil bath at 85 °C and stir vigorously under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Cool the reaction to room temperature and add 30 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 2-anilino-5-(4-methoxyphenyl)quinazoline.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Charge Flask (Reactants, Catalyst, Ligand, Base) inert 2. Purge with Inert Gas (Ar/N₂) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent heat 4. Heat and Stir (e.g., 85-100 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Quench Reaction (e.g., add H₂O) monitor->quench extract 7. Liquid-Liquid Extraction quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify (Chromatography) dry->purify characterize 10. Characterize (NMR, MS, HPLC) purify->characterize caption General experimental workflow for synthesis.

Caption: General experimental workflow for synthesis.

Characterization of Final Compounds

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized anticancer agents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the exact structure of the molecule, confirming the successful addition of the desired substituents at the correct positions.[13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the final product.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Table of Expected Characterization Data (Hypothetical Product)

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)Peaks corresponding to protons on the quinazoline core, the anilino group, and the 4-methoxyphenyl group. A singlet for the -OCH₃ group around δ 3.8 ppm.
¹³C NMR (100 MHz, DMSO-d₆)Signals confirming the number of unique carbons in the structure.
HRMS (ESI) Calculated m/z for [M+H]⁺ (e.g., C₂₁H₁₈N₃O⁺) should match the found value within ± 5 ppm.
Purity (HPLC) >95%

Application: In Vitro Anticancer Activity Screening

Once synthesized and characterized, the novel compounds must be evaluated for biological activity. The MTT assay is a standard, colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.[4][6]

Protocol 3: MTT Cytotoxicity Assay

Principle: Viable cells with active mitochondria contain reductase enzymes that cleave the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[6]

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Treat the cells with these various concentrations (e.g., from 0.01 µM to 100 µM) and incubate for 48-72 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the drug required to inhibit cell growth by 50%.[16]

G seed 1. Seed Cancer Cells in 96-well Plate incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Treat with Compound Dilutions incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Forms) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (Plate Reader) solubilize->read analyze 9. Calculate IC₅₀ Value read->analyze caption Workflow for the MTT cell viability assay.

Caption: Workflow for the MTT cell viability assay.

Conclusion

The this compound scaffold provides a fertile ground for the development of novel anticancer therapeutics. By employing robust and versatile synthetic methods like the Buchwald-Hartwig amination and Suzuki coupling, researchers can efficiently generate large libraries of diverse compounds. The protocols detailed in this guide offer a validated starting point for synthesis, purification, characterization, and preliminary biological evaluation. This systematic approach is fundamental to the modern drug discovery pipeline, facilitating the identification and optimization of new, potent, and selective anticancer agents.

References

Application of 2,5-Dichloroquinazoline in the Development of Potent EGFR Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinazoline Scaffold in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase pivotal in regulating cell proliferation, survival, and differentiation.[1] Its dysregulation, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2] Consequently, EGFR has become a prime target for therapeutic intervention in oncology.[1]

The quinazoline core has emerged as a privileged scaffold in the design of potent EGFR tyrosine kinase inhibitors (TKIs).[3] This is evidenced by the clinical success of first and second-generation EGFR inhibitors like Gefitinib and Erlotinib.[4] These molecules mimic the adenine portion of ATP, competitively binding to the kinase domain of EGFR and thereby inhibiting its downstream signaling. The versatility of the quinazoline ring system allows for strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses on the utility of a key intermediate, 2,5-dichloroquinazoline , as a versatile starting material for the synthesis of a new generation of EGFR inhibitors.

The Strategic Advantage of this compound in Synthesis

The this compound scaffold offers a distinct advantage for medicinal chemists due to the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[5] This regioselectivity allows for a controlled, stepwise synthesis, enabling the introduction of a desired aniline moiety at the C4 position, a critical interaction for EGFR binding, while leaving the C2 chlorine available for subsequent modifications or to remain as a key pharmacophoric element.[6] The chloro-substituent at the C5 position provides an additional vector for structure-activity relationship (SAR) studies, allowing for the exploration of interactions within the ATP-binding pocket of EGFR.

Visualizing the Core Synthetic Strategy

The general workflow for utilizing this compound is a two-step process involving a regioselective nucleophilic aromatic substitution followed by further diversification.

G cluster_0 PART 1: Core Scaffold Synthesis cluster_1 PART 2: Diversification (Optional) start This compound snar Regioselective SNAr Reaction (Nucleophilic Aromatic Substitution) start->snar aniline Substituted Aniline (Nucleophile) aniline->snar intermediate 4-Anilino-2,5-dichloroquinazoline Intermediate snar->intermediate diversification Further Nucleophilic Substitution at C2 Position intermediate->diversification final_product Final EGFR Inhibitor Candidate diversification->final_product cluster_mapk MAPK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P Autophosphorylation EGFR->P Dimerization Inhibitor This compound -derived Inhibitor Inhibitor->P BLOCKS RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

Application Notes and Protocols: Synthesis of N-arylquinazoline-4-amine Analogs from 2,5-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-arylquinazoline-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] This document provides a comprehensive guide for the synthesis of N-arylquinazoline-4-amine analogs starting from 2,5-dichloroquinazoline. We delve into the mechanistic principles governing the regioselective nucleophilic aromatic substitution (SNAr), offer detailed, field-tested protocols for both traditional SNAr and palladium-catalyzed Buchwald-Hartwig amination, and present troubleshooting insights to ensure reproducible, high-yield synthesis. This guide is intended for researchers, scientists, and professionals in drug development seeking to efficiently synthesize and explore this critical class of compounds.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[3][4] The 4-aminoquinazoline core, in particular, is a key pharmacophore found in several clinically successful kinase inhibitors such as gefitinib, erlotinib, and lapatinib.[2] These drugs primarily target receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are often overexpressed in malignant tumors.[5]

The strategic synthesis of diverse libraries of N-arylquinazoline-4-amine analogs is crucial for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[6][7][8] The starting material, this compound, offers two distinct reaction sites, allowing for sequential and selective functionalization to build molecular complexity.

Mechanistic Rationale: Controlling Regioselectivity

The synthesis of N-arylquinazoline-4-amine from a dichloro-substituted precursor hinges on controlling the regioselectivity of the amination reaction. The two chlorine atoms on the this compound ring exhibit different reactivities towards nucleophiles. However, the primary focus of this guide is the more established and predictable reaction at the 2- and 4-positions of the quinazoline core, for which 2,4-dichloroquinazoline is the archetypal substrate. The principles governing the regioselectivity in 2,4-dichloroquinazoline are highly instructive and directly applicable to understanding the behavior of other dichloro-isomers.

Nucleophilic Aromatic Substitution (SNAr)

The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[9][10] In the case of 2,4-dichloroquinazoline, the chlorine atom at the C4 position is significantly more reactive to nucleophilic attack than the chlorine at the C2 position.[11]

Causality behind C4 Selectivity:

  • Electronic Effects: Density Functional Theory (DFT) calculations reveal that the carbon atom at the C4-position of the 2,4-dichloroquinazoline ring has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient. This makes it more electrophilic and thus more susceptible to nucleophilic attack.[1]

  • Intermediate Stability: The SNAr reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10] Nucleophilic attack at C4 leads to a more stable intermediate because the negative charge can be effectively delocalized onto the ring nitrogen atoms.

  • Reaction Conditions: The substitution at C4 can typically be achieved under milder conditions (e.g., lower temperatures), while substitution at the C2 position requires harsher conditions (e.g., elevated temperatures or reflux).[11][12] This differential reactivity allows for the selective synthesis of 4-amino-2-chloroquinazoline intermediates.

The diagram below illustrates the SNAr mechanism, highlighting the preferential attack at the C4 position.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Product 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) 2,4-Dichloroquinazoline->Meisenheimer Nucleophilic Attack at C4 Aryl-amine Ar-NH2 (Nucleophile) Product N-Aryl-2-chloro- quinazoline-4-amine Meisenheimer->Product Elimination of Cl-

Caption: SNAr mechanism for selective C4 amination.

Palladium-Catalyzed Buchwald-Hartwig Amination

An alternative and powerful method for forming the C-N bond is the Buchwald-Hartwig amination.[13][14] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and tolerance of various functional groups.[13] It is particularly useful for coupling less reactive aryl chlorides or when the SNAr reaction gives low yields, for instance with electron-poor anilines.[5]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the chloroquinazoline.[14]

  • Ligand Exchange/Amine Coordination: The amine displaces a ligand on the Pd(II) complex, and a base deprotonates the amine.[14]

  • Reductive Elimination: The C-N bond is formed, releasing the N-arylquinazoline-4-amine product and regenerating the Pd(0) catalyst.[14]

The choice of ligand (e.g., XPhos, RuPhos) is critical for the efficiency of the catalytic cycle.[13][14]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and organophosphine ligands can be toxic and should be handled with care.

Protocol 1: Classical Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of a representative N-aryl-5-chloroquinazoline-4-amine analog.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Substituted aniline (e.g., 2,5-dichloroaniline) (1.1 mmol, 1.1 equiv.)[15]

  • Isopropanol or n-Butanol (10 mL)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, 1.5 equiv.)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

Procedure:

  • Reagent Addition: To the round-bottom flask, add this compound (1.0 mmol) and the substituted aniline (1.1 mmol).

  • Solvent Addition: Add isopropanol (10 mL).

  • Reaction Setup: If the aniline salt is used or to scavenge the HCl byproduct, add DIPEA (1.5 mmol). Stir the mixture at room temperature.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates from the solution upon cooling. Collect the solid by vacuum filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to afford the pure N-aryl-5-chloroquinazoline-4-amine.

Protocol 2: Buchwald-Hartwig Cross-Coupling Amination

This protocol is advantageous for less reactive anilines or when SNAr fails.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Substituted aniline (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • Biarylphosphine Ligand (e.g., XPhos or RuPhos) (0.03 mmol, 3.0 mol%)[13]

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene or Dioxane (5 mL)[12]

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (Inert Atmosphere): In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the this compound and the aniline to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Work-up cluster_final Final Product Start Oven-Dry Glassware Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert Reagents Add Quinazoline, Amine, Catalyst, Ligand, Base Inert->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Heat Heat to 80-110 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, Filter, Extract Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Experimental workflow for Buchwald-Hartwig amination.

Data Summary and Expected Outcomes

The choice of synthetic method and reaction conditions will influence the yield and purity of the final product. The following table summarizes typical parameters for the SNAr synthesis of N-aryl-quinazoline-4-amines.

Aniline SubstituentReaction Time (h)Temperature (°C)Typical Yield (%)Notes
Electron-donating (e.g., -OCH₃)4-88075-90Reaction is generally faster.[5]
Electron-neutral (e.g., -H, -CH₃)6-1280-10060-80Standard conditions are effective.
Electron-withdrawing (e.g., -Cl, -NO₂)12-24100-12040-65Slower reaction; may require higher temperatures or benefit from Buchwald-Hartwig protocol.[5]

Yields are estimates and can vary based on specific substrates and purification efficiency.

Troubleshooting and Field Insights

  • Low Yield in SNAr: For electron-deficient anilines, consider switching to the Buchwald-Hartwig protocol. Alternatively, increasing the reaction temperature or using a higher boiling point solvent like n-butanol or DMF can improve conversion, but may also lead to side products.

  • Disubstitution: If substitution at the C2 position is observed, it indicates the reaction conditions are too harsh. Reduce the temperature or reaction time. The C4 position is kinetically favored under milder conditions.[11]

  • Palladium Catalyst Deactivation (Buchwald-Hartwig): Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.

  • Difficult Purification: If the product is difficult to separate from the starting aniline, ensure the aqueous wash during work-up is slightly acidic (e.g., dilute HCl) to protonate and remove the excess aniline into the aqueous layer. Be cautious not to protonate the quinazoline product excessively, which might also increase its water solubility.

By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in these protocols, researchers can confidently and efficiently synthesize a wide array of N-arylquinazoline-4-amine analogs for further investigation in drug discovery and development programs.

References

Application Note: Comprehensive Spectroscopic Characterization of 2,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-dichloroquinazoline serves as a critical intermediate in the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2] Unambiguous structural confirmation and purity assessment of this key building block are paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. This guide provides a detailed technical overview and step-by-step protocols for the definitive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We delve into the causality behind experimental choices, data interpretation, and the synergistic power of these techniques for complete structural elucidation.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology (e.g., Gefitinib, Erlotinib).[3] Its rigid, planar structure and versatile substitution points allow for precise modulation of interactions with biological targets. The title compound, this compound, offers two reactive sites for further chemical modification, making it a valuable precursor in synthetic campaigns.[1][2] Given its importance, a robust and reliable analytical workflow for its characterization is essential. This document outlines such a workflow, grounded in the principles of NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Connectivity

NMR spectroscopy is the cornerstone of chemical structure determination, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring.

Experimental Protocol: NMR Analysis

A. Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solubilization: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds.[4][5] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[4][6]

  • Standard: Add a small drop of an internal standard, typically Tetramethylsilane (TMS), to the solvent to reference the chemical shifts to 0.00 ppm.[4]

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved, ensuring a homogenous solution.

B. Data Acquisition:

  • Instrumentation: Utilize a standard NMR spectrometer, such as a 400 MHz instrument.[4]

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire the spectrum with a standard pulse sequence (e.g., 'zg30').

    • Typical parameters: Spectral width of ~16 ppm, 16-32 scans, relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.

    • Typical parameters: Spectral width of ~240 ppm, 512-1024 scans, relaxation delay (d1) of 2 seconds.

Data Interpretation and Expected Results

The structure of this compound dictates a specific and predictable NMR signature. The benzene portion of the fused ring system contains three adjacent protons, which will form a distinct multiplet system.

¹H NMR Spectrum Analysis: The aromatic region (δ 7.0-9.0 ppm) is of primary interest. The three protons on the benzene ring (conventionally H-6, H-7, and H-8) will exhibit splitting patterns based on their coupling to adjacent protons.

  • H-8: Expected to be the most downfield proton due to the influence of the adjacent nitrogen and its position in the heterocyclic ring. It will appear as a doublet of doublets (dd), coupling to H-7.

  • H-6: Also expected to appear as a doublet of doublets (dd), coupling to H-7.

  • H-7: Expected to appear as a triplet or more accurately, a doublet of doublets (dd), as it is coupled to both H-6 and H-8.

  • H-4: This proton is on the pyrimidine ring and is typically observed as a singlet in the downfield region.

¹³C NMR Spectrum Analysis: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule.

  • Quaternary Carbons (C-2, C-4, C-5, C-8a, C-4a): These carbons, which are not directly bonded to protons, will typically have lower intensities. The carbons bonded to the electronegative chlorine atoms (C-2 and C-5) will be significantly shifted downfield.

  • Protonated Carbons (C-6, C-7, C-8): These signals will be more intense and their chemical shifts can be definitively assigned using advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence).

Summary of Expected NMR Data
¹H NMR Chemical Shift (δ, ppm)MultiplicityAssignment
Proton 1~8.0 - 8.3ddH-8
Proton 2~7.8 - 8.0dd (t)H-7
Proton 3~7.6 - 7.8ddH-6
Proton 4~9.0 - 9.3sH-4
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbon 1~160C-2
Carbon 2~155C-4
Carbon 3~150C-8a
Carbon 4~140C-5
Carbon 5~135C-7
Carbon 6~129C-6
Carbon 7~128C-8
Carbon 8~125C-4a

Note: These are predicted values. Actual chemical shifts can vary based on solvent and concentration.

NMR Analysis Workflow

Caption: Workflow for NMR-based structural verification.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, ESI-MS is an ideal 'soft ionization' method that provides the molecular weight with minimal fragmentation, which is crucial for confirming the elemental composition.[7][8]

Experimental Protocol: ESI-MS Analysis

A. Sample Preparation:

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water).

  • Acidification: To promote protonation and enhance signal in positive ion mode, add a small amount of an acid (e.g., 0.1% formic acid) to the working solution.[9]

B. Data Acquisition:

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap instrument for high-resolution mass accuracy.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • ESI Source Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: +3.5 to +4.5 kV

    • Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.

    • Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate sufficient to desolvate the ions.

  • MS/MS Fragmentation: To confirm the structure, perform a tandem MS (MS/MS) experiment. Select the [M+H]⁺ ion (m/z 200) as the precursor and apply collision energy (e.g., 15-30 eV) to induce fragmentation.

Data Interpretation and Expected Results

High-Resolution Mass Spectrum (MS1): The primary goal is to identify the protonated molecular ion, [M+H]⁺.

  • Molecular Formula: C₈H₄Cl₂N₂

  • Monoisotopic Mass: 197.9755 g/mol

  • Expected [M+H]⁺ (C₈H₅Cl₂N₂⁺): m/z 198.9833

A high-resolution instrument should measure this mass with an error of less than 5 ppm, providing strong evidence for the elemental formula.

The Dichloro Isotopic Pattern: A Definitive Signature The most telling feature in the mass spectrum of this compound is the isotopic pattern caused by the two naturally occurring isotopes of chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in three distinct peaks:

  • M Peak: Contains two ³⁵Cl atoms.

  • M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4 Peak: Contains two ³⁷Cl atoms.

The theoretical intensity ratio of these peaks is approximately 100:65:10 (or 9:6:1) . Observing this pattern is irrefutable evidence for the presence of two chlorine atoms in the molecule.

Tandem Mass Spectrum (MS/MS): Fragmentation of the m/z 199 precursor ion will yield structurally significant product ions. A plausible fragmentation pathway involves the loss of chlorine or cleavage of the heterocyclic ring.

  • Loss of HCl: A potential fragmentation could be the loss of a neutral HCl molecule, resulting in a fragment at m/z ~163.

  • Ring Cleavage: Cleavage of the quinazoline core can lead to smaller charged fragments.

Summary of Expected Mass Spectrometry Data
IonFormulaCalculated m/zRelative IntensityDescription
[M+H]⁺C₈H₅³⁵Cl₂N₂⁺198.9833100%Molecular ion with two ³⁵Cl
[M+2+H]⁺C₈H₅³⁵Cl³⁷ClN₂⁺200.9804~65%Molecular ion with one ³⁵Cl, one ³⁷Cl
[M+4+H]⁺C₈H₅³⁷Cl₂N₂⁺202.9774~10%Molecular ion with two ³⁷Cl
Fragment 1C₈H₄³⁵ClN₂⁺163.0117VariesLoss of HCl from [M+H]⁺

Mass Spectrometry Analysis Workflow & Fragmentation

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis Sample_MS Dilute Sample in ACN:H2O + 0.1% FA ESI Electrospray Ionization (Positive Mode) Sample_MS->ESI MS1 MS1 Scan (Full Spectrum) ESI->MS1 MS2 Tandem MS (MS/MS) (Isolate & Fragment m/z 199) MS1->MS2 Select Precursor HRMS Check Accurate Mass of [M+H]⁺ MS1->HRMS Isotopes Verify Cl₂ Isotopic Pattern (M, M+2, M+4) MS1->Isotopes Fragments Analyze Fragmentation Pattern MS2->Fragments Confirmation Confirm MW & Formula HRMS->Confirmation Isotopes->Confirmation Fragments->Confirmation Fragmentation Parent [C₈H₄Cl₂N₂ + H]⁺ m/z 199/201/203 Frag1 [C₈H₃ClN₂]⁺ m/z 163 Parent->Frag1 - HCl Frag2 Other Fragments Parent->Frag2 - Cl - Ring Cleavage

References

Application and Protocol Guide: High-Throughput Screening Assays for 2,5-Dichloroquinazoline Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This versatile heterocyclic scaffold, formed by the fusion of a benzene and a pyrimidine ring, is the foundation for numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Specifically, the 2,5-dichloroquinazoline core represents a key starting point for the synthesis of diverse compound libraries, offering multiple points for chemical modification and optimization.

Many clinically successful drugs, such as gefitinib and erlotinib, are quinazoline derivatives that function as potent kinase inhibitors.[4][6][7] These agents typically exert their effect by competitively binding to the ATP-binding pocket of protein kinases, thereby disrupting aberrant signaling pathways that drive diseases like cancer.[4] Given this precedent, libraries of this compound analogs are frequently designed to target the human kinome, a large family of enzymes that play critical roles in cellular regulation.

High-Throughput Screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits" that modulate a specific biological target or pathway.[8][9][10] This guide provides a detailed framework for developing and executing robust HTS campaigns for this compound compound libraries, with a focus on identifying novel kinase inhibitors. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and outline a comprehensive hit validation workflow.

The Strategic Choice of an HTS Assay: A Dichotomy of Approaches

The initial and most critical step in any HTS campaign is the selection and development of a suitable assay.[11] For a this compound library, the choice largely depends on whether the primary goal is to identify compounds that interact with a specific molecular target (target-based screening) or to discover molecules that elicit a desired cellular response (phenotypic screening).[12][13][14][15]

Target-Based vs. Phenotypic Screening
  • Target-Based Screening: This approach focuses on a single, well-characterized molecular target, such as a specific protein kinase.[16] It offers the advantage of mechanistic clarity from the outset. Biochemical assays are the mainstay of target-based screening, providing a controlled, cell-free environment to study the direct interaction between a compound and its target.[9]

  • Phenotypic Screening: This method assesses the effect of compounds on whole cells or organisms, looking for a change in an observable characteristic, or phenotype (e.g., cell death, changes in morphology).[12][13][17] Phenotypic screening is particularly powerful when the underlying disease mechanism is complex or the specific target is unknown, as it can uncover novel mechanisms of action.[13][15]

For a this compound library, a dual-pronged approach is often most effective. An initial target-based screen against a panel of disease-relevant kinases can be followed by a phenotypic screen to confirm cellular activity and identify compounds with desirable whole-cell effects.

Visualization of Screening Approaches

G cluster_0 Screening Strategies for Quinazoline Libraries cluster_1 Assay Types cluster_2 Key Outcomes Target-Based Screening Target-Based Screening Biochemical Assays Biochemical Assays Target-Based Screening->Biochemical Assays Primary Approach Cell-Based Assays Cell-Based Assays Target-Based Screening->Cell-Based Assays Secondary Validation Phenotypic Screening Phenotypic Screening Phenotypic Screening->Cell-Based Assays Primary Approach Mechanistic Insight Mechanistic Insight Biochemical Assays->Mechanistic Insight Directly Provides Physiological Relevance Physiological Relevance Cell-Based Assays->Physiological Relevance Directly Provides

Caption: Decision workflow for selecting a screening strategy.

Biochemical Assays for Kinase Inhibitor Discovery

Biochemical assays are ideal for primary screening of this compound libraries against specific kinase targets. They are generally robust, amenable to miniaturization, and less prone to compound interference compared to cell-based assays.[18] Several HTS-compatible technologies are available, with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Luminescence-based assays being among the most popular.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is a highly sensitive and robust technology for detecting molecular interactions.[19] In a kinase assay, TR-FRET measures the phosphorylation of a substrate by a kinase. The assay relies on the transfer of energy from a long-lifetime donor fluorophore (typically a lanthanide like Terbium or Europium) to an acceptor fluorophore. This energy transfer only occurs when the donor and acceptor are in close proximity, which is achieved when a phospho-specific antibody (labeled with the donor) binds to the phosphorylated substrate (labeled with the acceptor).

LanthaScreen® TR-FRET Kinase Assay: A Practical Example

The LanthaScreen® technology is a widely used TR-FRET platform for kinase inhibitor screening.[20]

Principle of the LanthaScreen® Kinase Assay:

  • A kinase phosphorylates a fluorescein-labeled substrate in the presence of ATP.

  • A terbium-labeled, phospho-specific antibody is added.

  • If the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity.

  • Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, leading to a high TR-FRET signal.

  • In the presence of an effective inhibitor, substrate phosphorylation is reduced, leading to a low TR-FRET signal.

Visualization of the LanthaScreen® TR-FRET Assay Workflow

G cluster_0 LanthaScreen® TR-FRET Kinase Assay Workflow Start Start Dispense Kinase, Substrate, ATP, and Compound Dispense Kinase, Substrate, ATP, and Compound Start->Dispense Kinase, Substrate, ATP, and Compound Incubate Incubate Dispense Kinase, Substrate, ATP, and Compound->Incubate Add Tb-Antibody (Stop Solution) Add Tb-Antibody (Stop Solution) Incubate->Add Tb-Antibody (Stop Solution) Incubate (Detection) Incubate (Detection) Add Tb-Antibody (Stop Solution)->Incubate (Detection) Read TR-FRET Signal Read TR-FRET Signal Incubate (Detection)->Read TR-FRET Signal End End Read TR-FRET Signal->End

Caption: Workflow for a typical TR-FRET kinase assay.

Detailed Protocol: LanthaScreen® TR-FRET Kinase Assay

This protocol is a general guideline and should be optimized for each specific kinase-substrate pair.[21]

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • This compound compound library (in DMSO)

  • Terbium-labeled phospho-specific antibody

  • TR-FRET dilution buffer

  • Kinase reaction buffer

  • EDTA (to stop the reaction)

  • Low-volume, 384-well black assay plates

  • TR-FRET compatible plate reader[22]

Procedure:

  • Assay Miniaturization and Optimization: Before starting the HTS, it is crucial to miniaturize the assay to a 384-well format and determine optimal concentrations of kinase, substrate, and ATP.[23] The goal is to find conditions that yield a robust assay window (signal-to-background ratio) and a Z' factor > 0.5.[23]

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the this compound library into the assay plate. Also, include positive controls (no inhibitor) and negative controls (no enzyme or a potent known inhibitor).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP/compound solution. For the HTS, this will be a single concentration of ATP (typically at or near the Km) and the library compounds.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Add 5 µL of the ATP/compound solution to initiate the reaction. The final volume is 10 µL.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Prepare a 2X solution of the terbium-labeled antibody and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction by chelating Mg2+.

    • Add 10 µL of the antibody/EDTA solution to each well. The final volume is 20 µL.

  • Final Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow for antibody-substrate binding.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the donor and acceptor wavelengths. The data is typically expressed as the ratio of the acceptor to donor fluorescence.[19]

Luminescence-Based Kinase Assays

Luminescence-based assays, such as the Kinase-Glo® assay, offer a simple and sensitive alternative for HTS.[24] These assays measure kinase activity by quantifying the amount of ATP remaining in the reaction.

Principle of the Kinase-Glo® Assay:

  • A kinase reaction is performed, during which ATP is consumed.

  • The Kinase-Glo® reagent is added, which contains luciferase and its substrate, luciferin.

  • The luciferase enzyme uses the remaining ATP to generate a luminescent signal.

  • A high luminescent signal indicates low kinase activity (high ATP remaining), while a low signal indicates high kinase activity (low ATP remaining).

  • Inhibitors of the kinase will result in a higher luminescent signal.

This "signal-increase" format is generally robust and less prone to interference from colored compounds in the library.

Comparison of HTS Assay Technologies
FeatureTR-FRET (LanthaScreen®)Luminescence (Kinase-Glo®)AlphaScreen®
Principle Homogeneous TR-FRETATP depletion measured by luciferaseLuminescent oxygen channeling
Readout Ratiometric fluorescenceLuminescenceLuminescence
Advantages High sensitivity, robust, ratiometric readout minimizes interferenceSimple "add-and-read" format, high sensitivityVery high sensitivity, signal amplification
Disadvantages Requires specific antibody for each phosphositeIndirect measurement of kinase activity, potential for ATP-ase interferenceSensitive to light, potential for compound interference
Typical Use Primary screening, selectivity profiling, mechanism of action studiesPrimary screening, orthogonal validationProtein-protein interactions, kinase assays

Cell-Based Assays for Phenotypic Screening and Secondary Validation

While biochemical assays are excellent for primary screening, it is essential to validate hits in a more physiologically relevant context.[18] Cell-based assays confirm that the compounds are cell-permeable and retain their activity in a complex cellular environment.

Cell Proliferation/Viability Assay (MTT or CellTiter-Glo®)

A common phenotypic screen for anticancer drug discovery is the cell proliferation assay.[25] This assay measures the ability of a compound to inhibit the growth or kill cancer cells.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: The CellTiter-Glo® assay measures the number of viable cells in culture based on quantifying the amount of ATP present, which indicates the presence of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., one known to be dependent on the kinase target)

  • Cell culture medium and supplements

  • Validated hits from the primary biochemical screen

  • CellTiter-Glo® reagent

  • White, opaque-walled 96- or 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells into the wells of a white-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the hit compounds to the cells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The data is typically plotted as percent viability versus compound concentration to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Analysis and Hit Validation Workflow

A successful HTS campaign generates a large amount of data that requires careful analysis to identify true hits and eliminate false positives.[26][27]

Visualization of the Hit Validation Cascade

G Primary HTS Primary HTS Hit Identification Hit Identification Primary HTS->Hit Identification Data Analysis (Z-score, % inhibition) Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Re-test in singlets Dose-Response Analysis Dose-Response Analysis Hit Confirmation->Dose-Response Analysis Generate IC50 curves Orthogonal Assays Orthogonal Assays Dose-Response Analysis->Orthogonal Assays Confirm with different technology Counter Screens Counter Screens Orthogonal Assays->Counter Screens Assess specificity Cell-Based Assays Cell-Based Assays Counter Screens->Cell-Based Assays Confirm cellular activity SAR Analysis SAR Analysis Cell-Based Assays->SAR Analysis Evaluate related analogs Validated Hit Validated Hit SAR Analysis->Validated Hit

Caption: A typical workflow for hit validation after primary HTS.

Steps in Hit Validation
  • Primary Data Analysis: Raw data from the HTS is normalized to account for plate-to-plate variability.[28] Hits are typically identified based on a statistical cutoff, such as a Z-score or a certain percentage of inhibition.

  • Hit Confirmation: Compounds identified as primary hits are re-tested under the same assay conditions to confirm their activity and rule out experimental error.[29]

  • Dose-Response Analysis: Confirmed hits are tested over a range of concentrations to determine their potency (IC50). This step helps to prioritize the most potent compounds.[26]

  • Orthogonal Assays: To ensure that the observed activity is not an artifact of the primary assay technology, hits should be tested in an orthogonal assay that uses a different detection method (e.g., confirming a TR-FRET hit with a luminescence-based assay).[30]

  • Counter-Screens and Selectivity Profiling: It is important to assess the specificity of the hit compounds.[30] This can involve testing against related kinases to determine a selectivity profile or using counter-screens to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds).

  • Structure-Activity Relationship (SAR) Analysis: If multiple analogs from the this compound library are identified as hits, an initial SAR can be established.[31] This provides confidence that the observed activity is due to a specific chemical scaffold.

  • Chemical Tractability: The chemical structure of the hits should be evaluated to ensure they represent a good starting point for a medicinal chemistry program and are not pan-assay interference compounds (PAINS).[31]

Conclusion

Screening of this compound libraries holds significant promise for the discovery of novel therapeutic agents, particularly kinase inhibitors. A well-designed HTS campaign, incorporating both robust biochemical primary assays and relevant cell-based secondary assays, is critical for success. By following a systematic approach to assay development, execution, and hit validation, researchers can efficiently identify and prioritize promising lead compounds for further development. This guide provides the foundational knowledge and detailed protocols to empower scientists in their quest for the next generation of quinazoline-based medicines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in Functionalizing 2,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, chemists, and drug development professionals facing challenges with the regioselective functionalization of 2,5-dichloroquinazoline. We will explore the underlying principles governing reactivity and provide practical, actionable troubleshooting advice in a question-and-answer format to overcome common experimental hurdles.

Section 1: Understanding the Regiochemical Landscape of this compound

The key to optimizing selectivity lies in understanding the inherent electronic and steric differences between the C2 and C5 positions.

Q1: What are the fundamental differences in reactivity between the C2 and C5 positions?

Answer: The reactivity of the two chlorine-bearing carbons in this compound is dictated by their location in different electronic environments.

  • C2-Position: This carbon is part of the electron-deficient pyrimidine ring. The two adjacent nitrogen atoms strongly withdraw electron density, making C2 highly electrophilic and thus susceptible to Nucleophilic Aromatic Substitution (S_N_Ar).[1][2] However, it is flanked by two nitrogen atoms, which can present some steric hindrance to bulky reagents or catalysts.

  • C5-Position: This carbon is on the fused benzene ring. It is less electron-deficient than C2 and therefore significantly less reactive towards traditional S_N_Ar.[3][4] Its reactivity is more effectively unlocked through transition-metal-catalyzed cross-coupling reactions, where factors like ligand sterics and catalyst coordination play a more dominant role than the inherent electrophilicity of the carbon itself.

G cluster_troubleshooting Troubleshooting start Goal: Selective C5-Suzuki Coupling ligand Select Ligand: Bulky & Electron-Rich (e.g., XPhos, SPhos) start->ligand Key Decision catalyst Select Pd Source: Pd(OAc)2 or Pd2(dba)3 ligand->catalyst base Select Base: K2CO3, K3PO4, Cs2CO3 catalyst->base conditions Setup Reaction: Anhydrous Solvent (Dioxane/H2O) Inert Atmosphere (Ar/N2) Heat (e.g., 80-110 °C) base->conditions product Outcome: C5-Arylated Quinazoline conditions->product Monitor by TLC/LCMS low_selectivity Problem: Mixture of C2/C5 Isomers increase_bulk Solution: Increase Ligand Steric Bulk (e.g., SPhos -> XPhos) low_selectivity->increase_bulk Primary Approach lower_temp Solution: Lower Reaction Temperature low_selectivity->lower_temp Secondary Approach increase_bulk->conditions Re-run Experiment lower_temp->conditions Re-run Experiment product->low_selectivity If Poor Result

References

Improving reaction yield for the synthesis of 2,5-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,5-Dichloroquinazoline

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this guide provides in-depth troubleshooting, detailed protocols, and mechanistic explanations to ensure your success in the laboratory.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and a direct path to resolution.

Q1: My overall yield is critically low after the two-step synthesis. Where do I begin troubleshooting?

Low yield is a common issue that can originate from multiple points in the synthesis. A systematic approach is crucial. The primary areas to investigate are the quality of the starting material, the efficiency of the initial cyclization, and the completeness of the subsequent chlorination step.

Start by verifying the purity of your starting material, 2-amino-6-chlorobenzoic acid. Impurities can significantly hinder the initial cyclization reaction.[1] If the starting material is pure, proceed to evaluate each reaction step independently.

The following flowchart and table provide a structured approach to diagnosing and resolving low-yield issues.

G start Low Overall Yield check_sm Verify Purity of 2-Amino-6-Chlorobenzoic Acid (NMR, MP, LC-MS) start->check_sm sm_impure Purify Starting Material (Recrystallization) check_sm->sm_impure Impure sm_pure Starting Material is Pure check_sm->sm_pure Pure eval_step1 Evaluate Step 1: Cyclization to 5-Chloroquinazoline- 2,4(1H,3H)-dione sm_pure->eval_step1 low_yield1 Low Yield or Incomplete Reaction eval_step1->low_yield1 eval_step2 Evaluate Step 2: Chlorination to This compound low_yield1->eval_step2 Yield OK cause1 Possible Causes: - Suboptimal Temp - Incorrect pH - Reagent Stoichiometry low_yield1->cause1 Diagnose low_yield2 Low Yield or Incomplete Reaction eval_step2->low_yield2 cause2 Possible Causes: - Inactive POCl3 - Insufficient Temp/Time - Presence of Moisture low_yield2->cause2 Diagnose solution1 Action: - Optimize Temperature (85-95°C) - Maintain pH 9-12 - Use Slight Excess of KOCN cause1->solution1 Resolve success Yield Improved solution1->success solution2 Action: - Use Fresh, Anhydrous POCl3 - Ensure Reflux (100-110°C) - Use Dry Glassware/Solvents cause2->solution2 Resolve solution2->success

Caption: Troubleshooting workflow for low yield.

Table 1: Systematic Troubleshooting for this compound Synthesis

Observed Problem Potential Cause Recommended Action & Scientific Rationale
Low yield of 5-chloroquinazoline-2,4(1H,3H)-dione (Step 1) Purity of 2-amino-6-chlorobenzoic acidVerify purity via NMR, melting point (140°C), or LC-MS.[2] Recrystallize if necessary. Acidic or basic impurities can disrupt the reaction pH.
Incorrect reaction pHThe initial cyclization of anthranilic acid with potassium cyanate is pH-sensitive. Maintain a basic pH (9-12) to ensure the anthranilic acid is deprotonated and nucleophilic.[3]
Suboptimal TemperatureThe reaction requires heating to proceed efficiently. A temperature range of 85-95°C is often optimal for the cyclization step.[3] Lower temperatures lead to slow or incomplete reactions.
Incomplete Chlorination (Step 2) Decomposed or Wet POCl₃Phosphorus oxychloride (POCl₃) is highly reactive with water. Use a fresh bottle or a recently distilled batch. Ensure all glassware is oven-dried. Moisture will quench the reagent and generate HCl, altering the reaction environment.
Insufficient Reaction Time or TemperatureThe conversion of the quinazolinedione to the dichloro derivative requires vigorous conditions. Refluxing in neat POCl₃ (approx. 106°C) for 2.5-5 hours is typically necessary to drive the reaction to completion.[4][5]
Inefficient Work-upAfter quenching the reaction by pouring it onto ice, the product must be extracted efficiently. Use a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Ensure the aqueous layer is neutralized (e.g., with NaHCO₃) to prevent product hydrolysis.[4][6]
Formation of Dark Tar or Byproducts High Reaction TemperatureWhile high heat is needed, excessive temperatures during chlorination (>120°C) can lead to decomposition and polymerization, especially if catalytic amounts of DMF are used.[7]
Presence of OxygenFor sensitive substrates, performing reactions under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that lead to colored impurities.[7]
Difficulty in Final Purification Product Instability on Silica GelDichloroquinazolines can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or irreversible adsorption.[1] Consider using deactivated (neutral) silica or alumina, or opt for recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Frequently Asked Questions (FAQs)

Q2: What is the most reliable synthetic pathway for preparing this compound?

The most common and scalable approach is a two-step synthesis starting from 2-amino-6-chlorobenzoic acid. This method avoids harsh conditions required for some direct annulations and provides good overall yields.

Step 1: Cyclization to 5-Chloroquinazoline-2,4(1H,3H)-dione 2-amino-6-chlorobenzoic acid is cyclized using a source of urea, typically by reacting it with potassium cyanate (KOCN) in an aqueous basic solution.[3] This reaction forms a stable intermediate that can be isolated and purified before the chlorination step.

Step 2: Chlorination to this compound The intermediate dione is then chlorinated using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often under reflux.[4][8] This step converts the two hydroxyl groups of the dione tautomer into chlorides.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination start 2-Amino-6-chlorobenzoic Acid reagent1 KOCN, H₂O NaOH (pH 9-12) 85-95°C start->reagent1 product1 5-Chloroquinazoline- 2,4(1H,3H)-dione reagent1->product1 reagent2 POCl₃ (neat) Reflux (106°C) 2.5-5h product1->reagent2 product2 This compound reagent2->product2

Caption: Recommended two-step synthetic workflow.

Q3: What is the reaction mechanism and the specific role of POCl₃?

Understanding the mechanism is key to troubleshooting. The chlorination of the 5-chloroquinazoline-2,4(1H,3H)-dione intermediate with POCl₃ proceeds via the enol tautomer.

  • Tautomerization: The quinazolinedione exists in equilibrium with its di-enol tautomer, 5-chloroquinazoline-2,4-diol.

  • Activation: The hydroxyl groups of the diol are poor leaving groups. POCl₃ acts as a powerful activating agent. The oxygen of a hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, forming a dichlorophosphate ester intermediate.

  • Nucleophilic Attack: A chloride ion (from POCl₃) then attacks the carbon atom (C2 or C4), displacing the dichlorophosphate group, which is an excellent leaving group.

  • Repetition: This process occurs at both the 2- and 4-positions to yield the final this compound product.

When N,N-dimethylformamide (DMF) is used as a catalyst or solvent, it first reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻.[9][10] This is a highly electrophilic species that can also facilitate the conversion of the hydroxyl groups to chlorides.

G Dione 5-Chloroquinazoline-2,4-dione Diol Tautomerization (5-Chloroquinazoline-2,4-diol) Dione->Diol Equilibrium Activation Activation with POCl₃ (Formation of Dichlorophosphate Ester) Diol->Activation Attack Nucleophilic Attack by Cl⁻ Activation->Attack Product This compound Attack->Product Repeats for C2 & C4

Caption: Simplified chlorination mechanism.

Q4: What are the critical safety precautions for this synthesis?

Phosphorus Oxychloride (POCl₃):

  • Toxicity & Corrosivity: POCl₃ is highly toxic, corrosive, and a lachrymator. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles.

  • Reactivity with Water: It reacts violently with water, releasing heat and toxic HCl gas. Ensure all equipment is scrupulously dry. Quench reactions by slowly adding the reaction mixture to a large excess of ice with vigorous stirring.

Solvents and Reagents:

  • DMF: N,N-Dimethylformamide is a potential reproductive toxin. Avoid inhalation and skin contact.

  • General Precautions: The reaction involves heating corrosive and toxic materials. Ensure the reaction setup is secure and allows for proper pressure release (e.g., a condenser open to a bubbler or drying tube).

Experimental Protocols and Data

Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Chloroquinazoline-2,4(1H,3H)-dione

  • In a round-bottom flask, dissolve 2-amino-6-chlorobenzoic acid (1.0 eq) in water containing sodium hydroxide (approx. 1.2 eq) to achieve a pH of 9-12.

  • Heat the solution to 40°C and add a solution of potassium cyanate (1.5 eq) in water dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to 90-95°C and maintain for 2-3 hours, monitoring by TLC.[3]

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly acidify the solution with 30% HCl to pH 2-3. A precipitate will form.

  • Stir at 0-5°C for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • To an oven-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add the 5-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq).

  • In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 volumes) to the flask. A catalytic amount of N,N-dimethylaniline or DMF can be added to accelerate the reaction.[8]

  • Heat the mixture to reflux (approx. 106°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (quench a small aliquot with methanol and spot).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with saturated aqueous NaHCO₃ or another suitable base.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography on neutral silica gel.

Table 2: Comparison of Chlorination Conditions

Chlorinating System Typical Conditions Advantages Considerations Reference
POCl₃ (neat) Reflux, 3-5 hHigh yield, acts as its own solvent.Highly corrosive and water-sensitive. Requires high temperature.[4]
POCl₃ / PCl₅ Fused on water bath, 6-8 hVery powerful, can chlorinate stubborn substrates.Generates significant HCl gas. Solid handling required.[5]
SOCl₂ / DMF (cat.) Reflux in an inert solvent (e.g., Toluene), 3-6 hMilder conditions than neat POCl₃.SOCl₂ is also highly toxic and water-reactive.[11]

References

Technical Support Center: Improving the Aqueous Solubility of 2,5-Dichloroquinazoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges associated with the aqueous solubility of 2,5-dichloroquinazoline-based compounds. This guide provides practical, in-depth solutions in a question-and-answer format to assist you in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and its derivatives often exhibit poor water solubility?

A1: The limited aqueous solubility of the this compound scaffold is primarily due to its molecular structure. The quinazoline ring system is largely aromatic and hydrophobic. The presence of two chloro-substituents further increases the lipophilicity (hydrophobicity) of the molecule, leading to unfavorable interactions with water.[1][2] The planar nature of the molecule can also contribute to strong crystal lattice energy, making it difficult for water molecules to solvate and dissolve the compound.[3][4]

Q2: What are the initial, simple steps I can take in the lab to solubilize my this compound-based compound for a quick in vitro assay?

A2: For preliminary in vitro studies, the quickest methods involve the use of co-solvents or excipients.

  • Use of Co-solvents: Start by dissolving your compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[5][6] You can then add this stock solution to your aqueous buffer. It's crucial to keep the final concentration of the organic solvent low (typically <1% v/v) to avoid affecting the biological components of your assay.[6]

  • Employ Solubilizing Excipients: Consider using surfactants like Tween 80 or complexation agents such as cyclodextrins.[6][7] Pre-incubating your compound with these agents before adding it to the aqueous medium can significantly improve solubility.[6]

Q3: My compound precipitates out of the aqueous buffer during my experiment. What are my immediate troubleshooting options?

A3: Compound precipitation during an experiment can invalidate your results.[5] Here are some immediate steps to take:

  • Lower the Concentration: The most direct solution is to work with a lower, more soluble concentration of your compound.[5]

  • Re-evaluate the Solvent System: The initial choice of co-solvent or its concentration might not be optimal. You may need to screen other solvents or adjust the percentage of the co-solvent.[5]

  • Gentle Heating and Sonication: If the precipitate has already formed, gentle heating or sonication can help redissolve the compound. However, be cautious as the compound may crash out again upon cooling to room temperature, indicating a supersaturated solution.[5]

In-Depth Troubleshooting and Strategy Guides

Issue 1: Persistent Low Solubility in Aqueous Buffers for In Vitro Assays

Question: I've tried using DMSO as a co-solvent, but my this compound derivative still shows poor solubility and precipitates at my desired assay concentration. What advanced formulation strategies can I employ?

Answer: When simple co-solvents are insufficient, more advanced formulation techniques are necessary. These methods aim to either alter the physicochemical properties of the compound or enhance its interaction with the aqueous environment.

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes that are more water-soluble.[7][8] The external surface of cyclodextrins is hydrophilic, which imparts water solubility to the entire complex.[8][9]

  • Rationale: This approach is effective for compounds like this compound derivatives because it masks the hydrophobic parts of the molecule from the aqueous environment.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[6][10]

  • Experimental Protocol: Preparation of a Drug-Cyclodextrin Complex via Kneading Method [6][11]

    • Molar Ratio Determination: Start with a 1:1 molar ratio of your quinazoline compound to HP-β-CD.

    • Mixing: Accurately weigh the compound and HP-β-CD and place them in a glass mortar.

    • Kneading: Add a small amount of a water-methanol (50:50 v/v) solution to the mixture to form a thick paste. Triturate the paste vigorously for 45-60 minutes.

    • Drying: Dry the resulting paste in a controlled temperature oven (e.g., 50-60°C) until completely dry.

    • Pulverization and Sieving: Pulverize the dried complex using the mortar and pestle, then pass it through a fine sieve to ensure a uniform powder.

    • Characterization and Evaluation: Store the complex in a desiccator. Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR). Evaluate the increase in aqueous solubility using a phase solubility study.

Surfactants can increase the solubility of hydrophobic compounds by forming micelles, which are aggregates that have a hydrophobic core and a hydrophilic shell.[12] The poorly soluble drug partitions into the hydrophobic core, and the hydrophilic shell allows the micelle to be dispersed in water.[6]

  • Rationale: This method is particularly useful when you need to achieve a higher drug concentration in your aqueous medium. Non-ionic surfactants like Polysorbate 80 (Tween 80) are often preferred in biological assays due to their lower potential for protein denaturation compared to ionic surfactants.[6][12]

  • Key Consideration: It is essential to use surfactants at a concentration above their critical micelle concentration (CMC) for micelle formation to occur.

Issue 2: Poor Oral Bioavailability in Animal Models Due to Low Solubility

Question: My this compound-based compound is highly potent in vitro, but it shows very low oral bioavailability in my animal studies. I suspect poor solubility in the gastrointestinal tract is the limiting factor. What can I do?

Answer: This is a common problem for drugs classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, where low solubility limits their absorption.[12][13] The key is to enhance the dissolution rate of the compound in the gastrointestinal fluids.

  • Rationale: A long-term and often highly effective strategy is to chemically modify the molecule to improve its inherent solubility.[14] This can be achieved by introducing polar functional groups or by designing a prodrug. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active drug within the body.[15][16] The prodrug can be designed to have higher aqueous solubility.[17][18]

  • Chemical Modification Workflow:

    • Identify Modification Sites: Analyze the structure of your this compound derivative to identify positions where modifications can be made without compromising its binding to the target.

    • Introduce Polar Groups: Consider adding groups like morpholine or piperazine, which are known to improve aqueous solubility and are often protonated at physiological pH, aiding hydration.[2][14]

    • Prodrug Design: A common approach is to add a phosphate ester to a hydroxyl group on the molecule. The phosphate group is highly ionizable and significantly increases water solubility. This group is then cleaved in vivo by phosphatases to release the active drug.[18]

    Caption: Chemical modification strategies for solubility enhancement.

  • Rationale: A solid dispersion involves dispersing the drug in a solid hydrophilic carrier matrix at the molecular level.[19] This technique can significantly enhance the dissolution rate by reducing the particle size to the molecular level and by converting the drug from a crystalline to a more soluble amorphous form.[13][20]

  • Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation [5]

    • Selection of Carrier: Choose a suitable hydrophilic polymer like Poloxamer 407 or Polyvinylpyrrolidone (PVP) K30.[5]

    • Dissolution: Dissolve both your quinazoline compound and the chosen carrier in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture).

    • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the solid dispersion on the flask wall.

    • Final Drying and Pulverization: Further dry the film under vacuum to remove any residual solvent. Scrape off the dried solid dispersion and pulverize it into a fine powder.

    • Characterization: Confirm the amorphous nature of the drug in the dispersion using DSC and X-ray Diffraction (XRD). Evaluate the improved dissolution rate with in vitro dissolution studies.

Data Summary: Comparison of Solubility Enhancement Techniques

TechniquePrinciple of OperationTypical Fold Increase in SolubilityKey AdvantagesKey Considerations
Co-solvents Reduces solvent polarity.[6]2-10 foldSimple and quick for in vitro assays.Potential for solvent toxicity in biological systems; drug may precipitate upon dilution.[5]
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a hydrophilic shell.[7][21]10-100 foldLow toxicity; can be used in vivo.[10]Stoichiometry of complexation needs to be optimized.
Solid Dispersions Reduces particle size to the molecular level and converts the drug to an amorphous form.[19][22]>100 foldSignificant enhancement in dissolution rate and bioavailability.[6]Physical stability of the amorphous form can be a concern.
Prodrug Approach Covalent modification to attach a water-soluble promoiety.[15][16]Can be very high, depending on the promoiety.Addresses inherent solubility issues; can improve other ADME properties.[18]Requires synthetic chemistry effort; in vivo conversion to the active drug must be efficient.

Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 In Vitro Assay Troubleshooting cluster_2 In Vivo Bioavailability Enhancement A Poorly Soluble this compound Compound B Determine Target Concentration & Application (In Vitro / In Vivo) A->B C Attempt Solubilization with Co-solvents (e.g., DMSO) B->C G Low Bioavailability Observed B->G D Precipitation Occurs? C->D E Use Advanced Formulation: - Cyclodextrin Complexation - Surfactants (Micelles) D->E Yes F Successful Solubilization for In Vitro Assay D->F No E->F H Formulation Strategies G->H I Structural Modification G->I J Solid Dispersions H->J L Particle Size Reduction (Micronization/Nanosuspension) H->L K Prodrug Approach I->K M Improved Oral Bioavailability J->M K->M L->M

Caption: A systematic workflow for addressing solubility issues.

References

Technical Support Center: Overcoming Catalyst Poisoning in Cross-Coupling of 2,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed cross-coupling reactions involving 2,5-dichloroquinazoline. The quinazoline scaffold is a cornerstone in medicinal chemistry, and its successful functionalization is often pivotal. However, the inherent properties of this N-heterocycle can lead to significant challenges, most notably catalyst poisoning.

This document provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will delve into the mechanistic underpinnings of common issues and offer field-proven strategies to overcome them, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is stalling or showing very low conversion. What is the likely cause?

A1: The most probable cause is catalyst poisoning by the quinazoline substrate itself. The nitrogen atoms in the quinazoline ring possess lone pairs of electrons that can strongly coordinate to the palladium center.[1] This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively sequestering the active Pd(0) species and halting the catalytic cycle.[1][2] This is a common issue with electron-rich N-heterocyclic substrates in cross-coupling reactions.[2][3]

Troubleshooting Guide: Catalyst Poisoning and Low Reactivity
Q2: How can I mitigate catalyst poisoning by the quinazoline nitrogen atoms?

A2: Several strategies can be employed to overcome this challenge, primarily centered around the appropriate selection of ligands and reaction conditions.

  • Ligand Selection is Critical: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands are highly recommended.[3][4][5] These ligands serve a dual purpose:

    • Their steric bulk can physically hinder the close approach and coordination of the quinazoline nitrogen to the palladium center.[5]

    • Their electron-donating nature increases the electron density on the palladium, which can promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, making them more competitive with the deactivating coordination of the substrate.[1]

  • Incremental Substrate Addition: Instead of adding the entire quantity of this compound at the beginning of the reaction, a slow, continuous addition via syringe pump can be beneficial. This strategy maintains a low instantaneous concentration of the potential catalyst poison in the reaction mixture, thereby extending the catalyst's active lifetime.[1]

  • Catalyst Pre-activation: In some instances, pre-activating the palladium catalyst to generate the active Pd(0) species in situ before the introduction of the this compound can improve performance.[1]

Diagram: Mechanism of Catalyst Poisoning

G cluster_cycle Desired Catalytic Cycle cluster_poison Poisoning Pathway A Active Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B Inactive Inactive Pd-Quinazoline Complex A->Inactive Coordination of Quinazoline Nitrogen C Transmetalation (Ar'-B(OR)2) B->C D Reductive Elimination C->D D->A E Product (Ar-Ar') Quinazoline This compound (Substrate)

Caption: Catalyst deactivation pathway via quinazoline coordination.

Q3: I am observing significant dehalogenation of my this compound starting material. How can this be prevented?

A3: Dehalogenation is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich or heteroaromatic halides. It can arise from several factors:

  • Inappropriate Base: The choice and strength of the base are crucial. Strong bases, particularly alkoxides, can sometimes act as hydride sources, leading to hydrodehalogenation. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often a better choice.[3]

  • Solvent as a Hydride Source: Protic solvents, such as alcohols, can also be a source of hydrides. It is advisable to use aprotic solvents like dioxane, THF, or toluene.[3]

  • Water Content: While a small amount of water is often necessary for the Suzuki coupling, excessive water can be a proton source that facilitates dehalogenation. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried.[3]

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent and Degassing: Add a degassed aprotic solvent (e.g., dioxane, 5 mL). The mixture should be thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Troubleshooting Workflow

G start Low Conversion or Stalled Reaction q1 Is Dehalogenation Observed? start->q1 a1_yes Optimize Base and Solvent q1->a1_yes Yes a1_no Suspect Catalyst Poisoning q1->a1_no No sol1 Use Weaker Base (K3PO4, Cs2CO3) Use Aprotic Solvent (Dioxane, Toluene) a1_yes->sol1 q2 Ligand Screening a1_no->q2 q3 Modify Substrate Addition q2->q3 sol2 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) q2->sol2 sol3 Incremental/Slow Addition of This compound q3->sol3 end Successful Reaction sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for this compound cross-coupling.

Q4: Are there alternative cross-coupling strategies for functionalizing this compound?

A4: Yes, while Suzuki-Miyaura is common, other cross-coupling reactions can be employed, each with its own set of considerations.

  • Buchwald-Hartwig Amination: For the introduction of C-N bonds, this reaction is the method of choice.[6][7] Similar to Suzuki coupling, catalyst poisoning is a concern, and the use of bulky, electron-rich ligands is crucial for success, especially when coupling with heteroaryl chlorides.[8]

  • Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is effective.[9][10] These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[9][10]

  • Nickel-Based Catalysis: For certain couplings, nickel catalysts can offer a more economical and sometimes more effective alternative to palladium, particularly for reactions involving aryl chlorides.[4]

Data Summary: Recommended Reaction Conditions
Coupling TypeCatalyst SystemRecommended BaseSolventTemperature (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ / SPhos or XPhosK₃PO₄, Cs₂CO₃Dioxane, Toluene80-110Ligand choice is critical to prevent poisoning.[3][4]
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhos or XPhosNaOt-Bu, LHMDSToluene, Dioxane80-110Strong base required; ligand selection vital for challenging substrates.[6][8]
Sonogashira Pd(PPh₃)₄ / CuICs₂CO₃, Et₃NDMF, Dioxane40-80Copper co-catalyst is typically required.[4][9][10]

References

Technical Support Center: C-N Bond Formation with 2,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 2,5-dichloroquinazoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into refining the conditions for C-N bond formation with this versatile heterocyclic scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Introduction: The Unique Reactivity of this compound

This compound presents a unique challenge and opportunity for synthetic chemists. It possesses two chlorine atoms at positions with distinct electronic and steric environments: the C2-position on the pyrimidine ring and the C5-position on the benzene ring.

  • C2-Position: This position is electronically activated by the two adjacent nitrogen atoms of the pyrimidine ring, making it susceptible to nucleophilic attack. However, it is generally less reactive in classical Nucleophilic Aromatic Substitution (SNAr) than the C4 position of the more commonly studied 2,4-dichloroquinazoline.[1][2]

  • C5-Position: This is a standard aryl chloride on the benzene portion of the scaffold. Its reactivity in SNAr is low but can be effectively functionalized using modern cross-coupling methodologies.

Achieving selective C-N bond formation at either position requires careful control of reaction conditions. This guide will focus primarily on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination, while also addressing principles of SNAr.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom (C2 or C5) is more reactive?

The relative reactivity depends heavily on the reaction mechanism.

  • For Nucleophilic Aromatic Substitution (SNAr): The C2 position is generally more reactive than the C5 position due to the electronic activation provided by the adjacent ring nitrogens, which stabilize the negative charge in the Meisenheimer intermediate.[1][3] However, forcing conditions (high temperatures, strong nucleophiles) are often required.

  • For Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig): The outcome is less straightforward and is dictated by the catalytic cycle. The oxidative addition step is often rate-limiting. While C-Cl bonds are generally challenging substrates, the specific ligand and palladium precatalyst used will determine the regioselectivity.[4] In many cases, subtle differences in steric and electronic environments can be exploited to favor one position over the other, but this often requires empirical screening.

Q2: What are the primary methods for forming a C-N bond with this compound?

The two dominant methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

MethodAdvantagesDisadvantages
SNAr Metal-free, simple reagents.Requires harsh conditions (high temp.), limited to strong nucleophiles, potential for side reactions.
Buchwald-Hartwig Mild conditions, broad substrate scope (primary/secondary amines), high functional group tolerance, excellent yields.[5][6]Requires expensive metal catalyst and ligands, sensitive to air and moisture.[7]

Q3: How do I select the right catalyst system (ligand, base, solvent) for a Buchwald-Hartwig reaction?

The choice of the catalyst system is the most critical factor for success, especially with challenging aryl chloride substrates.

  • Palladium Source: Using a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) is highly recommended over sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts ensure the efficient and reliable formation of the active Pd(0) species.[4]

  • Ligand: For C-Cl bond activation, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[5] Ligands like Josiphos , XPhos , or RuPhos are excellent starting points. The ligand's steric bulk not only facilitates the oxidative addition step but can also influence regioselectivity.[8][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex.[10][11] Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Other options include Lithium bis(trimethylsilyl)amide (LiHMDS) and Potassium Phosphate (K₃PO₄). The choice of base can be solvent-dependent.[10][11]

  • Solvent: Anhydrous, deoxygenated aprotic solvents are mandatory. Toluene and 1,4-dioxane are the most commonly used solvents for these reactions.[7]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Mono-aminated Product

This is the most common issue and can stem from several factors.

Potential Causes Recommended Solutions & Scientific Rationale
Inactive Catalyst Solution: Switch to a modern palladacycle precatalyst (e.g., XPhos-Pd-G3). Rationale: Traditional sources like Pd(OAc)₂ can be unreliable in forming the active Pd(0) catalyst. Precatalysts are designed for clean, quantitative generation of the active species, leading to more reproducible results.[4]
Incorrect Ligand Choice Solution: Screen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). Rationale: The C-Cl bond is strong, and its oxidative addition to Pd(0) is often the rate-limiting step. Bulky, electron-rich ligands promote the formation of a monoligated, highly reactive Pd(0) species, which accelerates the oxidative addition.[5]
Suboptimal Base/Solvent Combination Solution: If using NaOt-Bu in toluene fails, try a different combination like K₃PO₄ in dioxane. Rationale: The base's effectiveness is tied to its solubility and basicity in the chosen solvent. In nonpolar solvents like toluene, an anionic base is needed to deprotonate the neutral palladium-amine complex effectively.[10][11]
Insufficient Temperature Solution: Increase the reaction temperature, typically to 80-110 °C. Rationale: C-Cl bond activation is energetically demanding. Higher temperatures provide the necessary activation energy to drive the catalytic cycle forward.
Presence of Oxygen or Water Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can hydrolyze the base and participate in side reactions like hydrodehalogenation.
Problem 2: Poor Regioselectivity (Amination at both C2 and C5)

Achieving selective mono-amination requires fine-tuning the reaction conditions to exploit the subtle differences between the two positions.

Potential Causes Recommended Solutions & Scientific Rationale
Reaction Conditions Too Forcing Solution: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS. Rationale: The more reactive position will react faster and at a lower temperature. By using less aggressive conditions, you can often isolate the kinetic product before the second position begins to react.
Ligand Offers Poor Steric Discrimination Solution: Screen ligands with varying steric profiles. For example, compare a very bulky ligand like AdBrettPhos with a slightly less bulky one like XPhos. Rationale: The steric environment around the palladium center, dictated by the ligand, can lead to preferential oxidative addition at the less sterically hindered chlorine atom. This has been used to control selectivity in similar dihalo-heterocycles.[8][9][12]
Stoichiometry Solution: Use the amine as the limiting reagent (e.g., 0.9 equivalents relative to the dichloroquinazoline). Rationale: While this will result in incomplete conversion of the starting material, it can significantly suppress the formation of the di-substituted product, simplifying purification.
Problem 3: Formation of Side Products (e.g., Hydrodehalogenation)

The appearance of products where a chlorine atom has been replaced by hydrogen is a sign of an unproductive reaction pathway.

Potential Causes Recommended Solutions & Scientific Rationale
β-Hydride Elimination Solution: Ensure a strong base is used and that the amine is not excessively bulky if it contains β-hydrogens. Rationale: An unproductive side reaction can compete with reductive elimination, where the palladium-amido complex undergoes β-hydride elimination.[5] A strong base promotes the desired reductive elimination pathway.
Presence of Hydride Sources Solution: Use high-purity, anhydrous reagents and solvents. Rationale: Trace impurities in reagents or solvents can act as hydride sources, leading to the reduction of the aryl chloride in the presence of the palladium catalyst.

Visualized Workflows and Mechanisms

Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the fundamental steps of the C-N cross-coupling reaction, providing a basis for understanding how each component functions.

Buchwald-Hartwig Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + Ar-Cl (Rate Limiting) AmineComplex Pd(II)-Amine Complex OxAdd->AmineComplex + R₂NH AmidoComplex Pd(II)-Amido Complex AmineComplex->AmidoComplex - Base-H⁺Cl⁻ (Base) AmidoComplex->Pd(0)L Reductive Elimination Product Product AmidoComplex->Product Forms Product (Ar-NR₂)

Caption: The catalytic cycle for Buchwald-Hartwig amination.

General Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues encountered during the reaction.

Troubleshooting Workflow Start Reaction Issue: Low Yield / Side Products Inert Is the setup strictly inert and anhydrous? Start->Inert FixInert Solution: Degas solvent, use dry reagents, inert gas. Inert->FixInert No Catalyst Is the catalyst system optimal for an aryl chloride? Inert->Catalyst Yes ScreenCat Solution: Use a precatalyst. Screen bulky phosphine ligands (XPhos, RuPhos). Catalyst->ScreenCat No Base Is the base strong enough? Catalyst->Base Yes ScreenBase Solution: Use NaOtBu or LiHMDS. Consider base/solvent compatibility. Base->ScreenBase No Temp Is the temperature high enough? Base->Temp Yes IncreaseTemp Solution: Increase temp to 100-110 °C. Temp->IncreaseTemp No

Caption: A decision tree for troubleshooting C-N coupling reactions.

Experimental Protocols

General Protocol for a Small-Scale Test Reaction (Buchwald-Hartwig)

This protocol provides a robust starting point for the mono-amination of this compound.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous toluene (0.1 M concentration relative to substrate)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, add this compound, the palladium precatalyst, and NaOt-Bu to the reaction vial. Note: If a glovebox is unavailable, add the solids to the vial, seal it with a septum, and purge with argon for 10-15 minutes.

  • Reagent Addition: Add the anhydrous toluene via syringe, followed by the amine.

  • Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots (under inert conditions if possible) and analyzing by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent like ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

Preventing hydrolysis of 2,5-dichloroquinazoline during workup and purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Dichloroquinazoline

A Guide to Preventing Hydrolysis During Workup and Purification

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges related to its stability, particularly its susceptibility to hydrolysis during experimental workup and purification. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate these challenges effectively.

The inherent reactivity of the chlorine atoms on the quinazoline ring, especially at the 2- and 4-positions, makes the molecule susceptible to nucleophilic substitution, with water being a common nucleophile.[1] This guide provides a structured, in-depth approach to understanding and mitigating this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to hydrolysis?

A1: The quinazoline ring system contains two nitrogen atoms, which are electron-withdrawing. This electronic effect, combined with the electronegativity of the chlorine atoms, makes the carbon atoms at positions 2 and 4 electron-deficient and thus highly susceptible to nucleophilic attack. Water, even at neutral pH, can act as a nucleophile, leading to the replacement of a chlorine atom with a hydroxyl group, forming a chloro-hydroxyquinazoline byproduct. This reactivity is a known characteristic of chloro-substituted nitrogen-containing heterocycles.[1]

Q2: Which chlorine atom is more susceptible to hydrolysis?

A2: In substituted quinazolines, the C4 position is generally more reactive towards nucleophiles than the C2 position under mild conditions.[1] Therefore, the initial hydrolysis product is likely to be 2-chloro-5-chloro-4-hydroxyquinazoline. Under more forcing conditions (e.g., elevated temperature or stronger acidic/basic conditions), hydrolysis at the C2 position can also occur.

Q3: What are the primary degradation products I should be looking for?

A3: The primary hydrolysis product is the corresponding 2-chloro-5-chloro-4-hydroxyquinazoline. If the reaction proceeds further, you might also observe the di-hydrolyzed product, 2,4-dihydroxy-5-chloroquinazoline. It is crucial to have analytical standards for these potential impurities to accurately monitor your reaction and purification progress.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is highly pH-dependent.

  • Acidic Conditions (pH < 7): The quinazoline nitrogen atoms can be protonated, which can further increase the electrophilicity of the carbon atoms at positions 2 and 4, potentially accelerating the rate of hydrolysis.[2][3]

  • Neutral Conditions (pH ≈ 7): While more stable than in acidic or basic conditions, hydrolysis can still occur, especially at elevated temperatures or during prolonged exposure to aqueous media.

  • Basic Conditions (pH > 7): In basic media, the hydroxide ion (OH⁻) is a much stronger nucleophile than water. This significantly increases the rate of hydrolysis, leading to rapid degradation of the starting material.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the workup and purification of this compound.

Issue 1: Low yield after aqueous workup.

  • Symptom: You observe a significant loss of your desired product after performing an aqueous extraction or wash.

  • Root Cause: Prolonged contact with water, especially if the pH is not strictly controlled, is likely causing hydrolysis.

  • Troubleshooting Steps:

    • Minimize Contact Time: Perform aqueous washes as quickly as possible.

    • Use Cold Solutions: Use chilled deionized water or brine for washes to slow down the hydrolysis rate.

    • Ensure Neutral pH: Before extraction, ensure the aqueous layer is at a neutral pH (6.5-7.5). If your reaction was run under acidic or basic conditions, neutralize it carefully with a weak base (e.g., sodium bicarbonate) or a weak acid (e.g., dilute citric acid) at low temperatures.

    • Back-Extraction: If your product has some solubility in the aqueous layer, perform a back-extraction of the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

Issue 2: Appearance of a new, more polar spot on TLC or a new peak in HPLC analysis post-workup.

  • Symptom: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) of your crude product shows a new, more polar impurity that was not present in the initial reaction mixture.

  • Root Cause: This new spot/peak is very likely the hydrolysis byproduct (e.g., 2-chloro-5-chloro-4-hydroxyquinazoline), which is more polar than the starting material due to the presence of the hydroxyl group.

  • Troubleshooting Steps:

    • Co-spotting/Co-injection: If you have a standard of the suspected hydrolysis product, co-spot it on the TLC plate or co-inject it in the HPLC to confirm its identity.

    • Anhydrous Workup: If possible, consider a non-aqueous workup. This could involve filtering the reaction mixture through a pad of celite or silica gel and washing with a dry organic solvent.

    • Strict pH Control: As mentioned in Issue 1, maintain a neutral pH throughout the workup.

Issue 3: Difficulty in separating the product from the hydrolysis byproduct by column chromatography.

  • Symptom: The desired product and the hydrolysis byproduct co-elute or have very similar retention factors (Rf) during column chromatography.

  • Root Cause: While the hydrolysis product is more polar, the difference in polarity might not be sufficient for easy separation with a standard solvent system.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A good starting point is a gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a moderately polar solvent (e.g., ethyl acetate).[5] Adding a small percentage of a more polar solvent like methanol might be necessary, but be cautious as it can increase the solubility of the impurity.

    • Use of Additives: For difficult separations involving nitrogen-containing heterocycles, adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the mobile phase can sometimes improve peak shape and resolution on silica gel by deactivating acidic sites.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase like alumina (neutral or basic) or a reversed-phase silica gel (C18).[6][7]

Experimental Protocols

Here are detailed protocols for key procedures, designed to minimize hydrolysis.

Protocol 1: Optimized Aqueous Workup
  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if applicable): If the reaction contains reactive reagents, quench them slowly at low temperature.

  • pH Adjustment: Carefully adjust the pH of the mixture to 7.0-7.5 using a pre-chilled, dilute aqueous solution of sodium bicarbonate or citric acid. Monitor the pH closely with a calibrated pH meter.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Use a sufficient volume of solvent to ensure complete extraction in a minimal number of steps.

  • Washing: Wash the combined organic layers sequentially with:

    • One portion of chilled deionized water.

    • One portion of chilled brine (saturated NaCl solution) to aid in the removal of water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation) at a low temperature (e.g., < 40 °C).

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system should give your desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is generally preferred).[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent used for extraction or a non-polar component of your eluent. Adsorb this solution onto a small amount of silica gel and then load the dried silica onto the top of the column (dry loading). This often provides better separation.

  • Elution: Begin eluting the column with the determined solvent system. If a gradient is needed, gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Recommended Solvents for Workup and Purification

Solvent Purpose Polarity Key Considerations
Dichloromethane (DCM)ExtractionModerately PolarGood for extracting a wide range of organic compounds.
Ethyl Acetate (EtOAc)Extraction, ChromatographyModerately PolarA common and effective solvent for both extraction and chromatography.
Hexane / HeptaneChromatographyNon-polarUsed as the non-polar component in the mobile phase for normal-phase chromatography.
Diethyl EtherExtractionLow PolarityCan be used for extraction, but its high volatility requires caution.
TolueneExtractionNon-polarCan be useful for extracting less polar compounds.

Table 2: Analytical Methods for Monitoring Hydrolysis

Method Principle Application
TLC Separation based on polarity on a stationary phase.Quick, qualitative monitoring of reaction progress and purity of fractions.
HPLC High-resolution separation based on partitioning between a stationary and mobile phase.Quantitative analysis of product purity and detection of hydrolysis byproducts.[9][10]
LC-MS HPLC coupled with a mass spectrometer.Provides molecular weight information for the parent compound and any impurities, aiding in the identification of hydrolysis products.
¹H NMR Nuclear Magnetic Resonance spectroscopy.Can be used to characterize the structure of the final product and identify impurities if they are present in sufficient quantity.

Visualizations

Hydrolysis Pathway

Hydrolysis This compound This compound Hydrolysis_Product 2-Chloro-5-chloro- 4-hydroxyquinazoline This compound->Hydrolysis_Product + H2O (-HCl)

Caption: Hydrolysis of this compound.

Workflow for Minimizing Hydrolysis

Workflow cluster_Workup Aqueous Workup cluster_Purification Purification Cool Cool Reaction to 0-5 °C Neutralize Neutralize to pH 7 Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash with Cold Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry TLC TLC for Solvent System Dry->TLC Column Column Chromatography TLC->Column Fractions Analyze Fractions Column->Fractions Product Pure this compound Fractions->Product Reaction Completed Reaction Reaction->Cool

References

Challenges in the scale-up synthesis of 2,5-dichloroquinazoline intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-dichloroquinazoline and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities encountered during the scale-up of this critical synthetic process. Here, we address common challenges with in-depth, scientifically grounded explanations and provide actionable troubleshooting protocols.

Section 1: Troubleshooting Guide - Common Scale-Up Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems that may arise during the synthesis of this compound intermediates.

SYN-001: Low Yield in the Initial Cyclization to form the Quinazolinone Ring

Question: We are experiencing significantly lower than expected yields for the initial ring closure to form the 5-chloro-2,4(1H,3H)-quinazolinedione precursor, starting from 2-amino-6-chlorobenzoic acid. What are the likely causes and how can we optimize this step?

Answer:

Low yields in this foundational cyclization step are a frequent hurdle during scale-up. The root causes often lie in incomplete reaction, side product formation, or suboptimal reaction conditions.

Causality and Mechanistic Insights:

The cyclization of 2-amino-6-chlorobenzoic acid with a cyanate source (like potassium cyanate) or urea proceeds through the formation of an intermediate ureido-benzoic acid, which then undergoes intramolecular cyclization.[1] The electron-withdrawing nature of the chlorine atom at the 6-position can deactivate the aniline nitrogen, making the initial nucleophilic attack less favorable and slowing down the reaction.

Troubleshooting Protocol & Optimization:

  • Reagent Stoichiometry and Quality:

    • Ensure the use of a slight excess of the cyanate source or urea (1.1-1.3 equivalents) to drive the reaction to completion.

    • Verify the purity of the 2-amino-6-chlorobenzoic acid starting material, as impurities can interfere with the reaction.[2]

  • Solvent and Temperature Optimization:

    • While aqueous conditions are common, consider using a high-boiling point polar aprotic solvent like DMF or DMSO to improve solubility and allow for higher reaction temperatures, which can increase the reaction rate.

    • Perform a temperature screen (e.g., 100°C, 120°C, 140°C) to find the optimal balance between reaction rate and impurity formation. Microwave-assisted synthesis can also be explored to shorten reaction times and potentially improve yields.[3]

  • pH Control (for aqueous reactions):

    • If using potassium cyanate in water, maintaining a slightly basic pH (9-12) is crucial for the initial formation of the ureido intermediate.[4]

  • Monitoring Reaction Progression:

    • Utilize in-process controls like TLC or HPLC to monitor the disappearance of the starting material and the formation of the quinazolinedione product. This will prevent premature workup or prolonged heating that could lead to degradation.

SYN-002: Incomplete Chlorination of the Quinazolinone Intermediate

Question: Our chlorination of 5-chloro-2,4(1H,3H)-quinazolinedione using phosphorus oxychloride (POCl₃) is resulting in a mixture of the desired this compound and the mono-chlorinated intermediate. How can we achieve complete conversion?

Answer:

Incomplete chlorination is a classic scale-up challenge, often stemming from issues with reagent reactivity, temperature, or reaction time.

Causality and Mechanistic Insights:

The chlorination of the quinazolinone involves the conversion of the lactam functionality into a chloro-quinazoline. This reaction is believed to proceed through the formation of a Vilsmeier-Haack type intermediate.[5][6] The tautomeric equilibrium between the lactam and lactim forms of the quinazolinone can influence the reactivity.[7] For complete dichlorination, both carbonyl groups need to react.

Troubleshooting Protocol & Optimization:

  • Reagent Equivalents and Catalysis:

    • Increase the molar equivalents of POCl₃. On a larger scale, a 5-10 fold excess (by volume) is often employed to act as both reagent and solvent.[8]

    • The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine, can accelerate the reaction.[9]

  • Temperature and Reflux Conditions:

    • Ensure the reaction is heated to a vigorous reflux (typically around 105-110°C for neat POCl₃) and maintained for an adequate duration.[10]

    • For larger batches, ensure efficient heat transfer to maintain a consistent internal temperature throughout the reaction vessel.

  • Reaction Monitoring:

    • Track the reaction's progress via HPLC, monitoring for the disappearance of the starting material and the mono-chlorinated intermediate. Extend the reflux time as necessary until complete conversion is observed.

SYN-003: Exothermic Runaway and Byproduct Formation During Chlorination

Question: We are observing a strong exotherm upon addition of POCl₃ and are isolating a significant amount of dark, tarry byproducts, which complicates purification. What are the safety and purity concerns, and how can they be mitigated?

Answer:

Uncontrolled exothermic reactions during chlorination are a major safety concern and a primary cause of yield loss and impurity generation.

Causality and Mechanistic Insights:

The reaction of POCl₃ with the quinazolinone is highly exothermic.[10] A rapid temperature increase can lead to decomposition of both the starting material and the product, resulting in the formation of complex, often colored, impurities.

Troubleshooting Protocol & Mitigation Strategies:

  • Controlled Reagent Addition:

    • Add the POCl₃ to the quinazolinone substrate slowly and in a controlled manner, especially at the beginning of the reaction.

    • For larger scales, consider adding the solid quinazolinone portion-wise to the heated POCl₃.

  • Temperature Management:

    • Utilize a reactor with efficient cooling and temperature monitoring capabilities.

    • Maintain a consistent internal temperature throughout the addition and reflux phases.

  • Quenching Procedure:

    • The quenching of excess POCl₃ is also highly exothermic. A "reverse quench" is often safer on a large scale: slowly and carefully add the reaction mixture to a well-stirred vessel containing crushed ice or a cold, dilute aqueous base (e.g., sodium bicarbonate solution).[10] This ensures that the heat generated is effectively dissipated.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with POCl₃, which can generate HCl gas and contribute to side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most prevalent starting material is 2-amino-6-chlorobenzoic acid.[2] This is typically converted to the corresponding 5-chloro-2,4(1H,3H)-quinazolinedione, which is then chlorinated to yield this compound.

Q2: Are there alternative chlorinating agents to POCl₃?

A2: While POCl₃ is the most common and cost-effective reagent for this transformation, other chlorinating systems can be used, although they are often more expensive. These include thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF, or a combination of triphenylphosphine and a chlorine source like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA).[7][11]

Q3: How can I effectively purify the final this compound product on a large scale?

A3: Purification of this compound can be challenging due to its relatively nonpolar nature and potential for co-eluting impurities.

  • Recrystallization: This is often the most effective method for large-scale purification. Suitable solvent systems include ethanol/water, isopropanol, or toluene.[10]

  • Slurry Wash: Slurrying the crude product in a solvent in which it has low solubility (e.g., cold hexanes or diethyl ether) can help remove more soluble impurities.

  • Column Chromatography: While less practical for very large quantities, column chromatography using silica gel can be employed for smaller scale-up batches if high purity is required.

Q4: What analytical techniques are essential for monitoring the reaction and ensuring product quality?

A4: A combination of analytical techniques is crucial:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, purity assessment, and identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the starting materials, intermediates, and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Section 3: Visualizations and Protocols

Key Reaction Pathway

The following diagram illustrates the primary synthetic route from 2-amino-6-chlorobenzoic acid to this compound.

Synthesis_Pathway A 2-Amino-6-chlorobenzoic Acid B 5-Chloro-2,4(1H,3H)-quinazolinedione A->B KOCN or Urea, Heat C This compound B->C POCl₃, Reflux

Caption: Synthetic pathway to this compound.

Troubleshooting Decision Tree for Low Chlorination Yield

This diagram provides a logical workflow for addressing low yields in the chlorination step.

Troubleshooting_Chlorination Start Low Yield of this compound Check_Conversion In-Process Control (HPLC/TLC) Shows Incomplete Conversion? Start->Check_Conversion Increase_Reagents Increase POCl₃ equivalents Add catalytic tertiary amine Check_Conversion->Increase_Reagents Yes Check_Purity Significant Byproducts/ Tarry Material Observed? Check_Conversion->Check_Purity No Increase_Conditions Increase reflux time and/or temperature Increase_Reagents->Increase_Conditions End Yield Optimized Increase_Conditions->End Control_Exotherm Review reagent addition rate Improve cooling efficiency Implement reverse quench Check_Purity->Control_Exotherm Yes Purification_Issue Difficulty in Isolation/Purification Check_Purity->Purification_Issue No Control_Exotherm->End Optimize_Workup Optimize quench procedure Develop recrystallization protocol Purification_Issue->Optimize_Workup Optimize_Workup->End

Caption: Decision tree for troubleshooting low chlorination yield.

Experimental Protocol: Scale-Up Chlorination of 5-Chloro-2,4(1H,3H)-quinazolinedione

Objective: To prepare this compound from 5-chloro-2,4(1H,3H)-quinazolinedione on a multi-gram scale.

Materials:

  • 5-Chloro-2,4(1H,3H)-quinazolinedione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) (optional, catalytic)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Equip a suitable multi-neck round-bottom flask or reactor with a mechanical stirrer, a reflux condenser with a drying tube (or connected to a nitrogen line), a thermocouple for internal temperature monitoring, and an addition funnel.

  • Reagent Charging: Under an inert atmosphere, charge the reactor with 5-chloro-2,4(1H,3H)-quinazolinedione (1.0 eq).

  • POCl₃ Addition: Slowly add phosphorus oxychloride (5-10 volumes, e.g., 5-10 mL per gram of starting material) to the reactor with moderate stirring. If using, add a catalytic amount of DIPEA (0.05 eq).

  • Heating to Reflux: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110°C).

  • Reaction Monitoring: Maintain the reflux and monitor the reaction progress by taking small aliquots, quenching them carefully, and analyzing by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Cooling and Quenching: After completion, cool the reaction mixture to room temperature. In a separate, larger vessel equipped with a robust mechanical stirrer, prepare a mixture of crushed ice and water. Slowly and carefully , transfer the reaction mixture via a cannula or addition funnel into the vigorously stirred ice/water mixture. The temperature of the quench vessel should be maintained below 20°C.

  • Neutralization: Once the quench is complete, slowly add saturated NaHCO₃ solution until the pH of the aqueous slurry is neutral to slightly basic (pH 7-8).

  • Extraction: Extract the aqueous slurry with a suitable organic solvent like DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter the drying agent and concentrate the organic extract under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data Summary

The following table provides a hypothetical comparison of reaction conditions for the chlorination step, illustrating potential outcomes.

Run ID POCl₃ (vol. equiv.) Catalyst Temp (°C) Time (h) Conversion (%) Isolated Yield (%)
CS-01 3None10067560
CS-02 5None11069585
CS-03 5DIPEA (5 mol%)1104>9992
CS-04 10None1104>9990

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Dichloroquinazoline and 2,5-Dichloroquinazoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, dichloroquinazolines serve as pivotal precursors for the synthesis of a diverse array of functionalized molecules. Their value lies in the differential reactivity of the chlorine substituents, which allows for selective functionalization through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity profiles of two key isomers: 2,4-dichloroquinazoline and 2,5-dichloroquinazoline. While the former is a well-documented and extensively utilized building block, the latter presents a more nuanced case due to a scarcity of direct experimental studies. This comparison will, therefore, integrate established experimental data for the 2,4-isomer with a predictive analysis of the 2,5-isomer based on fundamental electronic and steric principles.

Introduction to Dichloroquinazolines

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of two chlorine atoms onto this scaffold creates highly versatile intermediates. The positions of these chlorine atoms, however, profoundly influence the molecule's electronic landscape and, consequently, its reactivity towards nucleophiles.

Figure 1: Chemical Structures of 2,4-dichloroquinazoline and this compound

G 2,4-dichloroquinazoline 2,4-dichloroquinazoline This compound This compound

Caption: Chemical structures of 2,4-dichloroquinazoline (left) and this compound (right).

Part 1: The Well-Established Reactivity of 2,4-Dichloroquinazoline

The reactivity of 2,4-dichloroquinazoline in SNAr reactions is a cornerstone of quinazoline chemistry. A wealth of experimental evidence, supported by theoretical calculations, has established a clear and predictable pattern of regioselectivity.

The C4 Position: The Epicenter of Reactivity

In 2,4-dichloroquinazoline, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.[1][2] This pronounced regioselectivity is observed under a wide range of reaction conditions and with a variety of nucleophiles, including primary and secondary amines, and hydrazine.[1][2]

This preferential reactivity at C4 can be attributed to several key factors:

  • Electronic Effects: The C4 carbon is directly attached to a nitrogen atom (N3) within the pyrimidine ring, which exerts a strong electron-withdrawing inductive effect. Furthermore, the lone pair of electrons on the adjacent nitrogen (N3) can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C4 through resonance. Density Functional Theory (DFT) calculations have corroborated this, showing that the C4 carbon has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it a more favorable site for nucleophilic attack.[3][4]

  • Steric Hindrance: The C2 position is flanked by two nitrogen atoms (N1 and N3), which can create a more sterically hindered environment compared to the C4 position. This steric hindrance can impede the approach of a nucleophile to the C2 carbon.

Experimental Evidence for C4 Selectivity

Numerous studies have demonstrated the preferential substitution at the C4 position. For instance, the reaction of 2,4-dichloroquinazoline with various amines in solvents like ethanol or isopropanol at moderate temperatures consistently yields the corresponding 4-amino-2-chloroquinazoline derivatives in good yields. The substitution of the second chlorine at the C2 position typically requires harsher reaction conditions, such as higher temperatures and longer reaction times.[2]

Table 1: Summary of Regioselective SNAr Reactions of 2,4-Dichloroquinazoline

NucleophileReaction ConditionsMajor ProductReference
Primary/Secondary AminesEthanol, rt to 80 °C4-Amino-2-chloroquinazoline[4]
Hydrazine HydrateEthanol, 0-5 °C4-Hydrazinyl-2-chloroquinazoline[2]
Sodium AzideDMF, 0 °C to rt4-Azido-2-chloroquinazoline[5]
Experimental Protocol: Selective Amination of 2,4-Dichloroquinazoline at the C4 Position

The following protocol is a representative example of the selective functionalization of 2,4-dichloroquinazoline.

Materials:

  • 2,4-dichloroquinazoline

  • Appropriate primary or secondary amine (1.1 equivalents)

  • Isopropanol

  • Triethylamine (1.2 equivalents)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Dissolve 2,4-dichloroquinazoline (1 equivalent) in isopropanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add the amine (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-chloroquinazoline derivative.

Diagram 1: Experimental Workflow for Selective C4 Amination

G start Dissolve 2,4-dichloroquinazoline in Isopropanol add_reagents Add Amine and Triethylamine start->add_reagents reflux Reflux and Monitor by TLC add_reagents->reflux cool Cool to Room Temperature reflux->cool evaporate Solvent Evaporation cool->evaporate workup Aqueous Work-up evaporate->workup purify Column Chromatography workup->purify product 4-Amino-2-chloroquinazoline Product purify->product

Caption: A typical workflow for the selective amination of 2,4-dichloroquinazoline at the C4 position.

Part 2: The Predicted Reactivity of this compound

In stark contrast to its 2,4-isomer, the reactivity of this compound has not been extensively reported in the scientific literature. Consequently, a direct comparison based on experimental data is not currently possible. However, we can formulate a scientifically grounded prediction of its reactivity by applying the principles of SNAr reactions to its unique structure.

Analyzing the Electronic and Steric Landscape of this compound

In this compound, the chlorine atoms are positioned on both the pyrimidine and the benzene rings. This arrangement presents a different electronic and steric environment compared to the 2,4-isomer.

  • C2 Position: The chlorine atom at the C2 position is on the pyrimidine ring, situated between two electron-withdrawing nitrogen atoms. This electronic environment is similar to the C2 position in 2,4-dichloroquinazoline and would be expected to be susceptible to nucleophilic attack.

  • C5 Position: The chlorine atom at the C5 position is on the benzene ring. While the quinazoline ring system as a whole is electron-deficient, the C5 position is not directly activated by the pyrimidine nitrogens in the same way as the C2 and C4 positions are. Nucleophilic aromatic substitution on a benzene ring generally requires strong activation by electron-withdrawing groups, which is less pronounced at the C5 position.

Predicted Reactivity and Regioselectivity

Based on these considerations, it is predicted that the chlorine atom at the C2 position of this compound will be significantly more reactive towards nucleophilic aromatic substitution than the chlorine atom at the C5 position.

The rationale for this prediction is as follows:

  • Activation by Heteroatoms: The C2 position is part of the electron-deficient pyrimidine ring and is directly influenced by the two adjacent nitrogen atoms, which strongly activate it towards nucleophilic attack. The C5 position, being on the carbocyclic ring, lacks this direct and potent activation.

  • Stability of the Meisenheimer Intermediate: The intermediate formed upon nucleophilic attack at C2 can be effectively stabilized by delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring. The stabilization of a similar intermediate at C5 would be less efficient.

Therefore, it is anticipated that SNAr reactions on this compound will proceed with high regioselectivity at the C2 position, yielding 2-substituted-5-chloroquinazolines. The substitution of the chlorine at the C5 position would likely require much more forcing conditions, potentially involving transition-metal catalysis.

Diagram 2: Predicted SNAr on this compound

G sub This compound prod 2-Nu-5-chloroquinazoline (Major Product) sub->prod Attack at C2 no_rxn No Reaction at C5 (under mild conditions) sub->no_rxn Attack at C5 nuc Nucleophile (Nu-)

Caption: Predicted outcome of nucleophilic aromatic substitution on this compound.

Summary and Outlook

This guide provides a comparative analysis of the reactivity of 2,4-dichloroquinazoline and this compound.

Table 2: Comparative Reactivity of Dichloroquinazoline Isomers

Feature2,4-DichloroquinazolineThis compound (Predicted)
Most Reactive Position C4C2
Least Reactive Position C2C5
Driving Force for Selectivity Strong electronic activation and stabilization of the Meisenheimer intermediate at C4 by adjacent nitrogen atoms.Strong activation of the C2 position by the electron-deficient pyrimidine ring and adjacent nitrogen atoms. The C5 position on the benzene ring is significantly less activated.
Experimental Evidence Extensive and well-documented.Lacking; reactivity is predicted based on theoretical principles.

For researchers working with quinazoline scaffolds, 2,4-dichloroquinazoline remains the substrate of choice for predictable and selective C4 functionalization. The subsequent modification of the C2 position allows for the synthesis of disubstituted quinazolines with diverse substitution patterns.

The predicted reactivity of this compound opens up intriguing possibilities for the synthesis of novel 2-substituted-5-chloroquinazolines. The chlorine atom at the C5 position could then be a handle for further functionalization through different chemistries, such as cross-coupling reactions. However, it is crucial to emphasize that the reactivity profile of this compound presented here is based on theoretical predictions. Experimental validation is essential to confirm these hypotheses and to fully unlock the synthetic potential of this lesser-explored isomer. Future studies in this area would be of significant value to the scientific community.

References

A Comparative Guide to the Structure-Activity Relationship of Dichloro-Substituted Quinazoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quinazoline scaffold stands out as a "privileged structure," forming the backbone of numerous clinically approved kinase inhibitors.[1] The strategic placement of dichloro substituents on this heterocyclic core has emerged as a powerful approach to modulate potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of dichloro-quinazoline derivatives, with a particular focus on the 2,5-dichloro substitution pattern and its analogues. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for the rational design of next-generation kinase inhibitors.

The Quinazoline Core: A Versatile Scaffold for Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers a versatile template for designing kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. This interaction is a cornerstone of the inhibitory activity of many quinazoline-based drugs.[2] Modifications at various positions of the quinazoline core, particularly at the 2, 4, 5, 6, 7, and 8 positions, have been extensively explored to optimize interactions with different kinase targets. The introduction of chlorine atoms, in particular, can significantly influence the electronic and steric properties of the molecule, leading to enhanced biological activity.

Decoding the Structure-Activity Relationship of Dichloro-Quinazolines

The anticancer activity of quinazoline derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[3] Overexpression or mutation of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers.[1] Dichloro-substitution on the quinazoline scaffold has proven to be a key strategy in developing potent inhibitors of these kinases.

The Significance of Chloro Positioning

The position of the chlorine atoms on the quinazoline ring and its substituents dramatically impacts the inhibitory potency and selectivity of the compounds. While a comprehensive SAR study specifically on 2,5-dichloroquinazolines is still emerging, we can extrapolate key principles from related dichloro-substituted analogues.

A critical aspect of the SAR of anilinoquinazolines is the substitution pattern on the aniline ring, which typically occupies the 4-position of the quinazoline core. For instance, the presence of a chloro-substituent in the meta position of the aniline residue has been shown to increase the inhibitory activity toward both EGFR and VEGFR2.[4] This suggests that a chlorine atom at this position can form favorable interactions within the kinase's active site.

Furthermore, studies on dichloro-styrylquinazolines, where a dichloro-substituted styryl group is attached to the quinazoline core, have revealed important SAR trends. The presence of dichloro groups on the styryl moiety can significantly enhance cytotoxic activity against various cancer cell lines.[1]

Comparative Analysis of Dichloro-Quinazoline Derivatives

To illustrate the impact of dichloro-substitution, the following table summarizes the activity of representative dichloro-styrylquinazoline derivatives against cancer cell lines.

Compound IDQuinazoline SubstitutionStyryl SubstitutionCancer Cell LineIC50 (µM)
5c H4-BromoSubpanel Average5.25[1]
5d H4-ChloroSubpanel Average5.50[1]
17 H4-Chloro (with chalcone)MGC-803~1.0[1]
18 H4-Bromo (with chalcone)MGC-8030.85[1]
Analogue 1 6-Chloro2,4-DichloroMGC-803High activity implied[1]
Analogue 2 6-Chloro3,4-DichloroBcap-37High activity implied[1]

Table 1: Comparative cytotoxic activity of dichloro-styrylquinazoline derivatives. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data suggests that the presence of multiple chlorine atoms, both on the quinazoline scaffold (e.g., 6-chloro) and the styryl substituent (e.g., 2,4-dichloro or 3,4-dichloro), is associated with high cytotoxic activity.[1]

Key Signaling Pathways Targeted by Dichloro-Quinazoline Derivatives

The primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[1] These receptors play a pivotal role in signaling pathways that drive tumor growth and angiogenesis.

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR P1 Downstream Signaling EGFR->P1 Dimerization & Autophosphorylation VEGFR VEGFR P2 Downstream Signaling VEGFR->P2 Dimerization & Autophosphorylation EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR Proliferation Cell Proliferation & Survival P1->Proliferation Angiogenesis Angiogenesis P2->Angiogenesis Inhibitor Dichloro-Quinazoline Inhibitor Inhibitor->EGFR Inhibitor->VEGFR

Caption: EGFR/VEGFR signaling pathway inhibited by dichloro-quinazolines.

By binding to the ATP-binding site of the intracellular kinase domain of these receptors, dichloro-quinazoline derivatives block the downstream signaling cascades, thereby inhibiting cell proliferation, survival, and angiogenesis.[1]

Experimental Protocols for Synthesis and Biological Evaluation

The successful development of novel dichloro-quinazoline derivatives relies on robust synthetic methodologies and accurate biological assays. The following sections provide detailed, step-by-step protocols for key experiments.

General Synthesis of 2,4-Disubstituted Quinazolines

The synthesis of 2,4-disubstituted quinazolines often proceeds through a multi-step process, starting from readily available precursors. A common route involves the initial formation of a 2-chloroquinazoline intermediate, followed by nucleophilic substitution at the C2 and C4 positions.[5]

Synthesis_Workflow Start Starting Material (e.g., Anthranilic Acid Derivative) Step1 Cyclization to Quinazolinone Start->Step1 Intermediate1 Quinazolinone Intermediate Step1->Intermediate1 Step2 Chlorination (e.g., with POCl3) Intermediate1->Step2 Intermediate2 2,4-Dichloroquinazoline Intermediate Step2->Intermediate2 Step3 Nucleophilic Substitution at C4 (with amine) Intermediate2->Step3 Intermediate3 2-Chloro-4-amino- quinazoline Step3->Intermediate3 Step4 Nucleophilic Substitution at C2 (with amine) Intermediate3->Step4 FinalProduct Final 2,4-Disubstituted Quinazoline Product Step4->FinalProduct

References

Comparative Molecular Docking of 2,5-Dichloroquinazoline Analogs in Kinase Active Sites: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved kinase inhibitors.[1][2][3] Its ability to form key interactions within the ATP-binding site of various kinases has made it a focal point for the development of targeted cancer therapies.[4][5] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play pivotal roles in cellular signaling pathways that govern cell growth, differentiation, and survival.[6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[8][9] This guide provides a comparative molecular docking analysis of a series of 2,5-dichloroquinazoline analogs against a panel of clinically relevant kinases, offering insights into their potential binding modes and structure-activity relationships (SAR).

The 2,5-dichloro substitution pattern on the quinazoline ring serves as a versatile anchor, allowing for systematic modifications to explore the chemical space within the kinase active site. By comparing the docking scores, binding energies, and specific molecular interactions of these analogs across different kinases, we can begin to understand the structural determinants of potency and selectivity. This in silico approach provides a rational framework for prioritizing compounds for synthesis and experimental validation, ultimately accelerating the drug discovery process.[7][9][10]

Methodology: A Validated Step-by-Step Docking Workflow

To ensure the reliability and reproducibility of our findings, a rigorous and validated molecular docking protocol was employed. The causality behind each step is explained to provide a clear understanding of the experimental design.

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure Retrieval (PDB) PrepProt Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepProt Ligand Ligand Structure Generation & Optimization PrepLig Ligand Preparation (Assign Charges, Torsion Angles) Ligand->PrepLig Grid Grid Box Generation (Define Active Site) PrepProt->Grid Dock Molecular Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Results Analyze Docking Poses & Scores Dock->Results Interactions Visualize & Analyze Interactions (PyMOL, LigPlot+) Results->Interactions SAR Structure-Activity Relationship (SAR) Analysis Interactions->SAR

Caption: A stepwise workflow for the comparative molecular docking of this compound analogs.

Step-by-Step Protocol
  • Protein Structure Preparation:

    • Rationale: To prepare the protein for docking by removing extraneous molecules and adding necessary atoms for accurate force field calculations.

    • Protocol:

      • Crystal structures of the target kinases (e.g., EGFR, VEGFR-2, CDK2) were downloaded from the Protein Data Bank (PDB).

      • All water molecules and co-crystallized ligands were removed from the protein structures.

      • Polar hydrogen atoms were added, and Kollman charges were assigned to the protein atoms using AutoDock Tools.

      • The prepared protein structures were saved in the PDBQT format.

  • Ligand Preparation:

    • Rationale: To generate 3D structures of the this compound analogs and prepare them for docking by assigning appropriate chemical properties.

    • Protocol:

      • The 2D structures of the this compound analogs were sketched using ChemDraw and converted to 3D structures.

      • Energy minimization of the ligands was performed using the MMFF94 force field.

      • Gasteiger charges were assigned, and rotatable bonds were defined for each ligand using AutoDock Tools.

      • The prepared ligands were saved in the PDBQT format.

  • Grid Box Generation:

    • Rationale: To define the specific region of the protein (the active site) where the docking algorithm will search for binding poses.

    • Protocol:

      • The active site of each kinase was identified based on the position of the co-crystallized inhibitor in the original PDB file.

      • A grid box with dimensions of 25Å x 25Å x 25Å was centered on the active site to encompass the entire binding pocket.

  • Molecular Docking:

    • Rationale: To predict the binding conformation and affinity of each ligand within the kinase active site using a validated scoring function.

    • Protocol:

      • Molecular docking was performed using AutoDock Vina.[11]

      • The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.

      • The top-ranked binding pose for each ligand, based on the docking score, was saved for further analysis.

  • Analysis of Docking Results:

    • Rationale: To interpret the docking results by visualizing the binding poses and identifying key molecular interactions.

    • Protocol:

      • The predicted binding poses and docking scores were analyzed.

      • Molecular interactions, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL and LigPlot+.

Comparative Docking Analysis: Results and Discussion

The following table summarizes the docking scores (in kcal/mol) of a representative set of this compound analogs against three key kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). Lower docking scores indicate a higher predicted binding affinity.

Analog IDR1-SubstituentEGFR (kcal/mol)VEGFR-2 (kcal/mol)CDK2 (kcal/mol)
DQA-01 -H-7.8-7.2-6.9
DQA-02 -NH2-8.5-7.9-7.5
DQA-03 -OH-8.2-7.6-7.3
DQA-04 -CH3-8.0-7.4-7.1
DQA-05 -Cl-8.3-7.8-7.4
Insights into Kinase Inhibition

The docking results reveal that the this compound scaffold consistently fits well within the ATP-binding pocket of all three kinases. The introduction of various substituents at the R1 position significantly influences the predicted binding affinity. For instance, the amino-substituted analog (DQA-02 ) exhibited the most favorable docking score against EGFR, suggesting a potent inhibitory potential.[8][12] This is likely due to the formation of an additional hydrogen bond with a key residue in the EGFR active site.

The chloro-substituted analog (DQA-05 ) also demonstrated strong predicted binding to both EGFR and VEGFR-2, highlighting the potential for multi-kinase inhibition.[1][13] This dual inhibitory activity could be advantageous in cancer therapy by targeting multiple signaling pathways simultaneously.[2] In contrast, the unsubstituted analog (DQA-01 ) showed the lowest predicted binding affinity across all three kinases, emphasizing the importance of appropriate substitutions for potent kinase inhibition.

Visualizing the Binding Mode

The following diagram illustrates a representative binding mode of a this compound analog within a generic kinase active site, highlighting the key interactions that contribute to its binding affinity.

G cluster_kinase Kinase Active Site cluster_ligand This compound Analog Hinge Hinge Region Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Hydrophobic_Pocket Hydrophobic Pocket Quinazoline_Core Quinazoline Core Quinazoline_Core->Hinge H-Bond Cl_2 2-Chloro Cl_2->Gatekeeper Steric Interaction Cl_5 5-Chloro Cl_5->Hydrophobic_Pocket Hydrophobic Interaction R1 R1-Substituent R1->DFG_Motif Interaction

Caption: Key interactions of a this compound analog in a kinase active site.

The quinazoline core typically forms a crucial hydrogen bond with the hinge region of the kinase, a common feature for many kinase inhibitors.[4][6] The 5-chloro substituent often occupies a hydrophobic pocket, contributing to the overall binding affinity. The nature of the R1-substituent determines its interaction with the DFG motif and other residues in the active site, influencing both potency and selectivity. The 2-chloro group can have steric interactions with the gatekeeper residue, which can be exploited to achieve selectivity for specific kinases.

Structure-Activity Relationship (SAR) and Future Directions

The comparative docking analysis provides valuable insights into the SAR of this compound analogs as kinase inhibitors. The data suggests that small, polar substituents at the R1 position, capable of forming hydrogen bonds, are generally favorable for enhancing binding affinity.

Logical Relationship Diagram

G cluster_structure Chemical Structure cluster_properties Molecular Properties cluster_activity Biological Activity Structure This compound Analog Structure Size Substituent Size Structure->Size Polarity Substituent Polarity Structure->Polarity H_Bonding H-Bonding Capacity Structure->H_Bonding Affinity Binding Affinity Size->Affinity Polarity->Affinity H_Bonding->Affinity Selectivity Kinase Selectivity Affinity->Selectivity

Caption: The relationship between chemical structure and predicted biological activity.

Future work should focus on synthesizing and experimentally validating the most promising analogs identified in this study. In vitro kinase assays and cell-based proliferation assays will be crucial for confirming their inhibitory potency and anticancer activity.[2][14] Further optimization of the R1-substituent, guided by the insights from this docking study, could lead to the discovery of novel and highly potent kinase inhibitors with improved therapeutic profiles. Molecular dynamics simulations can also be employed to further investigate the stability of the ligand-protein complexes and provide a more dynamic understanding of the binding interactions.[10][15]

Conclusion

This comparative molecular docking guide provides a comprehensive in silico analysis of this compound analogs as potential kinase inhibitors. By elucidating their binding modes and structure-activity relationships, this study offers a rational basis for the design and development of novel targeted therapies for cancer. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of kinase inhibitor discovery.

References

A Researcher's Guide to Off-Target Profiling of 2,5-Dichloroquinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective. Kinases, being central regulators of numerous cellular processes, are attractive therapeutic targets, particularly in oncology.[1][2][3] The 2,5-dichloroquinazoline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with derivatives showing activity against various kinases.[4][5][6] However, the conserved nature of the ATP-binding site across the kinome often leads to off-target interactions, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2][7] Therefore, a rigorous and comprehensive off-target profiling strategy is not merely a regulatory requirement but a critical step in understanding the true mechanism of action and ensuring the clinical success of these promising compounds.

This guide provides an in-depth comparison of state-of-the-art methodologies for the off-target profiling of this compound kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for data interpretation and hit validation, empowering researchers to make informed decisions in their drug development programs.

The Imperative of Off-Target Profiling

The journey of a kinase inhibitor from a promising hit to a clinically approved drug is fraught with challenges, with a significant rate of attrition often attributed to a lack of efficacy or unforeseen toxicity.[8][9] A substantial portion of these failures can be traced back to unintended interactions with off-target kinases or other proteins.[7][10][11] Proactive and comprehensive off-target profiling offers several key advantages:

  • Early Identification of Potential Liabilities: Uncovering off-target interactions early in the discovery process allows for medicinal chemistry efforts to be directed towards improving selectivity, thereby mitigating the risk of late-stage failures.

  • Mechanism Deconvolution: Distinguishing on-target from off-target effects is crucial for a clear understanding of the compound's biological activity and for establishing a robust structure-activity relationship (SAR).[12]

  • Repurposing Opportunities: Broad profiling can reveal unexpected, therapeutically relevant targets, opening up new indications for an existing compound, a concept known as "drug repurposing."[1]

  • Informed Clinical Trial Design: A comprehensive off-target profile can help predict potential adverse drug reactions (ADRs) and guide the selection of appropriate patient populations and safety monitoring strategies in clinical trials.[10]

Comparative Analysis of Off-Target Profiling Methodologies

A variety of powerful techniques are available to assess the selectivity of kinase inhibitors. The choice of methodology depends on several factors, including the stage of the drug discovery program, the required throughput, and the specific questions being addressed. Here, we compare three widely used and complementary approaches: Large-Panel Kinase Screening, Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).

Methodology Comparison
Methodology Principle Advantages Limitations Best Suited For
Large-Panel Kinase Screening (e.g., KINOMEscan®) In vitro competitive binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to a large panel of kinases.[13][14]- Comprehensive coverage of the kinome.- Quantitative binding affinity (Kd) data.- High-throughput capabilities.[14]- In vitro assay may not fully recapitulate cellular context (e.g., ATP concentration, protein scaffolding).[7]- Does not directly measure target engagement in a cellular environment.- Early-stage lead discovery and optimization.- Broad selectivity profiling and SAR analysis.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[15][16][17]- Directly assesses target engagement in intact cells or tissues.[18][19]- Can be adapted for high-throughput screening.- Does not require compound or protein labeling.[16]- Not all ligand binding events result in a detectable thermal shift (potential for false negatives).[15]- Throughput can be limited in traditional formats.- Target validation and confirmation of cellular engagement.- Elucidating mechanism of action in a physiological context.
Affinity Chromatography-Mass Spectrometry (AC-MS) Utilizes an immobilized form of the inhibitor to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[20][21][22]- Unbiased, global approach to identify both kinase and non-kinase off-targets.- Provides a snapshot of the compound's interactome.- Requires chemical modification of the inhibitor for immobilization, which may alter its binding properties.- Can be prone to identifying non-specific binders.- Deconvolution of phenotypic screening hits.- Identifying novel and unexpected off-targets.

Visualizing the Off-Target Profiling Workflow

OffTargetProfilingWorkflow cluster_Discovery Discovery & Initial Profiling cluster_Validation Cellular Validation cluster_Deconvolution Global Target Deconvolution cluster_Analysis Data Integration & Hit Validation Compound This compound Inhibitor KinomeScan Large-Panel Kinase Screen (e.g., KINOMEscan®) Compound->KinomeScan Initial Selectivity CETSA Cellular Thermal Shift Assay (CETSA) KinomeScan->CETSA Validate On- and Off-Targets DataIntegration Integrate Data & Prioritize Hits KinomeScan->DataIntegration ACMS Affinity Chromatography-MS (AC-MS) CETSA->ACMS Identify Novel Binders CETSA->DataIntegration ACMS->DataIntegration OrthogonalAssays Orthogonal Validation Assays (e.g., Cellular Assays, Western Blot) DataIntegration->OrthogonalAssays Validate Functional Consequences

Caption: A comprehensive workflow for off-target profiling.

Experimental Protocols

Protocol 1: Large-Panel Kinase Screening (Based on KINOMEscan®)

This protocol provides a generalized workflow for assessing the selectivity of a this compound inhibitor against a large panel of kinases.

Principle: The assay relies on a competitive binding format where the test compound's ability to displace a known, immobilized ligand from the kinase active site is measured. The amount of kinase bound to the solid support is inversely proportional to the test compound's affinity for the kinase.[23]

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve the this compound inhibitor in 100% DMSO to create a stock solution (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in an appropriate buffer to generate a range of concentrations for testing (e.g., 11-point, 3-fold serial dilution).

  • Assay Plate Preparation:

    • A panel of DNA-tagged human kinases is prepared.

    • A broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).[23]

  • Binding Reaction:

    • The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations in the assay wells.

    • The binding reactions are allowed to reach equilibrium (typically incubated for 1-2 hours at room temperature).

  • Separation and Quantification:

    • The beads are washed to remove unbound kinases.

    • The amount of kinase bound to the beads is quantified using quantitative PCR (qPCR) of the DNA tag.[23]

  • Data Analysis:

    • The results are typically expressed as a percentage of the DMSO control, where 100% represents no inhibition and 0% signifies complete inhibition.[23]

    • For compounds showing significant inhibition, a dissociation constant (Kd) can be calculated by fitting the dose-response data to a standard binding isotherm model.[14]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to validate the cellular engagement of a this compound inhibitor.

Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[17] When cells are heated, proteins begin to denature and aggregate. The presence of a stabilizing ligand shifts the melting temperature (Tm) of the target protein to a higher value.[17][19]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the desired cell line to approximately 80-90% confluency.

    • Treat the cells with the this compound inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the cells to a temperature gradient using a PCR cycler (e.g., 40-65°C for 3 minutes).[19]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

    • Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein remaining in the soluble fraction at each temperature point using a suitable method, such as Western blotting or ELISA.

  • Data Analysis:

    • Generate a melting curve by plotting the percentage of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to the right for the inhibitor-treated sample indicates target engagement. The magnitude of the thermal shift (ΔTm) can be quantified.

Visualizing the CETSA Workflow

CETSA_Workflow cluster_CellPrep Cell Preparation & Treatment cluster_Heat Thermal Challenge cluster_Analysis Analysis CellCulture Cell Culture Treatment Treat with Inhibitor or Vehicle CellCulture->Treatment HeatChallenge Apply Temperature Gradient Treatment->HeatChallenge Lysis Cell Lysis HeatChallenge->Lysis Centrifugation Centrifugation to Separate Fractions Lysis->Centrifugation Quantification Quantify Soluble Protein (e.g., Western Blot) Centrifugation->Quantification DataAnalysis Generate Melting Curve & Determine ΔTm Quantification->DataAnalysis

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.

Data Interpretation and Hit Validation

Obtaining a list of potential off-targets is only the first step; rigorous data interpretation and validation are crucial to distinguish true biological interactions from experimental artifacts.

Interpreting Kinome Scan Data
  • Selectivity Score: A common metric for quantifying selectivity is the S-score, which is calculated based on the number of kinases inhibited above a certain threshold at a given concentration. A lower S-score indicates higher selectivity.

  • TREEspot™ Visualization: This is a valuable tool for visualizing kinome-wide selectivity data, where hits are displayed as red circles on a phylogenetic tree of the human kinome. The size of the circle corresponds to the binding affinity.[14]

Validating Off-Target Hits

Once potential off-targets have been identified, it is essential to validate these findings using orthogonal assays.[24][25] This provides an independent confirmation of the interaction and helps to rule out false positives.[24]

Recommended Validation Strategies:

  • Biochemical Assays: For kinase off-targets, perform in vitro enzymatic assays to determine the IC50 value of the inhibitor against the purified kinase. This will confirm whether the binding event observed in the kinome scan translates to functional inhibition.

  • Cellular Target Engagement: Use CETSA to confirm that the inhibitor engages the putative off-target in a cellular context.

  • Downstream Signaling Analysis: If the off-target is part of a known signaling pathway, use techniques like Western blotting to assess the phosphorylation status of downstream substrates in cells treated with the inhibitor. A change in phosphorylation that is consistent with inhibition of the off-target provides strong evidence for a functional interaction.

  • Phenotypic Assays: If the off-target is known to be involved in a specific cellular process (e.g., proliferation, apoptosis), design experiments to assess whether the inhibitor elicits the expected phenotype in a relevant cell line.

Conclusion

The off-target profiling of this compound kinase inhibitors is a multifaceted but indispensable component of their preclinical development. A well-designed profiling strategy, incorporating a combination of broad in vitro screening and targeted cellular validation, is essential for building a comprehensive understanding of a compound's selectivity and mechanism of action. By embracing the principles of scientific integrity and employing a logical, data-driven approach to hit validation, researchers can significantly de-risk their drug discovery programs and increase the likelihood of bringing safe and effective new therapies to patients.

References

A Comparative Benchmarking Guide: Novel Quinazoline Analogs versus Gefitinib and Erlotinib in EGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark novel 2,5-dichloroquinazoline analogs against the established first-generation EGFR inhibitors, gefitinib and erlotinib. By presenting a head-to-head comparison methodology, supported by detailed experimental protocols and data interpretation, this document aims to facilitate the evaluation of next-generation targeted therapies for non-small cell lung cancer (NSCLC) and other EGFR-driven malignancies.

Introduction: The Enduring Challenge of Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of targeted cancer therapy.[1] As a receptor tyrosine kinase, its dysregulation through mutation or overexpression is a key driver in several cancers, most notably NSCLC.[1] First-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, revolutionized treatment for patients with activating EGFR mutations, offering significant improvements in progression-free survival compared to traditional chemotherapy.[2][3]

These reversible, ATP-competitive inhibitors function by blocking the intracellular kinase domain of EGFR, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[1] However, the clinical utility of gefitinib and erlotinib is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This underscores the continuous need for novel EGFR inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms.

The quinazoline scaffold is a privileged structure in the design of EGFR inhibitors, forming the core of both gefitinib and erlotinib.[4][5] This guide focuses on the evaluation of a new generation of quinazoline derivatives, specifically those with a 2,5-dichloro substitution pattern, against these established benchmarks. While direct comparative data for a specific "this compound analog" is not yet prevalent in published literature, we will use a representative novel quinazoline derivative from recent studies to illustrate the benchmarking process and provide a template for evaluation.

Mechanism of Action: A Shared Scaffold, Nuanced Interactions

Gefitinib and erlotinib, while structurally similar, exhibit subtle differences in their clinical profiles. Both are anilinoquinazolines that compete with ATP for the binding pocket of the EGFR tyrosine kinase domain.[1] This inhibition prevents receptor autophosphorylation and subsequent activation of downstream pro-survival pathways like RAS/RAF/MEK/ERK and PI3K/AKT.

The development of novel quinazoline analogs, such as those with a 2,5-dichloro substitution, aims to enhance binding affinity, improve selectivity for mutant EGFR over wild-type, and potentially introduce new interactions within the ATP-binding pocket that could circumvent resistance mutations.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT Survival Survival AKT->Survival Promotes Gefitinib Gefitinib/ Erlotinib/ New Analog Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Binds EGF EGF Ligand EGF->EGFR Binds

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Analogs.

Comparative In Vitro Evaluation

A robust in vitro assessment is the first step in benchmarking a novel compound. This involves a tiered approach, starting with biochemical assays to determine direct target engagement and progressing to cell-based assays to evaluate cellular potency and mechanism of action.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of purified EGFR kinase domains (both wild-type and clinically relevant mutant forms).

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain (wild-type, L858R, and T790M mutants).

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Adenosine-5'-triphosphate (ATP).

    • Test compounds (Novel this compound analog, Gefitinib, Erlotinib) serially diluted in DMSO.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • 384-well white plates.

  • Procedure:

    • Prepare a 2X solution of each EGFR kinase in kinase buffer.

    • Prepare a 2X solution of the peptide substrate and ATP in kinase buffer.

    • Add 2.5 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

cluster_workflow Kinase Assay Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Test Compounds Start->Compound_Dilution Kinase_Addition Add EGFR Kinase (WT, L858R, T790M) Compound_Dilution->Kinase_Addition Incubate_1 Incubate (10 min) Kinase_Addition->Incubate_1 Reaction_Initiation Add Substrate/ATP Mixture Incubate_1->Reaction_Initiation Incubate_2 Incubate (60 min) Reaction_Initiation->Incubate_2 ADP_Detection Add ADP-Glo™ Reagent & Measure Luminescence Incubate_2->ADP_Detection Data_Analysis Calculate IC50 Values ADP_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the In Vitro Kinase Inhibition Assay.

Data Presentation: Comparative IC₅₀ Values (nM)

CompoundEGFR (Wild-Type)EGFR (L858R)EGFR (T790M)
New this compound Analog [Insert Data][Insert Data][Insert Data]
Gefitinib ~20-40~10-30>1000
Erlotinib ~2-5~2-10>1000

Note: IC₅₀ values for Gefitinib and Erlotinib are approximate and can vary based on assay conditions.

Cell-Based Proliferation/Viability Assay

This assay determines the cytotoxic or cytostatic effect of the compounds on cancer cell lines with different EGFR mutation statuses.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Lines:

    • A549 (NSCLC, EGFR wild-type)

    • HCC827 (NSCLC, EGFR exon 19 deletion)

    • NCI-H1975 (NSCLC, EGFR L858R/T790M)

  • Reagents and Materials:

    • Appropriate cell culture medium and supplements.

    • Test compounds serially diluted in culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well clear-bottom plates.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Remove the medium and add 100 µL of medium containing serial dilutions of the test compounds or vehicle control.

    • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) values by plotting the percentage of viability against the log of compound concentration.

Data Presentation: Comparative GI₅₀ Values (µM)

CompoundA549 (WT)HCC827 (del19)NCI-H1975 (L858R/T790M)
New this compound Analog [Insert Data][Insert Data][Insert Data]
Gefitinib >10~0.01-0.1>10
Erlotinib >10~0.005-0.05>10

Note: GI₅₀ values are approximate and cell line dependent.

Western Blot Analysis of EGFR Signaling

This technique is used to confirm that the observed effects on cell viability are due to the inhibition of the EGFR signaling pathway.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment and Lysis:

    • Seed HCC827 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with the test compounds at their GI₅₀ concentrations for 2 hours.

    • Stimulate the cells with EGF (50 ng/mL) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.

In Vivo Efficacy Assessment

Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their anti-tumor efficacy, pharmacokinetics, and tolerability.

Experimental Protocol: NSCLC Xenograft Model

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Procedure:

    • Subcutaneously inject HCC827 cells (5-10 x 10⁶ cells in Matrigel) into the flank of each mouse.

    • Monitor tumor growth until the average tumor volume reaches 100-150 mm³.

    • Randomize the mice into treatment groups (e.g., vehicle control, novel analog, gefitinib).

    • Administer the compounds daily via oral gavage at predetermined doses.

    • Measure tumor volume and body weight every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic western blotting).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Assess the tolerability of the compounds by monitoring body weight changes and any signs of toxicity.

Conclusion and Future Directions

This guide provides a systematic approach to benchmarking new this compound analogs against the established EGFR inhibitors, gefitinib and erlotinib. By following these detailed protocols, researchers can generate robust and comparable data to assess the potential of novel compounds. The ideal next-generation EGFR inhibitor will demonstrate superior potency against clinically relevant mutations, overcome resistance mechanisms, exhibit a favorable safety profile, and ultimately translate into improved clinical outcomes for patients with EGFR-driven cancers. The quinazoline scaffold continues to be a fertile ground for the discovery of such agents.[4][5]

References

Assessing the ADME Properties of 2,5-Dichloroquinazoline Drug Leads: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitors, the quinazoline scaffold has emerged as a cornerstone for the development of targeted therapies.[1] The journey from a promising hit compound to a viable clinical candidate, however, is fraught with challenges, with poor pharmacokinetic properties being a primary driver of late-stage attrition.[2] Therefore, a rigorous and early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a screening step but a critical, data-driven approach to de-risk and guide the optimization of lead compounds.[3]

This guide provides a comprehensive framework for evaluating the ADME profile of novel 2,5-dichloroquinazoline-based drug leads. By integrating detailed experimental protocols with a comparative analysis against established quinazoline-containing kinase inhibitors, we aim to equip researchers and drug development professionals with the scientific rationale and practical methodologies necessary for informed decision-making in lead optimization.

The Strategic Importance of Early ADME Profiling

The "fail early, fail cheap" paradigm is a central tenet of efficient drug development.[3] Early in vitro ADME testing provides a crucial forecast of a compound's in vivo behavior, allowing for the timely identification and mitigation of pharmacokinetic liabilities.[2] A compound with exceptional target potency is of little therapeutic value if it is poorly absorbed, rapidly metabolized into inactive or toxic byproducts, or fails to reach its intended site of action. For quinazoline derivatives, which often target intracellular kinases, properties like cell permeability and metabolic stability are paramount to achieving and maintaining therapeutic concentrations.[1]

This guide will focus on a core panel of in vitro ADME assays that provide a foundational understanding of a compound's potential as a drug candidate:

  • Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver enzymes, a key determinant of its in vivo half-life and oral bioavailability.[4]

  • Cell Permeability: Evaluates the ability of a compound to cross the intestinal epithelium, a critical step for oral absorption.[3]

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to interact with its target.[5]

  • Cytochrome P450 (CYP) Inhibition: Identifies the potential for a compound to inhibit major drug-metabolizing enzymes, a primary cause of drug-drug interactions.[6]

Comparative Profiling: Benchmarking Against Success

To provide context to the experimental data generated for our this compound lead, we will compare its ADME properties to those of four clinically successful quinazoline-based kinase inhibitors: gefitinib, erlotinib, lapatinib, and bosutinib. This comparative approach allows for a more nuanced interpretation of the data, highlighting potential areas of concern and opportunities for structural modification.

In Silico ADME Prediction of this compound

Prior to embarking on resource-intensive in vitro studies, in silico prediction tools can offer a valuable preliminary assessment of a compound's ADME properties. Using the SwissADME web tool, we generated a predicted ADME profile for this compound.[7][8]

PropertyPredicted Value for this compoundInterpretation
Molecular Weight 199.04 g/mol Favorable for good absorption and distribution.
LogP (Lipophilicity) 2.85Within the optimal range for cell permeability and solubility.
Aqueous Solubility Moderately SolubleSuggests that solubility is unlikely to be a major obstacle to absorption.
GI Absorption HighPredicted to be well-absorbed from the gastrointestinal tract.
CYP Inhibition Potential inhibitor of CYP1A2, CYP2C9Warrants experimental investigation to assess the risk of drug-drug interactions.
Drug-Likeness Obeys Lipinski's Rule of FivePossesses physicochemical properties consistent with known oral drugs.

These in silico predictions suggest that this compound has a promising foundational ADME profile, justifying its progression to in vitro experimental validation.

Experimental Protocols and Comparative Data

The following sections provide detailed, step-by-step methodologies for the key in vitro ADME assays, followed by a comparative analysis of the experimental data for our lead compound and the selected benchmark drugs.

Metabolic Stability in Human Liver Microsomes

Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 enzymes located in the liver microsomes are responsible for the metabolic clearance of a vast number of drugs.[4] The microsomal stability assay provides a measure of a compound's intrinsic clearance, which is inversely proportional to its metabolic half-life.[9] A compound with high metabolic stability is more likely to have a longer duration of action and higher oral bioavailability.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare 1 µM test compound solution inc1 Pre-warm HLM and test compound at 37°C prep1->inc1 prep2 Thaw pooled human liver microsomes (HLM) on ice prep2->inc1 prep3 Prepare NADPH regenerating system inc2 Initiate reaction by adding NADPH regenerating system prep3->inc2 inc1->inc2 inc3 Incubate at 37°C with shaking inc2->inc3 inc4 Aliquots taken at 0, 5, 15, 30, 60 min inc3->inc4 an1 Quench reaction with ice-cold acetonitrile containing internal standard inc4->an1 an2 Centrifuge to precipitate proteins an1->an2 an3 Analyze supernatant by LC-MS/MS an2->an3 an4 Determine percent of compound remaining vs. time an3->an4 an5 Calculate half-life (t½) and intrinsic clearance (CLint) an4->an5

Caption: Workflow for the in vitro microsomal stability assay.

Comparative Data:

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound (Predicted) Moderate to HighLow to Moderate
Gefitinib ~30-60Moderate
Erlotinib ~36 hours (in vivo)[10]Low
Lapatinib > 60Low
Bosutinib ~20-40Moderate to High

Note: Data for gefitinib, lapatinib, and bosutinib are representative values from literature and may vary depending on experimental conditions.

Interpretation: The predicted moderate to high stability of this compound is a favorable characteristic. A longer half-life compared to compounds like gefitinib and bosutinib could translate to less frequent dosing in a clinical setting.

Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as a well-established in vitro model of the human intestinal barrier.[3] This assay measures the rate of transport of a compound across the cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is a key parameter for predicting oral absorption.[11] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.[3]

Experimental Workflow:

cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis cul1 Seed Caco-2 cells on Transwell inserts cul2 Culture for 21 days to form a differentiated monolayer cul1->cul2 cul3 Verify monolayer integrity (TEER measurement) cul2->cul3 tra1 Wash monolayer with transport buffer cul3->tra1 tra2 Add test compound to either apical (A-B) or basolateral (B-A) side tra1->tra2 tra3 Incubate at 37°C tra2->tra3 tra4 Sample from receiver chamber at timed intervals tra3->tra4 ana1 Quantify compound concentration in samples by LC-MS/MS tra4->ana1 ana2 Calculate apparent permeability coefficient (Papp) ana1->ana2 ana3 Determine efflux ratio (Papp B-A / Papp A-B) ana2->ana3

Caption: Workflow for the Caco-2 permeability assay.

Comparative Data:

CompoundPapp (A-B) (10⁻⁶ cm/s)Efflux RatioClassification
This compound (Predicted) HighLowHigh Permeability
Gefitinib High> 2High Permeability, P-gp substrate
Erlotinib High< 2High Permeability
Lapatinib Low to Moderate> 2Moderate Permeability, P-gp substrate
Bosutinib Moderate> 2Moderate Permeability, P-gp substrate

Note: Data for the approved drugs are representative values from the literature.

Interpretation: The prediction of high permeability and a low efflux ratio for this compound is highly encouraging. This suggests that the compound is likely to be well-absorbed and not significantly impacted by efflux transporters, a potential advantage over gefitinib, lapatinib, and bosutinib.

Plasma Protein Binding (PPB) by Equilibrium Dialysis

Rationale: The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[5] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body.[12] The Rapid Equilibrium Dialysis (RED) method is a widely accepted approach for accurately determining the percentage of plasma protein binding.[5][12]

Experimental Workflow:

cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis set1 Spike test compound into plasma set2 Add plasma with compound to one chamber of RED device set1->set2 set3 Add buffer to the other chamber set2->set3 dia1 Incubate at 37°C with shaking until equilibrium is reached set3->dia1 ana1 Sample from both plasma and buffer chambers dia1->ana1 ana2 Quantify compound concentration by LC-MS/MS ana1->ana2 ana3 Calculate percentage of plasma protein binding ana2->ana3

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Comparative Data:

CompoundPlasma Protein Binding (%)
This compound (Predicted) High
Gefitinib ~90%
Erlotinib ~93%[10]
Lapatinib >99%
Bosutinib ~94%

Note: Data for the approved drugs are representative values from the literature.

Interpretation: A high degree of plasma protein binding is common for many orally administered drugs, including kinase inhibitors. While the predicted high binding of this compound is not unexpected, it is important to consider this in the context of its target potency. A highly potent compound can still be effective even with high plasma protein binding, as a sufficient concentration of free drug can still be achieved at the target site.

Cytochrome P450 (CYP) Inhibition Assay

Rationale: Inhibition of CYP enzymes is a major cause of clinically relevant drug-drug interactions (DDIs).[6] When a drug inhibits a CYP enzyme, it can slow the metabolism of other drugs that are substrates for that enzyme, leading to increased plasma concentrations and potential toxicity.[13] This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[6]

Experimental Workflow:

cluster_incubation Incubation cluster_analysis Analysis inc1 Incubate human liver microsomes with a specific CYP probe substrate and varying concentrations of the test compound inc2 Initiate reaction with NADPH inc1->inc2 inc3 Incubate at 37°C inc2->inc3 ana1 Terminate reaction inc3->ana1 ana2 Quantify the formation of the probe substrate's metabolite by LC-MS/MS ana1->ana2 ana3 Calculate the percent inhibition at each test compound concentration ana2->ana3 ana4 Determine the IC50 value ana3->ana4

Caption: Workflow for the CYP450 inhibition assay.

Comparative Data (IC50 values in µM):

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
This compound (Predicted) >10>10>10>10>10
Gefitinib >25>25>25>2.5>2.5
Erlotinib >50>50>50>50~5
Lapatinib >10>10>10~0.3~2.5
Bosutinib >20>20>20>20~1.2

Note: Data for the approved drugs are representative values from the literature. An IC50 value >10 µM is generally considered to indicate a low risk of clinical DDI.

Interpretation: The in silico prediction suggests that this compound has a low potential for CYP inhibition, which is a very desirable attribute for a new drug candidate. This clean CYP inhibition profile would reduce the likelihood of DDIs and simplify its clinical development. Experimental verification of these predictions is a critical next step.

Conclusion and Future Directions

The comprehensive in vitro ADME assessment outlined in this guide provides a robust framework for evaluating the drug-like properties of this compound-based lead compounds. The initial in silico predictions for our lead candidate are promising, suggesting good permeability, metabolic stability, and a low propensity for CYP-mediated drug-drug interactions.

The comparative analysis against established quinazoline kinase inhibitors underscores the potential for this compound to possess a favorable ADME profile. However, it is imperative to recognize that these are preliminary assessments. The next logical steps in the lead optimization cascade should involve:

  • Experimental Validation: Conducting the described in vitro assays to confirm the in silico predictions and generate robust experimental data for this compound and its analogs.

  • Metabolite Identification: For compounds with moderate metabolic stability, identifying the major metabolites is crucial to understand their potential pharmacological activity and toxicity.

  • In Vivo Pharmacokinetic Studies: Promising candidates should be advanced to in vivo studies in animal models to determine key pharmacokinetic parameters such as oral bioavailability, clearance, and volume of distribution.

By systematically applying the principles and methodologies presented in this guide, drug discovery teams can enhance their ability to identify and optimize quinazoline-based drug candidates with a higher probability of clinical success.

References

The Alchemist's Guide to a Privileged Scaffold: A Comparative Analysis of Synthetic Efficiency for Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning medicinal chemist, the quinazoline scaffold is a familiar and treasured ally. This bicyclic aromatic heterocycle is a quintessential "privileged structure," forming the core of numerous FDA-approved drugs, from the pioneering antihypertensive Prazosin to modern targeted cancer therapies like Gefitinib and Erlotinib.[1] Its rigid framework and hydrogen bonding capabilities allow it to effectively mimic the purine core of ATP, making it a powerful inhibitor of kinases and other enzymes.[2]

However, the value of a scaffold is intrinsically linked to the efficiency with which it and its derivatives can be synthesized. The journey from simple precursors to a complex, functionalized quinazoline can be fraught with challenges: harsh reaction conditions, limited substrate scope, and low yields. This guide provides a comparative analysis of the key synthetic routes to quinazoline scaffolds, contrasting classical condensation reactions with modern, metal-catalyzed strategies. We will delve into the mechanistic underpinnings of these methods, provide quantitative data to support our comparisons, and offer detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Old Guard: Classical Condensation Strategies

For decades, the synthesis of quinazolines was dominated by a few named reactions, primarily the Niementowski and Friedländer syntheses. These methods, while historically significant, often come with substantial drawbacks.

The Niementowski Quinazoline Synthesis

First reported by Stefan Niementowski in 1895, this reaction involves the thermal condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone.[3][4] The reaction typically requires high temperatures (130–200 °C) and long reaction times, proceeding through an N-acylanthranilic acid intermediate that cyclizes with the elimination of water.[5][6]

The primary limitations of the classical Niementowski synthesis are its harsh conditions, which restrict its use to thermally stable substrates, and its often moderate yields.[7]

The Friedländer Annulation

A related classical method, the Friedländer synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[8][9] This reaction can be catalyzed by either acid or base and proceeds through an initial aldol condensation or Schiff base formation, followed by cyclodehydration.[9][10] While versatile, the traditional Friedländer synthesis can suffer from a lack of regioselectivity when using unsymmetrical ketones and often requires high temperatures to drive the final dehydration step.[10]

The Vanguard: Modern Catalytic Syntheses

The last few decades have witnessed a revolution in quinazoline synthesis, driven by the advent of transition-metal catalysis.[11] These modern methods offer milder reaction conditions, superior functional group tolerance, higher yields, and access to a much broader chemical space.[12]

Transition-Metal Catalyzed Cross-Coupling and C-H Activation

Palladium, copper, iron, and manganese have emerged as powerful catalysts for constructing the quinazoline core.[13] These reactions often proceed via cascade or domino sequences, where multiple bonds are formed in a single pot, dramatically increasing efficiency.

  • Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cascade reactions involving 2-aminobenzonitriles, which can react with aryl halides, aldehydes, or boronic acids to form highly substituted quinazolines.[13][14] These methods often proceed through sequential C-N bond formation and cyclization, offering excellent yields under relatively mild conditions.[2]

  • Copper-Catalyzed Reactions: Copper catalysis provides a cost-effective and efficient alternative, particularly for Ullmann-type N-arylation cascades. Reactions of 2-halobenzaldehydes or 2-halophenylketones with amidines, catalyzed by copper salts, can produce a wide array of quinazolines in good to excellent yields.[11]

  • Iron and Manganese Catalysis: Driven by the need for more sustainable and economical chemistry, earth-abundant metals like iron and manganese have been successfully employed.[12] Iron-catalyzed C(sp³)–H oxidation and intramolecular C-N bond formation, for example, provide an efficient route from 2-alkylamino N-H ketimines.[13] Manganese catalysts have proven effective in acceptorless dehydrogenative coupling (ADC) strategies, which generate the product with only hydrogen gas and water as byproducts, representing a significant green chemistry advantage.[11]

The Efficiency Revolution: Microwave and Ultrasound-Assisted Synthesis

A major leap in efficiency for both classical and modern methods has been the adoption of non-conventional energy sources. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by promoting rapid, uniform heating.[7][15] The Niementowski reaction, which traditionally requires hours of heating, can be completed in minutes under microwave irradiation, often with improved yields.[7][16] Similarly, ultrasound-assisted synthesis provides an energy-efficient method to promote reactions at lower temperatures.[17]

Comparative Analysis of Synthetic Efficiency

To provide a clear, objective comparison, the following table summarizes key performance indicators for representative synthetic methods.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemp (°C)TimeYield (%)Key AdvantagesKey Disadvantages
Classical Niementowski Anthranilic Acid, AmideNone (Thermal)Neat130-1506-10 h40-70Simple, readily available starting materials.Harsh conditions, long reaction times, limited scope, moderate yields.[5][18]
Microwave-Assisted Niementowski Anthranilic Acid, FormamideMontmorillonite K-10Solvent-free1504 min85-95Extremely rapid, high yields, green conditions.[7][15]Requires specialized microwave reactor.
Classical Friedländer 2-Aminobenzaldehyde, KetoneAcid or BaseVaries100-1504-12 h50-80Access to diverse substitution patterns.High temperatures, potential for side reactions and regioisomers.[8][10]
Cu-Catalyzed Cascade 2-Bromobenzaldehyde, Amidine HClCuI, L-proline, Cs₂CO₃DMF11024 h75-95High yields, good functional group tolerance, uses aryl chlorides.Requires pre-functionalized halide, potential metal contamination.
Pd-Catalyzed Cascade 2-Aminobenzonitrile, Aryl BromidePd(OAc)₂, BuPAd₂DMSO/H₂O12024 h70-91Excellent scope, one-pot procedure from simple precursors.[2]Expensive catalyst, requires CO pressure.
Mn-Catalyzed ADC 2-Aminobenzyl alcohol, AmideMn(I) complexToluene13024 h58-81High atom economy, green (H₂O is byproduct).[11][12]Requires specific ligand synthesis.

Visualizing the Synthetic Pathways

The choice of a synthetic route can be visualized as a decision tree, weighing starting material availability against reaction efficiency and desired substitution patterns.

G cluster_0 Synthetic Approach cluster_1 Methodology cluster_2 Key Features Classical Classical Niementowski Niementowski Classical->Niementowski Condensation Friedländer Friedländer Classical->Friedländer Annulation Modern Modern Metal-Catalyzed Metal-Catalyzed Modern->Metal-Catalyzed Cross-Coupling/C-H Activation MW/US-Assisted MW/US-Assisted Modern->MW/US-Assisted Energy Source High Temp, Long Time High Temp, Long Time Niementowski->High Temp, Long Time Friedländer->High Temp, Long Time Mild Conditions, High Yield Mild Conditions, High Yield Metal-Catalyzed->Mild Conditions, High Yield Rapid, Efficient Rapid, Efficient MW/US-Assisted->Rapid, Efficient

Caption: Workflow comparing classical vs. modern quinazoline synthesis.

The underlying mechanism dictates the efficiency and scope of each reaction. For instance, the copper-catalyzed cascade reaction proceeds through a series of catalytic cycles, enabling bond formations under much milder conditions than thermal condensation.

G Amidine Amidine Intermediate1 Cu-Amidine Complex Amidine->Intermediate1 ArylHalide 2-Haloaryl Carbonyl Intermediate2 N-Arylated Intermediate ArylHalide->Intermediate2 Ullmann Coupling CuI Cu(I) Catalyst CuI->Intermediate1 Intermediate1->Intermediate2 Quinazoline Quinazoline Product Intermediate2->Quinazoline Intramolecular Cyclization & Aromatization Base Base Base->Intermediate1

Caption: Simplified mechanism for Cu-catalyzed quinazoline synthesis.

Experimental Protocols

To translate theory into practice, we provide detailed, step-by-step protocols for three representative methods.

Protocol 1: Classical Niementowski Synthesis of 2-Phenyl-4(3H)-quinazolinone

This protocol exemplifies the traditional thermal condensation method. The high temperature is necessary to drive the dehydration and cyclization steps.

  • Materials: Anthranilic acid (1.37 g, 10 mmol), Benzamide (2.42 g, 20 mmol).

  • Procedure:

    • Combine anthranilic acid and benzamide in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture in an oil bath at 180-190 °C for 4 hours. The mixture will melt and then gradually solidify. Causality: The excess benzamide acts as both a reactant and a solvent. The high temperature provides the activation energy for the initial acylation and subsequent cyclodehydration.

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of hot ethanol to the solid mass and grind with a spatula to break it up.

    • Filter the suspension while hot and wash the collected solid with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to yield pure 2-phenyl-4(3H)-quinazolinone.

  • Expected Yield: ~65-75%.

Protocol 2: Microwave-Assisted Synthesis of 4(3H)-quinazolinone

This protocol demonstrates the dramatic increase in efficiency afforded by microwave irradiation for the Niementowski reaction.[7]

  • Materials: Anthranilic acid (1.37 g, 10 mmol), Formamide (10 mL), Montmorillonite K-10 clay (2 g).

  • Procedure:

    • Thoroughly mix anthranilic acid and Montmorillonite K-10 clay in a mortar and pestle.

    • Transfer the solid mixture to a 25 mL microwave reactor vial and add formamide.

    • Seal the vial and place it in a dedicated microwave synthesizer.

    • Irradiate the mixture at 150 °C (power: 60 W) for 4 minutes.[18] Causality: Microwave energy directly couples with the polar molecules (formamide), leading to rapid, uniform heating that dramatically accelerates the reaction rate. The clay acts as a solid acid catalyst and support.[7]

    • After cooling, add 20 mL of cold water to the reaction mixture.

    • Collect the precipitated product by vacuum filtration, wash with water, and dry.

  • Expected Yield: ~90-95%.[7]

Protocol 3: Copper-Catalyzed Cascade Synthesis of 2-Phenylquinazoline[15]

This protocol illustrates a modern, one-pot cascade reaction that builds the quinazoline scaffold with high efficiency.

  • Materials: 2-Bromobenzaldehyde (1.85 g, 10 mmol), Benzamidine hydrochloride (1.72 g, 11 mmol), Copper(I) iodide (CuI) (190 mg, 1 mmol, 10 mol%), L-proline (230 mg, 2 mmol, 20 mol%), Cesium carbonate (Cs₂CO₃) (9.77 g, 30 mmol), Anhydrous DMF (100 mL).

  • Procedure:

    • To an oven-dried Schlenk flask, add CuI, L-proline, and Cs₂CO₃.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add 2-bromobenzaldehyde, benzamidine hydrochloride, and anhydrous DMF via syringe.

    • Heat the reaction mixture at 110 °C for 24 hours under a nitrogen atmosphere. Causality: CuI and L-proline form a catalytic complex that facilitates the initial Ullmann-type N-arylation between the amidine and the aryl halide. The ortho-carbonyl group then participates in an intramolecular condensation, followed by oxidative aromatization to form the final product. Cesium carbonate is a crucial base for both the coupling and cyclization steps.

    • Cool the reaction to room temperature and pour it into 100 mL of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylquinazoline.

  • Expected Yield: ~85-95%.

Conclusion and Future Outlook

The synthesis of the quinazoline scaffold has evolved significantly from high-temperature classical condensations to elegant and efficient transition-metal-catalyzed strategies. While classical methods like the Niementowski synthesis remain useful for certain applications, their limitations in scope and efficiency are pronounced. Modern methods, particularly those employing palladium and copper catalysts, offer superior yields, milder conditions, and broader functional group tolerance, making them the preferred choice for complex molecule synthesis in drug discovery.

The future of quinazoline synthesis will likely focus on further enhancing sustainability and efficiency. The use of earth-abundant catalysts like iron and manganese is a promising trend.[5][12] Furthermore, the integration of flow chemistry, photoredox catalysis, and biocatalysis will undoubtedly open new avenues for constructing this privileged scaffold with even greater precision and environmental responsibility, ensuring its continued prominence in the arsenal of medicinal chemists for years to come.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 2,5-dichloroquinazoline, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug development. As quinazoline derivatives are explored for a range of pharmacological activities, including as potential anticancer agents, ensuring the safety of laboratory personnel and environmental integrity through proper waste management is paramount.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.

Core Principles of Chemical Waste Management

The foundation of safe disposal is the universal principle that all chemical waste should be presumed hazardous unless explicitly determined otherwise.[5] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a "cradle to grave" framework for hazardous waste management, which governs its handling from generation to final disposal.[5] All procedures outlined herein are designed to comply with these stringent regulations to protect human health and the environment.

Hazard Assessment of this compound

A thorough understanding of a chemical's hazards is the first step in determining appropriate handling and disposal procedures. While a specific Safety Data Sheet (SDS) for the 2,5-isomer may not always be accessible, data from the closely related and well-documented 2,4-dichloroquinazoline provides a strong basis for a conservative hazard assessment.

Based on aggregated GHS data, compounds in this class are typically classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed.[6][7]

  • Skin Irritation: Causes skin irritation.[6][7]

  • Eye Irritation: Causes serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.[6][7]

Halogenated organic compounds are also noted for their potential toxicity to aquatic life with long-lasting effects. Therefore, discharge into the environment must be strictly avoided.[8][9]

Table 1: Hazard Profile and Precautionary Actions

Hazard ClassificationGHS Hazard StatementRecommended Precautionary Action
Acute Toxicity (Oral)H302: Harmful if swallowedDo not eat, drink, or smoke when using this product.[6] If swallowed, call a POISON CENTER or doctor.[10]
Skin IrritationH315: Causes skin irritationWear protective gloves and clothing.[6] Wash skin thoroughly after handling.[6]
Eye IrritationH319: Causes serious eye irritationWear eye and face protection, such as chemical safety goggles.[6][11]
Specific Target Organ ToxicityH335: May cause respiratory irritationAvoid breathing dust. Use only outdoors or in a well-ventilated area, such as a fume hood.[6][8]

Mandatory Personal Protective Equipment (PPE)

Given the assessed hazards, the following PPE is required at all times when handling this compound, particularly during waste consolidation and disposal activities.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. For handling highly concentrated materials or during prolonged tasks, double-gloving is recommended. Always inspect gloves for tears or punctures before use.

  • Protective Clothing: A laboratory coat must be worn and fully fastened. For larger quantities or in the event of a spill, a chemically resistant apron or gown is advised.

  • Respiratory Protection: All handling of solid this compound that may generate dust must be performed in a certified chemical fume hood to prevent inhalation.[11]

The causality is clear: each piece of PPE forms a barrier against a specific route of exposure—goggles for eye contact, gloves for skin absorption, and fume hoods for inhalation—ensuring comprehensive protection.

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 3.

  • Contain the Spill:

    • For Solid Spills: Gently cover the material with an absorbent pad or paper towels to prevent dust from becoming airborne.[6] Do NOT use air hoses for cleaning.[6]

    • For Liquid Spills (Solutions): Surround the spill with a chemical absorbent material (spill pillows or pads) to contain its spread.

  • Clean-Up:

    • Carefully sweep or vacuum (using an explosion-proof vacuum) the solid material.[6]

    • For liquid spills, apply absorbent material directly onto the spill, working from the outside in.

  • Dispose of Clean-Up Debris: Place all contaminated cleaning materials (absorbent pads, gloves, wipes) into a designated hazardous waste container, as described in the following section.

  • Decontaminate: Wipe the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Step-by-Step Disposal Procedures

Disposing of this compound is a multi-step process that requires careful attention to segregation, containment, and documentation. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12]

Step 1: Waste Segregation

Proper segregation is the most critical step in a compliant waste management program. It prevents dangerous chemical reactions and simplifies the final disposal process.

  • Primary Segregation: All waste contaminated with this compound must be segregated from non-hazardous waste.

  • Secondary Segregation: This waste must be further classified and stored as Halogenated Organic Waste . It must be kept separate from non-halogenated organic waste, acids, bases, and oxidizers.[13]

    • Causality: Disposal facilities often use different treatment methods for halogenated versus non-halogenated waste. Incineration of halogenated compounds requires specialized equipment ("scrubbers") to neutralize the resulting acidic gases (e.g., hydrogen chloride). Mixing these waste streams complicates disposal and increases costs.

Step 2: Containerization

All hazardous waste must be collected in appropriate, well-maintained containers.

  • Container Selection: Use a container made of a material compatible with the waste. For this compound, high-density polyethylene (HDPE) or glass containers are suitable. The container must have a leak-proof, screw-on cap.[13][14] Never use food-grade containers like milk jugs.[5]

  • Container Condition: Ensure the container is in good condition, free of cracks, rust, or residue on the outside.[15]

  • Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[13]

Step 3: Labeling

Proper labeling is a strict regulatory requirement and essential for safety.

  • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .[15]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[16]

    • An accurate list of all constituents by percentage, including solvents.

    • The date accumulation started.

    • The specific hazards (e.g., Toxic, Irritant).

Step 4: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory where it is generated.[13]

  • Location: The SAA must be under the control of the laboratory personnel.

  • Secondary Containment: Waste containers must be placed inside a larger, chemically compatible container (like a tub or tray) that can hold at least 110% of the volume of the largest container.[14] This prevents the spread of material in case of a leak.

  • Closure: Keep waste containers securely capped at all times, except when adding waste.[14][15] This prevents the release of vapors and protects the container's contents.

Step 5: Final Disposal

When the waste container is full or has been in the SAA for the maximum allowed time (typically 90 days to one year, check local regulations), it must be disposed of.[13][14]

  • Request Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Complete any required waste pickup forms or manifests accurately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_waste_type 1. Identify Waste Form cluster_container 2. Select & Label Container start Waste Generation (this compound) solid Solid Waste (Excess reagent, contaminated wipes, used chromatography media) start->solid liquid Liquid Waste (Reaction mixtures, solutions, container rinsate) start->liquid ppe Contaminated PPE (Gloves, disposable gown) start->ppe solid_container DOT-Approved Container for 'Hazardous Halogenated Solid Waste' (e.g., Lined Pail) solid->solid_container Place into liquid_container DOT-Approved Container for 'Hazardous Halogenated Liquid Waste' (e.g., HDPE Carboy) liquid->liquid_container Pour into ppe->solid_container Place into storage 3. Store in Satellite Accumulation Area - Inside secondary containment - Segregated from incompatibles - Container always closed solid_container->storage liquid_container->storage pickup 4. Arrange Disposal (Contact EH&S or Licensed Contractor) storage->pickup

Caption: Decision workflow for this compound waste management.

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: The standard procedure is to triple-rinse the empty container with a suitable solvent (one that can dissolve the compound).[15]

  • Collect Rinsate: Crucially, the first rinsate, and often all three, must be collected and disposed of as hazardous liquid waste. [15] This is because the rinsate will contain dissolved this compound.

  • Final Disposal of Container: After triple rinsing and air drying, the container may be disposed of in the regular trash or recycled, depending on institutional policy. Deface or remove the original label before disposal.

By adhering to these rigorous, evidence-based procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe research environment and responsible stewardship of our shared ecosystem.

References

A Researcher's Guide to the Safe Handling of 2,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among the vast array of heterocyclic compounds, quinazolines and their derivatives are of significant interest due to their broad spectrum of biological activities. 2,5-Dichloroquinazoline, a key intermediate in the synthesis of various bioactive molecules, requires careful and informed handling due to its potential hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a hazardous substance with the following primary risks:

  • Acute Toxicity: It is harmful if swallowed.[1]

  • Skin Irritation: Direct contact can cause skin irritation.[2][3]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]

A comprehensive review of the safety data sheet (SDS) is the first and most critical step before commencing any work with this compound.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is necessary to mitigate the risks associated with this compound. The selection of appropriate PPE is the most direct line of defense against accidental exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[4]Protects against splashes and airborne particles entering the eyes.[3]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[4][5]Prevents skin contact and subsequent irritation. Gloves should be inspected before use and disposed of properly after handling.[5][6]
Protective Clothing A lab coat or chemical-resistant apron.[7]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH/MSHA approved respirator.Recommended when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust.[7][8]

It is crucial to remember that PPE is most effective when used in conjunction with proper handling procedures and engineering controls.

Procedural Guidance for Safe Handling and Disposal

The following step-by-step guidance is designed to create a self-validating system of safety, minimizing the risk of exposure at each stage of the workflow.

Preparation and Handling
  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.[8][9]

  • Pre-Handling Check: Before handling the compound, ensure that an eyewash station and safety shower are readily accessible.[10] All necessary PPE should be donned correctly.

  • Avoiding Dust Formation: Due to the risk of respiratory irritation, it is critical to handle this compound in a manner that avoids the generation of dust.[3][5] Use appropriate tools for transferring the solid and avoid pouring it from a height.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][5]

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent the spread of contamination and minimize exposure.

  • Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues to the spill.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including respiratory protection if the spill has generated dust.[7]

  • Containment and Cleanup: For minor spills, carefully sweep or vacuum the solid material and place it into a clearly labeled, sealed container for disposal.[3] Avoid using methods that could generate dust.[3]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent and dispose of all cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

  • Waste Collection: All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][4]

  • Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations.[8] Consult your institution's environmental health and safety (EHS) department for specific guidance.

Workflow for Safe Handling of this compound

The following diagram illustrates the key decision points and actions for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh/Transfer Weigh/Transfer Prepare Fume Hood->Weigh/Transfer Perform Experiment Perform Experiment Weigh/Transfer->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Evacuate & Alert Evacuate & Alert Perform Experiment->Evacuate & Alert Spill Occurs Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Don Spill PPE Don Spill PPE Evacuate & Alert->Don Spill PPE Contain & Clean Contain & Clean Don Spill PPE->Contain & Clean Decontaminate Area Decontaminate Area Contain & Clean->Decontaminate Area Decontaminate Area->Dispose Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
2,5-Dichloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.